molecular formula C20H26N4O3S B10856011 MTDB CAS No. 1063592-32-4

MTDB

Cat. No.: B10856011
CAS No.: 1063592-32-4
M. Wt: 402.5 g/mol
InChI Key: CBFHJMRYCIDMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MTDB is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1063592-32-4

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H26N4O3S/c1-3-27-19(25)17-7-4-5-8-18(17)22-20(26)24-10-6-9-23(11-12-24)13-16-14-28-15(2)21-16/h4-5,7-8,14H,3,6,9-13H2,1-2H3,(H,22,26)

InChI Key

CBFHJMRYCIDMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)N2CCCN(CC2)CC3=CSC(=N3)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Human Mitochondrial Genome Database (mtDB): A Foundational Resource in Human Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Mitochondrial Genomics

The Human Mitochondrial Genome Database (mtDB) was a pioneering open-access resource dedicated to the compilation and analysis of complete human mitochondrial genome sequences. Launched in the early 2000s, it served as a critical repository for researchers in population genetics and medical sciences, providing a centralized collection of mitochondrial DNA (mtDNA) sequences and their associated variations. While this compound is now considered an archival resource, its contribution to the field of mitochondrial genomics is significant, laying the groundwork for more comprehensive and contemporary databases. This guide provides a technical overview of this compound, its data, methodologies, and its lasting impact on the study of human health and disease.

Core Database Content and Structure

At its peak, this compound housed a substantial collection of human mitochondrial genome data. The database was structured to provide researchers with access to curated sequence information and tools for basic analysis. The primary content of this compound was sourced from published mitochondrial genome sequences from GenBank and other contributions from the scientific community.

Data Presentation

The quantitative data within this compound provided a snapshot of human mitochondrial diversity as it was understood in the early 21st century. Below is a summary of the database's holdings as of August 2005.[1][2][3]

Data CategoryQuantityDescription
Total Sequences2,104The total number of human mitochondrial sequences in the database.
Complete Genome Sequences1,544Sequences spanning the entire mitochondrial genome.
Coding Region Sequences560Sequences focused on the protein-coding regions of the mitochondrial genome.
Polymorphic Sites3,311The number of identified single nucleotide polymorphisms (SNPs) across all sequences.

The sequences within this compound were categorized by major geographic regions, allowing for population-based studies of mitochondrial variation. The database organized its data into 10 major geographical regions, facilitating comparative analyses of mtDNA lineages across different populations.[1][2]

Experimental Protocols: A Glimpse into Early Mitochondrial Sequencing

The data housed in this compound were generated using the prevailing molecular biology techniques of the late 1990s and early 2000s. These methods, while foundational, have largely been superseded by next-generation sequencing (NGS) technologies.

Sanger Sequencing of the Mitochondrial Genome

The gold-standard for DNA sequencing at the time of this compound's prominence was the Sanger sequencing method. This technique involves the chain-termination method to determine the nucleotide sequence of a DNA fragment.

Detailed Methodology:

  • DNA Extraction: High-quality total DNA was extracted from source tissues, typically blood or cell lines, using standard protocols such as phenol-chloroform extraction or commercially available kits.

  • PCR Amplification: The entire mitochondrial genome was amplified using Polymerase Chain Reaction (PCR). Due to the size of the mitochondrial genome (~16.5 kb), this was often done by amplifying two large, overlapping fragments.

  • Sequencing Reaction: The amplified PCR products were then used as templates for Sanger sequencing reactions. These reactions included the four standard deoxynucleotides (dNTPs), a DNA polymerase, a primer specific to the region of interest, and a small concentration of fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The resulting DNA fragments of varying lengths were separated by size using capillary electrophoresis.

  • Sequence Assembly and Analysis: The sequence of the mitochondrial genome was determined by reading the fluorescent signals from the separated fragments. The overlapping sequences from multiple reactions were then assembled to reconstruct the full mitochondrial genome.

Restriction Fragment Length Polymorphism (RFLP) Analysis

Prior to the widespread adoption of sequencing, RFLP analysis was a common method for identifying genetic variation and determining mitochondrial haplogroups.

Detailed Methodology:

  • DNA Extraction and PCR Amplification: As with Sanger sequencing, the process began with DNA extraction and PCR amplification of specific regions of the mitochondrial genome.

  • Restriction Enzyme Digestion: The amplified DNA was then incubated with specific restriction enzymes. These enzymes recognize and cut DNA at specific short nucleotide sequences.

  • Gel Electrophoresis: The resulting DNA fragments were separated by size on an agarose gel.

  • Haplogroup Determination: The pattern of DNA fragments, or "morphs," was characteristic of a particular mitochondrial haplogroup. By comparing the observed fragment patterns to known patterns, researchers could infer the haplogroup of the sample.

Data Analysis and Workflow

The this compound platform provided web-based tools for researchers to analyze the polymorphism and haplotype data within the database. The typical workflow for a researcher using this compound would involve several steps, from data submission to analysis and interpretation.

mtDB_Workflow cluster_data_generation Data Generation cluster_database This compound cluster_analysis Data Analysis DNA_Extraction DNA Extraction PCR_Amplification PCR Amplification of mtDNA DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing or RFLP Analysis PCR_Amplification->Sequencing Data_Submission Data Submission to GenBank/mtDB Sequencing->Data_Submission mtDB_Database Human Mitochondrial Genome Database (this compound) Data_Submission->mtDB_Database Polymorphism_Search Polymorphism Search mtDB_Database->Polymorphism_Search Haplotype_Analysis Haplotype Analysis mtDB_Database->Haplotype_Analysis Data_Download Data Download mtDB_Database->Data_Download

A simplified workflow for data generation and analysis using this compound.

Users could query the database for specific polymorphisms by their nucleotide position. The search results would provide information on the frequency of the variant in the database and in which populations it had been observed. The haplotype search function allowed users to identify sequences carrying a particular set of variants.

Signaling Pathways and Disease Relevance

The data within this compound and its successors have been instrumental in elucidating the role of mitochondrial DNA variations in human health and disease. Polymorphisms in mitochondrial genes can impact a wide range of cellular processes, most notably the oxidative phosphorylation (OXPHOS) system, which is responsible for the majority of cellular ATP production.

Mitochondrial_Signaling mtDNA_Polymorphisms mtDNA Polymorphisms (e.g., in MT-ND1, MT-CYB) OXPHOS_Dysfunction Oxidative Phosphorylation (OXPHOS) Dysfunction mtDNA_Polymorphisms->OXPHOS_Dysfunction Increased_ROS Increased Reactive Oxygen Species (ROS) OXPHOS_Dysfunction->Increased_ROS ATP_Depletion ATP Depletion OXPHOS_Dysfunction->ATP_Depletion Cellular_Damage Cellular Damage Increased_ROS->Cellular_Damage ATP_Depletion->Cellular_Damage Apoptosis Apoptosis Disease_Pathogenesis Disease Pathogenesis (e.g., LHON, MELAS, Neurodegenerative Diseases) Apoptosis->Disease_Pathogenesis Inflammation Inflammation Inflammation->Disease_Pathogenesis Cellular_Damage->Apoptosis Cellular_Damage->Inflammation

References

Accessing and Utilizing the Medicago truncatula Transcriptome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Transcriptomic Resources for the Model Legume Medicago truncatula

This technical guide provides a comprehensive overview of the primary resources for accessing and analyzing the Medicago truncatula transcriptome. It is designed to equip researchers, particularly those in plant science and drug development, with the knowledge to effectively navigate and leverage this valuable data for gene discovery, functional genomics, and the elucidation of key biological pathways. The focus of this guide is on the MtExpress Gene Expression Atlas , the current, central repository for Medicago truncatula RNA sequencing (RNA-seq) data, which supersedes and incorporates legacy microarray data from the original Medicago truncatula Gene Expression Atlas (MtGEA).

Introduction to Medicago truncatula Transcriptome Resources

The model legume Medicago truncatula is a crucial species for studying a wide range of biological processes, including symbiotic nitrogen fixation, mycorrhizal associations, and legume genomics.[1] The transcriptomic data generated for this organism represents an invaluable resource for understanding the genetic control of these traits.

Initially, transcriptomic studies in M. truncatula were largely based on Affymetrix GeneChip microarrays, with the data housed in the Medicago truncatula Gene Expression Atlas (MtGEA).[2][3] This platform provided data from 156 arrays, encompassing 64 distinct experiments.[2] With the advent of RNA sequencing, there has been a significant increase in the volume and resolution of available transcriptomic data.

To address the need for a modern and comprehensive database, MtExpress was developed.[1][4] It serves as a curated and exhaustive gene expression atlas that compiles publicly available RNA-seq datasets for M. truncatula.[1][4] MtExpress is regularly updated and provides a user-friendly interface for querying and visualizing gene expression profiles across a multitude of experimental conditions.[1][5]

Data Presentation: A Quantitative Overview of Transcriptomic Data

The MtExpress database offers a global view of gene expression in M. truncatula, covering a wide array of tissues, developmental stages, and experimental conditions. While a precise, real-time count of all datasets is dynamic due to ongoing updates, the following tables summarize the scope and nature of the quantitative data available.

Table 1: Summary of Transcriptomic Data Resources for Medicago truncatula

Database/ResourcePrimary Data TypeDescriptionAvailability
MtExpress RNA-seqA comprehensive and curated gene expression atlas compiling published M. truncatula RNA-seq data. It is the current primary resource.[1][4]Actively maintained and accessible.
MtGEA (Legacy) Affymetrix MicroarrayThe original gene expression atlas based on microarray data. This data is now integrated into MtExpress.[2][3]Accessible through MtExpress.
JGI Plant Gene Atlas RNA-seqA multi-species transcriptome resource that includes M. truncatula data from coordinated studies on development and nitrogen metabolism.[6]Publicly accessible.

Table 2: Representative Experimental Conditions and Tissues in MtExpress

CategoryExamples
Tissues Roots, Shoots, Leaves, Nodules, Seeds, Flowers, Stems
Developmental Stages Seedling, Vegetative, Flowering, Seed Development
Biotic Interactions Symbiosis (e.g., Sinorhizobium meliloti inoculation), Pathogenesis
Abiotic Stresses Drought, Salinity, Nutrient Deficiency (e.g., Phosphate), Heat
Genetic Backgrounds Wild-type (e.g., A17), Various mutant lines

Experimental Protocols: From Plant to Data

The generation of high-quality transcriptomic data relies on standardized and robust experimental procedures. The following sections outline the key methodologies commonly employed in M. truncatula transcriptomic studies, from plant cultivation to data analysis.

Plant Growth and Treatment Conditions

Standardized growth conditions are critical for reproducible transcriptomic experiments.

  • Seed Germination and Growth: Medicago truncatula seeds (e.g., ecotype A17) are typically scarified, sterilized, and germinated in a controlled environment.[7] Seedlings are often grown hydroponically or in sterile media to allow for precise application of treatments and to facilitate tissue harvesting.[7]

  • Growth Chambers: Plants are maintained in growth chambers with controlled photoperiod (e.g., 16-hour light/8-hour dark), temperature, and humidity to ensure uniform development.[8]

  • Experimental Treatments: For studies involving biotic or abiotic factors, treatments are applied at specific developmental stages. For example, in nodulation studies, seedlings are inoculated with a culture of Sinorhizobium meliloti. For stress experiments, plants are subjected to conditions such as salinity or nutrient-deficient media.

RNA Extraction and Library Preparation

The quality of the input RNA is paramount for successful RNA-seq.

  • Tissue Harvesting: Specific tissues are harvested at defined time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity.

  • RNA Isolation: Total RNA is extracted from the collected tissues using commercially available kits (e.g., E.Z.N.A.® Total RNA Kit) or standard protocols involving TRIzol reagent.[2] The RNA is treated with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA samples are selected for library preparation.

  • Library Construction: RNA-seq libraries are prepared from the high-quality RNA samples. This process typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

RNA Sequencing and Data Processing

The constructed libraries are sequenced using high-throughput sequencing platforms, and the resulting data is processed through a standardized bioinformatic pipeline.

  • Sequencing: Sequencing is performed on platforms such as Illumina to generate millions of short reads.

  • Data Processing Pipeline: MtExpress utilizes the nf-core/rnaseq pipeline , a standardized and reproducible workflow for RNA-seq data analysis. This pipeline automates the steps of quality control, adapter trimming, alignment to the reference genome, and quantification of gene expression.

The key steps in the nf-core/rnaseq pipeline include:

  • Quality Control (FastQC): Initial assessment of raw read quality.

  • Adapter and Quality Trimming (Trim Galore!): Removal of adapter sequences and low-quality bases.

  • Alignment (STAR): Mapping of the trimmed reads to the M. truncatula reference genome.

  • Quantification (Salmon or RSEM): Estimation of gene and transcript abundance.

The output of this pipeline is a set of gene expression matrices that can be used for downstream differential expression analysis and other functional genomic studies.

Visualization of Key Signaling Pathways and Workflows

Transcriptomic data from MtExpress is instrumental in dissecting complex biological pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow described in this guide.

Experimental and Data Analysis Workflow

experimental_workflow cluster_experimental Experimental Protocol cluster_data_analysis Data Analysis (nf-core/rnaseq) cluster_database Database plant_growth Plant Growth & Treatment tissue_harvest Tissue Harvesting plant_growth->tissue_harvest rna_extraction RNA Extraction tissue_harvest->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc trimming Adapter/Quality Trimming qc->trimming alignment Alignment (STAR) trimming->alignment quantification Quantification (Salmon/RSEM) alignment->quantification diff_exp Differential Expression Analysis quantification->diff_exp mtexpress MtExpress Database diff_exp->mtexpress Data Integration

A generalized workflow for Medicago truncatula transcriptomics.
Nodulation Signaling Pathway

The establishment of nitrogen-fixing symbiosis with rhizobia is initiated by the perception of bacterial Nod factors, which triggers a complex signaling cascade.

nodulation_pathway cluster_perception Nod Factor Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response NodFactor Nod Factor NFP NFP (Nod Factor Perception) NodFactor->NFP LYK3 LYK3 NodFactor->LYK3 DMI2 DMI2 NFP->DMI2 LYK3->DMI2 DMI1 DMI1 CaSpiking Calcium Spiking DMI1->CaSpiking DMI2->DMI1 DMI3 DMI3 (CCaMK) CaSpiking->DMI3 NSP1 NSP1 DMI3->NSP1 NSP2 NSP2 DMI3->NSP2 ERN1 ERN1 NSP1->ERN1 NSP2->ERN1 NIN NIN ERN1->NIN GeneExpression Nodulin Gene Expression NIN->GeneExpression NoduleDev Nodule Development GeneExpression->NoduleDev

Key components of the Nod factor signaling pathway in M. truncatula.
Ethylene Signaling Pathway in Nodulation

Ethylene is a key negative regulator of nodulation, and its signaling pathway intersects with the Nod factor signaling cascade.

ethylene_pathway cluster_ethylene Ethylene Signaling cluster_nodulation Nodulation Pathway Ethylene Ethylene EIN2 EIN2 (SKL) Ethylene->EIN2 EIN3 EIN3/EIL1 EIN2->EIN3 NodSignal Nod Factor Signaling EIN3->NodSignal Inhibition NoduleFormation Nodule Formation NodSignal->NoduleFormation

Simplified ethylene signaling pathway and its interaction with nodulation.
Photoperiodic Flowering Control

The timing of flowering in M. truncatula is influenced by photoperiod, and transcriptomic data helps to identify the key regulatory genes.

flowering_pathway cluster_photoperiod Photoperiod Sensing cluster_regulation Gene Regulation cluster_flowering Flowering LongDay Long Day Photoperiod CircadianClock Circadian Clock LongDay->CircadianClock GI GIGANTEA (GI) CircadianClock->GI FTa1 FTa1 (FLOWERING LOCUS T) GI->FTa1 FloralMeristem Floral Meristem Identity Genes FTa1->FloralMeristem Flowering Flowering FloralMeristem->Flowering

A simplified representation of the photoperiodic flowering pathway in M. truncatula.

Conclusion

The MtExpress database, as a comprehensive and actively maintained repository of Medicago truncatula RNA-seq data, provides an unparalleled resource for the plant science and drug development communities. By leveraging the standardized data processing pipelines and the wealth of expression data across numerous conditions, researchers can gain deep insights into the genetic and molecular bases of key agronomic and developmental traits. This technical guide serves as a foundational document for accessing and effectively utilizing this critical transcriptomic data, thereby accelerating discoveries in legume biology and its applications.

References

Navigating the Human Mitochondrial Genome: A Technical Guide to the mtDB for Population Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the Human Mitochondrial Genome Database (mtDB), a critical resource for researchers, scientists, and drug development professionals engaged in population genetics and medical sciences. This document details the data types, experimental methodologies, and logical structure of the this compound, offering a comprehensive resource for leveraging mitochondrial DNA (mtDNA) data.

Introduction: The Role of this compound in Population Genetics

The Human Mitochondrial Genome Database (this compound) was established as a comprehensive repository of complete human mitochondrial genome sequences to support the fields of population genetics and medical research.[1][2] The unique characteristics of mitochondrial DNA—maternal inheritance, a high substitution rate compared to nuclear DNA, and a lack of recombination—make it an invaluable tool for tracing evolutionary lineages and studying genetic variation within and between populations.[1] this compound was designed to centralize this growing body of data, providing researchers with a curated and accessible resource for studying human evolution, migration patterns, and the genetic basis of mitochondrial diseases.[1][2]

Core Data Types in this compound

The this compound houses several key data types that are essential for population genetics and molecular anthropology. These data are meticulously collected from published literature and direct submissions from the research community. The primary data categories are detailed below.

Sequence Data

The foundational data within this compound consists of human mitochondrial DNA sequences. These are categorized as:

  • Complete Genome Sequences: Full-length sequences of the entire human mitochondrial genome (approximately 16,569 base pairs).

  • Coding Region Sequences: Sequences that encompass only the protein-coding and RNA-coding regions of the mitochondrial genome.

These sequences are fundamental for comparative genomics and phylogenetic analysis.

Polymorphism and Variant Data

A core feature of this compound is its comprehensive catalog of mitochondrial polymorphisms. This includes:

  • Single Nucleotide Polymorphisms (SNPs): Variations at a single base pair in the DNA sequence.

  • Insertions and Deletions (Indels): Small insertions or deletions of nucleotides.

  • Restriction Fragment Length Polymorphisms (RFLPs): Historical data based on the presence or absence of restriction enzyme cutting sites.

This information is critical for identifying population-specific markers and disease-associated mutations.

Haplotype and Haplogroup Data

This compound facilitates the study of maternal lineages through the organization of data into haplotypes and haplogroups:

  • Haplotypes: A group of alleles in an organism that are inherited together from a single parent. In the context of mtDNA, this refers to a specific combination of SNPs along a mitochondrial genome.

  • Haplogroups: A group of similar haplotypes that share a common ancestor with a particular single nucleotide polymorphism.

Haplogroup data is instrumental in tracing the geographic origins and migration histories of human populations.

Population and Geographic Data

To provide context for the genetic data, this compound includes metadata on the populations from which the samples were obtained. This includes:

  • Geographic Origin: The continent or specific region where the sample was collected.

  • Population/Ethnic Group: Information on the ethnic or population affiliation of the individual.

This metadata is crucial for correlating genetic variation with geographic distribution.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available within or analogous to the this compound framework. It is important to note that the original this compound is no longer actively updated; therefore, data from its successor, MITOMAP, is included to provide a more current perspective.

Data CategoryDescription
Sequence Data Curated human mitochondrial DNA sequences.
Polymorphism Data Cataloged genetic variations.
Haplotype/Haplogroup Data Information on maternal lineages.
Population Data Geographic and ethnic origin of samples.

Table 1: Overview of Core Data Categories

Sequence TypeNumber of Sequences (as of July 2025 in MITOMAP)
Full-Length Sequences 62,556
Control Region Sequences 81,778

Table 2: Summary of Sequenced Genomes in a Representative Database (MITOMAP)

Variant TypeTotal Number (as of July 2025 in MITOMAP)
Single Nucleotide Variants (SNVs) 19,892

Table 3: Summary of Genetic Variants in a Representative Database (MITOMAP)

Experimental Protocols

The data housed within this compound and similar databases are generated through standardized molecular biology techniques. The following represents a typical workflow for obtaining human mitochondrial DNA sequences for submission.

Sample Collection and DNA Extraction
  • Sample Collection: Biological samples (e.g., blood, saliva, tissue) are collected from consenting individuals.

  • DNA Extraction: Total genomic DNA is extracted from the collected samples using standard commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit). The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

Mitochondrial DNA Amplification

To isolate and amplify the mitochondrial genome from the total genomic DNA, a long-range Polymerase Chain Reaction (PCR) is typically employed.

  • Primer Design: Two pairs of primers are designed to amplify the entire mitochondrial genome in two overlapping fragments.

  • PCR Amplification: The long-range PCR is performed using a high-fidelity DNA polymerase to minimize amplification errors.

    • Reaction Mixture: A typical reaction includes the DNA template, forward and reverse primers, dNTPs, PCR buffer, and the high-fidelity polymerase.

    • Cycling Conditions:

      • Initial Denaturation: 94°C for 2 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 15 seconds

        • Annealing: 60-65°C for 30 seconds

        • Extension: 68°C for 8-10 minutes

      • Final Extension: 68°C for 10 minutes

  • Amplicon Verification: The PCR products are visualized on an agarose gel to confirm the correct size of the amplicons.

DNA Sequencing

The amplified mitochondrial DNA is then sequenced using next-generation sequencing (NGS) platforms.

  • Library Preparation: The PCR products are fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.

  • Sequencing: The prepared library is sequenced on a platform such as the Illumina MiSeq or a long-read sequencer.

  • Data Analysis: The raw sequencing reads are quality-filtered and aligned to the revised Cambridge Reference Sequence (rCRS) for the human mitochondrial genome. Variant calling is performed to identify SNPs and indels.

Logical Relationships and Workflows

The structure and data flow of a mitochondrial database like this compound can be visualized to understand the relationships between different data entities and processes.

mtDB_Structure cluster_data_types Core Data Entities cluster_workflow Data Curation Workflow SequenceData Sequence Data (Complete Genome, Coding Region) PolymorphismData Polymorphism Data (SNPs, Indels) SequenceData->PolymorphismData is derived from / informs HaplogroupData Haplogroup Data PolymorphismData->HaplogroupData defines / is defined by PopulationData Population Data (Geographic, Ethnic) HaplogroupData->PopulationData is associated with DataSubmission Data Submission (from GenBank, Publications) DataAnnotation Data Annotation & Curation DataSubmission->DataAnnotation Raw Data DatabaseIntegration Database Integration DataAnnotation->DatabaseIntegration Curated Data DatabaseIntegration->SequenceData DatabaseIntegration->PolymorphismData DatabaseIntegration->HaplogroupData DatabaseIntegration->PopulationData

Figure 1: A diagram illustrating the core data entities and the data curation workflow within the this compound.

Experimental_Workflow start Sample Collection (Blood, Saliva, etc.) dna_extraction DNA Extraction start->dna_extraction pcr Long-Range PCR Amplification dna_extraction->pcr library_prep NGS Library Preparation pcr->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis (Alignment, Variant Calling) sequencing->data_analysis db_submission Submission to Database (e.g., GenBank/mtDB) data_analysis->db_submission

Figure 2: A flowchart of the experimental workflow for generating human mitochondrial genome data for submission to a population genetics database.

Conclusion

The Human Mitochondrial Genome Database (this compound) and its successors represent indispensable resources for the scientific community. By providing a centralized and curated collection of human mitochondrial DNA data, these databases empower research in population genetics, evolutionary biology, and medical genetics. This guide has outlined the fundamental data types, methodologies, and structural relationships that underpin the utility of this compound, offering a foundational understanding for researchers and professionals seeking to harness the power of mitochondrial genomics.

References

Navigating the World of Legume Genomics: A Technical Guide to Medicago truncatula Databases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Medicago truncatula: A Model for Legume Research

Medicago truncatula, commonly known as barrel medic, serves as a premier model organism for studying the unique biological processes of legumes.[1] Its relatively small diploid genome, short generation time, self-fertility, and amenability to genetic transformation make it an ideal system for genomic research.[1] A close relative of the agriculturally significant alfalfa (Medicago sativa), M. truncatula is instrumental in dissecting the molecular intricacies of symbiotic nitrogen fixation—a process of immense ecological and agricultural importance—and mycorrhizal interactions.[1][2]

Over the years, the bioinformatics landscape for M. truncatula has evolved. While early research was supported by databases such as MtDB, which focused on expressed sequence tags (ESTs), the current ecosystem of genomic resources is more integrated and comprehensive.[2] Today, researchers have access to a wealth of information through federated data portals that provide access to the complete genome sequence, extensive gene annotations, transcriptomic data, and sophisticated analysis tools. This guide will provide a technical overview of how to get started with the current generation of Medicago truncatula databases, with a focus on practical applications for researchers, scientists, and professionals in drug development.

Getting Started with Current Medicago truncatula Data Portals

The modern genomic data for Medicago truncatula is primarily accessible through a consortium of interconnected databases. Rather than a single "this compound," researchers should familiarize themselves with the following key resources:

  • The Legume Information System (LIS): This is a comprehensive portal for the legume family, providing access to genetic and genomic data for major crop and model legumes, including Medicago truncatula.[3] LIS serves as a central hub, integrating data from various specialized databases.[4]

  • The Medicago Analysis Portal: As part of the LIS, this portal offers specific tools for Medicago species, including genome browsers, BLAST services, and access to genetic mapping and diversity data.[4]

  • JCVI Medicago truncatula Genome Database: Hosted by the J. Craig Venter Institute (JCVI), this database provides the reference genome sequence (currently Mt4.0), official gene annotations, and various data visualization and analysis tools.[2][5] It also features MedicMine , an instance of InterMine that allows for complex querying and data integration with other plant databases.[2][6]

  • INRAE/CNRS Medicago Expression Atlas (MtExpress): This resource, maintained by the French National Research Institute for Agriculture, Food and Environment (INRAE) and the French National Centre for Scientific Research (CNRS), is a comprehensive, curated atlas of RNA-seq based gene expression data for M. truncatula.[7][8][9]

Data Presentation: A Quantitative Overview

The available databases contain a vast amount of quantitative data. The following tables summarize key statistics for the Medicago truncatula genome and provide an overview of the data types available in the primary data portals.

Genome Feature Statistic (Mt4.0) Source
Genome Size~390 Mb[10]
Chromosomes8[1]
Protein-Coding Gene Loci50,376[5]
High-Confidence Genes~32,000[5]
Low-Confidence Genes~19,000[5]
Data Portal Key Data Types and Features
Legume Information System (LIS) Integrated access to multiple legume genomes, genetic maps, QTLs, and comparative genomics tools.[3]
Medicago Analysis Portal Genome browsers (JBrowse2), BLAST, Germplasm Information, Genome Context Viewer, MedicMine.[4]
JCVI Medicago truncatula Genome Database Reference genome sequence, official gene annotations, community annotation tools, literature search (Textpresso).[2][6]
MedicMine Advanced query building, gene list enrichment analysis, cross-species comparisons.[2][6]
MtExpress Curated RNA-seq data, gene expression profiles across various conditions, differential expression analysis.[7][11]

Experimental Protocols: From Plant to Data

The transcriptomic data housed in resources like MtExpress are generated from experiments that involve careful plant cultivation, tissue harvesting, and molecular biology techniques. Below is a generalized protocol for a typical RNA-seq experiment to study early nodulation in Medicago truncatula.

Protocol: RNA-Seq Analysis of Early Nodulation in Medicago truncatula

1. Seed Scarification and Germination:

  • Scarify Medicago truncatula A17 seeds for 5-8 minutes in sulfuric acid.[12]

  • Rinse the seeds 5 times with distilled water.[12]

  • Wash with 3% bleach, followed by another 5 rinses in distilled water.[12]

  • Imbibe the seeds in water with gentle rocking for 2 hours at room temperature.[12]

  • Place the seeds in a moist petri dish at 4°C for 48 hours in the dark for stratification.[12]

  • Germinate the seeds at room temperature for 24 hours in the dark.[12]

2. Plant Growth and Inoculation:

  • Transfer germinated seedlings with radicals of about 1-2 cm to an aeroponic chamber with nodulation media.[12]

  • Grow the plants under a 16h/8h light/dark cycle.[12]

  • On the third day, inoculate the plants with Sinorhizobium meliloti (e.g., strain ABS7) suspended in nodulation medium. For control plants, use a mock inoculation with bacteria-free medium.[12]

3. Tissue Harvesting:

  • Harvest root sections of 2 cm from the nodule susceptibility zone at various time points post-inoculation (e.g., 0, 12, 24, 48, and 72 hours).[12]

  • For each time point, collect tissue from multiple plants and pool them to create biological replicates.[12]

  • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

4. RNA Isolation and Library Preparation:

  • Isolate total RNA from the root samples using a commercial kit (e.g., E.Z.N.A.® Total RNA Kit) according to the manufacturer's instructions.[12]

  • Assess the quality and quantity of the isolated RNA using a spectrophotometer and a bioanalyzer.

  • Prepare stranded RNA-seq libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded Total RNA Kit or NEBNext Ultra II Directional RNA Library Prep Kit).[12]

5. Sequencing and Data Analysis:

  • Sequence the prepared libraries on an Illumina sequencing platform.

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the latest version of the Medicago truncatula reference genome.

  • Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Perform differential gene expression analysis between inoculated and mock-inoculated samples at each time point.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts in Medicago truncatula research.

Experimental and Data Analysis Workflow

This diagram outlines the typical workflow for a transcriptomics experiment in Medicago truncatula, from the initial biological question to the final data analysis and interpretation using the resources described in this guide.

experimental_workflow A Biological Question (e.g., Genes involved in nodulation) B Experimental Design (Time course, treatments) A->B C Plant Growth and Treatment (M. truncatula, S. meliloti) B->C D Sample Collection and RNA Extraction C->D E RNA Sequencing (Illumina) D->E F Data Processing (QC, Alignment) E->F G Differential Gene Expression Analysis F->G H Data Exploration and Visualization (MtExpress, LIS) G->H I Functional Analysis (Gene Ontology, Pathway Analysis) H->I J Hypothesis Generation and Validation I->J

A high-level overview of a typical transcriptomics research workflow.
The Common Symbiotic Signaling Pathway in Medicago truncatula

This diagram illustrates the key components of the common symbiotic signaling pathway, which is essential for both rhizobial and mycorrhizal symbioses in Medicago truncatula.[13][14]

symbiotic_signaling cluster_extracellular Extracellular cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rhizobia Rhizobia Nod Factors Nod Factors NFP/LYK3 NFP/LYK3 (Receptor Complex) Nod Factors->NFP/LYK3 perceived by DMI2 DMI2 NFP/LYK3->DMI2 DMI1 DMI1 Ca2+ Spiking Ca2+ Spiking DMI1->Ca2+ Spiking DMI2->DMI1 CCaMK/DMI3 CCaMK/DMI3 Ca2+ Spiking->CCaMK/DMI3 IPD3/CYCLOPS IPD3/CYCLOPS CCaMK/DMI3->IPD3/CYCLOPS NIN/NSP1/NSP2 NIN, NSP1, NSP2 (Transcription Factors) IPD3/CYCLOPS->NIN/NSP1/NSP2 Symbiotic Gene Expression Symbiotic Gene Expression NIN/NSP1/NSP2->Symbiotic Gene Expression activates

Key components of the common symbiotic signaling pathway in M. truncatula.

References

Navigating the Human Mitochondrial Genome: An In-depth Technical Guide to the HmtDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Human Mitochondrial Database (HmtDB), a critical resource for the scientific community. It details the database's extensive scope, data presentation, the experimental methodologies behind the data, and the intricate signaling pathways that can be explored using this powerful tool. This document serves as an essential reference for researchers, scientists, and drug development professionals working with human mitochondrial DNA.

The Scope of the Human Mitochondrial Database (Hthis compound)

The Human Mitochondrial Database (Hthis compound) is a premier, open-access resource dedicated to supporting population genetics and the study of mitochondrial diseases.[1] It houses a vast collection of human mitochondrial genome sequences, meticulously annotated with population and variability data.[1] The database serves as a successor to the now-defunct Human Mitochondrial Genome Database (this compound).

The primary audience for Hthis compound includes researchers in medical and population genetics.[[“]] For medical scientists, it is a vital tool for identifying mutations that may cause mitochondrial dysfunction.[3] For population geneticists, it provides a rich dataset for studying human evolution and migration patterns.[[“]] Drug development professionals can leverage Hthis compound to identify potential therapeutic targets related to mitochondrial function and disease.

Hthis compound offers several key functionalities to researchers:

  • Data Retrieval: Users can query and download complete human mitochondrial genome sequences.[1]

  • Variant Analysis: The database provides extensive information on mitochondrial polymorphisms and variants.[4]

  • Haplogroup Prediction: Tools are available to classify mitochondrial genomes into their respective haplogroups.[1]

  • Data Submission: Researchers can submit their own sequenced mitochondrial genomes.[5]

Data Presentation: A Quantitative Overview

The Hthis compound contains a substantial and exponentially growing collection of human mitochondrial genome data. The following tables summarize the quantitative data available in a 2016 release of the database, providing a snapshot of its comprehensive nature.

Data CategoryNumber of Entries
Total Mitochondrial Genomes32,922[4]
Genomes from Healthy Individuals29,274[4]
Genomes from Pathologic Samples3,648[4]
Annotated Variant Sites>10,000[4]
Geographic OriginNumber of Genomes
Asia6,021[6]
Africa3,762[6]
Europe11,421[6]
America2,984[6]
Oceania1,030[6]

Experimental Protocols: From Sequencing to Database Entry

The data within Hthis compound is aggregated from public repositories and direct submissions, generated through various experimental protocols. The following sections detail the common methodologies for sequencing human mitochondrial DNA and the data curation process within Hthis compound.

Next-Generation Sequencing (NGS) of the Human Mitochondrial Genome

Next-generation sequencing (NGS) is the primary method for generating the mitochondrial genome data that populates Hthis compound.[4] Both PCR-based and PCR-free library preparation methods are utilized.

A typical NGS workflow includes the following steps:

  • DNA Extraction: Total DNA is isolated from samples such as blood, tissue, or cultured cells.

  • Target Enrichment (for PCR-based methods): Long-range PCR is a common technique to amplify the entire mitochondrial genome in two large, overlapping fragments.[7]

  • Library Preparation: The amplified DNA (or total DNA in PCR-free methods) is used to construct a sequencing library. This involves fragmentation, adapter ligation, and indexing.[7]

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as those offered by Illumina.[8]

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline for quality control, alignment to a reference sequence (such as the revised Cambridge Reference Sequence, rCRS), variant calling, and haplogroup assignment.[1]

Data Curation and Annotation in Hthis compound

Hthis compound employs a sophisticated and largely automated pipeline to ensure the quality and consistency of its data.[9]

The data curation workflow is as follows:

  • Data Retrieval: An automated protocol periodically retrieves new human mitochondrial genome sequences from the International Nucleotide Sequence Database Collaboration (INSDC) databases, which include GenBank, the European Nucleotide Archive (ENA), and the DNA Data Bank of Japan (DDBJ).[4]

  • Multi-Alignment: New genomes are aligned with existing sequences in Hthis compound using software such as MAFFT.[4]

  • Annotation and Curation: The aligned sequences undergo a process of manual and automated annotation. This includes the identification of variants, haplogroup classification based on the PhyloTree system, and the inclusion of relevant clinical and population data.[1] The MToolBox package is a key tool used in this process for variant annotation and prioritization.[4]

  • Database Integration: The curated and annotated data is integrated into the Hthis compound, making it accessible to users through the web interface and various query tools.[1]

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the use of Hthis compound.

HmtDB_Data_Curation_Workflow cluster_insdc INSDC Databases cluster_hmtdb_pipeline Hthis compound Curation Pipeline GenBank GenBank Automated_Retrieval Automated Retrieval GenBank->Automated_Retrieval EMBL EMBL EMBL->Automated_Retrieval DDBJ DDBJ DDBJ->Automated_Retrieval Multi_Alignment Multi-Alignment (MAFFT) Automated_Retrieval->Multi_Alignment Annotation_Curation Annotation & Curation (MToolBox) Multi_Alignment->Annotation_Curation Hthis compound Hthis compound Annotation_Curation->Hthis compound

Caption: The data curation and annotation workflow of the Human Mitochondrial Database (Hthis compound).

NGS_Mitochondrial_DNA_Workflow DNA_Extraction 1. DNA Extraction Target_Enrichment 2. Target Enrichment (e.g., Long-Range PCR) DNA_Extraction->Target_Enrichment Library_Preparation 3. Library Preparation Target_Enrichment->Library_Preparation Sequencing 4. Next-Generation Sequencing Library_Preparation->Sequencing Bioinformatics_Analysis 5. Bioinformatics Analysis Sequencing->Bioinformatics_Analysis Variant_Annotation 6. Variant Annotation & Haplogrouping Bioinformatics_Analysis->Variant_Annotation

Caption: A generalized workflow for the Next-Generation Sequencing of human mitochondrial DNA.

Signaling Pathways Influenced by Mitochondrial DNA Variants

Mitochondrial DNA variants can have profound effects on cellular signaling, contributing to a range of pathologies. The following diagram illustrates the central role of mtDNA mutations in influencing key cellular pathways.

Caption: The impact of mitochondrial DNA variants on critical cellular signaling pathways.

Apoptosis Regulation: Mitochondrial DNA mutations can increase a cell's susceptibility to apoptosis, or programmed cell death.[10] These mutations can impair the function of the electron transport chain, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[11] This activation of the apoptotic pathway is implicated in age-related tissue degeneration and various diseases.[[“]]

Complement and Inflammation: There is a bidirectional relationship between mitochondria and the complement system, a key component of the innate immune response.[13] Mitochondrial dysfunction can lead to the release of damage-associated molecular patterns (DAMPs), which in turn can activate the complement system and trigger an inflammatory response.[14] Conversely, activation of the complement system can further impair mitochondrial function, creating a feedback loop that exacerbates tissue damage and disease progression.[13]

References

A Technical Guide to Leveraging the Human Mitochondrial Genome Database (mtDB) for Mitochondrial Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Human Mitochondrial Genome Database (mtDB), a critical resource for investigating the role of mitochondrial DNA (mtDNA) variation in human health and disease.[1][2][3][4] We will explore the database's structure, the types of data it contains, and how it can be effectively utilized in research focused on mitochondrial dysfunction.

Introduction to Mitochondrial Dysfunction and the Role of this compound

Mitochondria are essential organelles responsible for cellular energy production and are also key regulators of apoptosis.[5][6] Mitochondrial dysfunction, often stemming from mutations in mtDNA, is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3][7][8][9] The Human Mitochondrial Genome Database (this compound) serves as a comprehensive repository of complete human mitochondrial genome sequences, making it an invaluable tool for researchers studying the genetic basis of these conditions.[1][2][3][4][10] By cataloging mtDNA polymorphisms, this compound facilitates the identification of disease-associated mutations and supports population genetics studies.[1][2][3][4]

Data Presentation in this compound

This compound houses a substantial collection of human mitochondrial genome sequences, which are categorized to aid in comparative analysis. The database provides detailed information on sequence variations, which is crucial for identifying potential pathogenic mutations.

Table 1: Summary of Data Available in this compound

Data TypeDescription
Complete mtDNA Sequences The database contains thousands of complete human mitochondrial genome sequences. As of August 2005, it included 1544 complete genome and 560 coding region sequences.[1][3][10]
Polymorphism Data A comprehensive list of all variable positions within the mitochondrial genome is available, with 3311 polymorphic sites identified as of August 2005.[1][3][10]
Population Data Sequences are grouped into 10 major geographic regions based on the population origin of the donor, allowing for population-specific frequency analysis of variants.[2]
Haplotype Information This compound includes a search function for mitochondrial haplotypes, enabling the study of linked variants.[1][2][10]

Table 2: Other Relevant Mitochondrial Databases

DatabaseDescription
MITOMAP A comprehensive database of human mitochondrial genome variation and its association with disease.[11] It includes information on polymorphisms and mutations in mtDNA.
Hthis compound A resource that provides data on human mitochondrial genome sequences with a focus on population genetics and variability.[11][12]
Helixthis compound A database of mitochondrial DNA variants from a large, unrelated cohort, useful for assessing the pathogenicity of variants.[13]
MitoBreak A database that focuses on mtDNA rearrangements.[14]
Mamit-tRNA A specialized database with information on mammalian mitochondrial tRNA genes.[14]

Experimental Protocols: From Sample to Sequence

The data within this compound and similar databases are generated through a series of meticulous experimental procedures. Understanding these protocols is essential for interpreting the data and for designing new research studies.

Key Experimental Steps for mtDNA Sequencing:

  • DNA Isolation: The process begins with the isolation of DNA from biological samples such as blood or cheek swabs.[15]

  • Target Enrichment: To specifically sequence the mitochondrial genome, it is often enriched from the total DNA extract. A common method for this is long-range PCR, which amplifies the entire mitochondrial genome in one or two large fragments.[16][17][18] The choice of DNA polymerase is critical for efficient and accurate amplification.[16][17][18]

  • Library Preparation: The enriched mtDNA is then prepared for sequencing. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library through a limited-cycle PCR.[16][17][18]

  • Sequencing: Next-generation sequencing (NGS) platforms are commonly used to sequence the prepared library, generating a large amount of sequence data.[19]

  • Data Analysis: The sequencing reads are aligned to a reference mitochondrial genome, and variants (polymorphisms and mutations) are identified and annotated.[11] This step is crucial for identifying novel or disease-associated mutations.

Visualization of Workflows and Pathways

Visualizing complex biological processes and data analysis workflows can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts in mitochondrial dysfunction research.

Research Workflow Using this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_outcomes Research Outcomes Sample Collection Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction Biological Sample mtDNA Sequencing mtDNA Sequencing DNA Extraction->mtDNA Sequencing Isolated DNA Variant Calling Variant Calling mtDNA Sequencing->Variant Calling Raw Sequence Data This compound Query This compound Query Variant Calling->this compound Query Identified Variants Pathogenicity Prediction Pathogenicity Prediction This compound Query->Pathogenicity Prediction Variant Frequency & Haplotype Population Genetics Population Genetics This compound Query->Population Genetics Disease Association Disease Association Pathogenicity Prediction->Disease Association

Caption: Research workflow for identifying disease-associated mtDNA variants using this compound.

Mitochondrial Dysfunction and Apoptosis Signaling Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS Increased ROS Mitochondrial Dysfunction->Increased ROS mPTP Opening mPTP Opening Mitochondrial Dysfunction->mPTP Opening Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Oxidative Stress->mPTP Opening Cytochrome c Release Cytochrome c Release mPTP Opening->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway from mitochondrial dysfunction to apoptosis.

Conclusion

The Human Mitochondrial Genome Database (this compound) and other similar resources are indispensable for the study of mitochondrial dysfunction.[1][2][3][4] By providing a centralized and curated collection of mtDNA sequences and their variations, these databases empower researchers to identify potential disease-causing mutations, understand the population genetics of mitochondrial lineages, and ultimately contribute to the development of new diagnostic and therapeutic strategies for mitochondrial diseases.

References

A Technical Guide to the Human Mitochondrial Genome Database: History, Development, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human mitochondrial genome, a compact and maternally inherited molecule, plays a pivotal role in cellular energy metabolism and is implicated in a wide array of human diseases. The study of its variation has provided profound insights into human evolution, population genetics, and the etiology of mitochondrial disorders. Central to this research has been the development of comprehensive databases that curate and organize the ever-growing volume of mitochondrial DNA (mtDNA) sequence data. This technical guide provides an in-depth overview of the history, development, and core methodologies associated with the Human Mitochondrial Genome Database, with a primary focus on seminal resources like mtDB and MITOMAP.

History and Evolution of Human Mitochondrial Genome Databases

The systematic collection and analysis of human mitochondrial DNA variation began in earnest with the advent of DNA sequencing technologies. The unique characteristics of mtDNA, including its high copy number, maternal inheritance, and rapid mutation rate, made it an early target for molecular studies.

The first complete human mitochondrial DNA sequence, the Cambridge Reference Sequence (CRS), was published in 1981, providing a foundational reference for all subsequent studies.[1] The early 2000s marked a significant turning point with the establishment of the Human Mitochondrial Genome Database (this compound) .[2] Launched in early 2000, this compound was created to provide a web-based, comprehensive repository of complete human mitochondrial genomes, a necessity driven by the increasing number of published sequences.[2] The database collected sequences from GenBank and other sources, making them readily accessible for download and analysis.[2]

Another key resource, MITOMAP , has been a cornerstone for researchers since the mid-1990s and has undergone significant evolution.[3][4][5] It has grown from a compilation of mtDNA polymorphisms and mutations into a comprehensive data system that includes a navigable phylogenetic tree of human mtDNA sequences, detailed information on pathogenic mutations, and data on nuclear-encoded mitochondrial genes.[5][6] The development of MITOMAP has been driven by the explosion of interest in the role of mtDNA variation in degenerative diseases, cancer, aging, and human origins.[3][4][5]

The advent of next-generation sequencing (NGS) technologies has led to an exponential increase in the volume of mitochondrial genome data, further underscoring the importance of curated databases. These databases continue to evolve, incorporating new data types and analytical tools to meet the needs of the research community.

Data Presentation and Content

The primary goal of human mitochondrial genome databases is to provide a structured and accessible repository of mtDNA sequence data and associated metadata. The quantitative growth of these resources reflects the progress in sequencing technology and research interest.

Growth of MITOMAP Data Content

The following table summarizes the growth of data within the MITOMAP database over a two-year period, illustrating the rapid accumulation of information on mitochondrial variation.

Data TypeSeptember 15, 2002September 13, 2004% Increase (2002-2004)
References2030294445.02%
Polymorphisms1062153244.26%
mRNA Mutations599357.63%
rtRNA Mutations879812.64%
Deletions971069.28%
Somatic Mutations21137552.38%
Unpublished Polymorphisms205648216.10%
Source: Adapted from MITOMAP: a human mitochondrial genome database—2004 update.[3]
Initial Data Content of this compound

The initial release of the this compound in the early 2000s provided a critical resource for complete mitochondrial genome sequences.

Data CategoryAs of August 2005
Total Sequences2104
Complete Genome Sequences1544
Complete Coding Region Sequences560
Identified Polymorphic Sites3311
Source: Adapted from this compound: Human Mitochondrial Genome Database, a resource for population genetics and medical sciences.[2]

Experimental Protocols

The data housed within these databases are generated through various experimental methodologies, primarily Sanger sequencing and, more recently, Next-Generation Sequencing (NGS).

Sanger Sequencing of Mitochondrial DNA

For many years, Sanger sequencing was the gold standard for DNA sequencing and was instrumental in generating the foundational data for mitochondrial genomics.

Methodology:

  • DNA Isolation: Total DNA is extracted from samples such as blood, tissue, or cell lines.

  • PCR Amplification: The entire mitochondrial genome is typically amplified in multiple overlapping fragments using polymerase chain reaction (PCR).

  • PCR Product Purification: The amplified PCR products are purified to remove excess primers and dNTPs. This is often achieved enzymatically using exonuclease I and shrimp alkaline phosphatase.[7]

  • Cycle Sequencing Reaction: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[7][8]

  • Sequencing Product Purification: The cycle sequencing products are purified to remove unincorporated ddNTPs.

  • Capillary Electrophoresis: The purified sequencing products are separated by size using capillary electrophoresis.[9]

  • Data Analysis: The sequence data is generated by detecting the fluorescent signal from the ddNTPs as they pass through the capillary. The resulting sequences are then assembled and aligned to the reference sequence to identify variations.[9]

Next-Generation Sequencing (NGS) of Mitochondrial DNA

NGS technologies have revolutionized mitochondrial genomics by enabling high-throughput, deep sequencing of the mitochondrial genome, which is particularly important for detecting low-level heteroplasmy.

Methodology:

  • DNA Isolation and Enrichment:

    • Total genomic DNA is isolated from the sample.

    • Mitochondrial DNA can be enriched through methods such as long-range PCR amplification of the entire mitochondrial genome or by selectively degrading linear nuclear DNA, leaving the circular mtDNA intact.[10]

  • Library Preparation:

    • The enriched mtDNA is fragmented.

    • Adapters are ligated to the ends of the DNA fragments.

    • For some protocols, a PCR amplification step is used to increase the amount of library DNA.[11] However, PCR-free methods are also employed to reduce amplification bias.[11]

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).[12]

  • Data Analysis Pipeline:

    • Read Alignment: Sequencing reads are aligned to the revised Cambridge Reference Sequence (rCRS).

    • Variant Calling: Aligned reads are analyzed to identify single nucleotide variants (SNVs), insertions, and deletions.

    • Heteroplasmy Quantification: The proportion of mutant to wild-type mtDNA copies is determined.

    • Haplogroup Assignment: The identified variants are used to assign the mitochondrial haplogroup.

Visualizing Core Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the acquisition and analysis of human mitochondrial genome data.

Sanger Sequencing Workflow

Sanger_Sequencing_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis dna_isolation 1. DNA Isolation pcr_amplification 2. PCR Amplification dna_isolation->pcr_amplification pcr_purification 3. PCR Product Purification pcr_amplification->pcr_purification cycle_sequencing 4. Cycle Sequencing pcr_purification->cycle_sequencing seq_purification 5. Sequencing Product Purification cycle_sequencing->seq_purification capillary_electrophoresis 6. Capillary Electrophoresis seq_purification->capillary_electrophoresis data_generation 7. Sequence Generation capillary_electrophoresis->data_generation sequence_assembly 8. Sequence Assembly & Alignment data_generation->sequence_assembly variant_identification 9. Variant Identification sequence_assembly->variant_identification

Caption: Workflow for Sanger sequencing of mitochondrial DNA.

Next-Generation Sequencing (NGS) Data Analysis Pipeline

NGS_Analysis_Pipeline raw_reads Raw Sequencing Reads (FASTQ) alignment Alignment to Reference Genome (rCRS) raw_reads->alignment variant_calling Variant Calling (SNVs, Indels) alignment->variant_calling heteroplasmy Heteroplasmy Quantification variant_calling->heteroplasmy haplogroup Haplogroup Assignment variant_calling->haplogroup database_submission Data Submission to Database heteroplasmy->database_submission haplogroup->database_submission

Caption: Bioinformatic pipeline for NGS analysis of mtDNA.

Database Submission and Curation Workflow

Database_Curation_Workflow cluster_submission Data Submission cluster_curation Curation Process researcher Researcher/ Data Generator submission_portal Database Submission Portal researcher->submission_portal automated_qc Automated Quality Control submission_portal->automated_qc manual_curation Manual Curation & Annotation automated_qc->manual_curation data_integration Data Integration & Release manual_curation->data_integration public_database Publicly Accessible Database data_integration->public_database

Caption: Generalized workflow for data submission and curation.

Conclusion

The Human Mitochondrial Genome Database, through resources like this compound and MITOMAP, has been indispensable for advancing our understanding of human genetics, evolution, and disease. The continuous development of these databases, coupled with advancements in sequencing technologies, provides researchers and drug development professionals with powerful tools to explore the complexities of the mitochondrial genome. The standardized experimental and bioinformatic workflows outlined in this guide are fundamental to the generation and interpretation of the vast and valuable data contained within these repositories.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the public access interface for the Medicago truncatula Gene Expression Atlas (MtExpress), the successor to the original Medicago truncatula database (MtDB). This document will detail the functionalities of the MtExpress web server, outline the experimental protocols for the contained data, and visualize key signaling pathways that can be explored using this valuable transcriptomic resource.

Introduction: From this compound to MtExpress

The original Medicago truncatula database (this compound) was a vital resource for legume biology, providing access to a vast collection of Expressed Sequence Tag (EST) data. However, with the advancement of sequencing technologies, there was a need for a more comprehensive platform. MtExpress has emerged as the current, state-of-the-art gene expression atlas for Medicago truncatula. It not only hosts legacy microarray data from the Medicago Gene Expression Atlas (MtGEA) but also a comprehensive and continually updated collection of RNA sequencing (RNA-seq) data.[1][2][3] This makes MtExpress an invaluable tool for researchers studying gene function, biological pathways, and potential targets for crop improvement and drug development.

The MtExpress Public Access Interface: A Step-by-Step Guide

The MtExpress web server provides a user-friendly interface for querying, visualizing, and downloading gene expression data.[1] The following sections detail the core functionalities of the platform.

Data Presentation: Quantitative Data Summary

MtExpress allows users to retrieve and compare quantitative gene expression data across a wide range of experimental conditions. The primary data types and their presentation are summarized below:

Data TypeDescriptionUnit of MeasurementNormalization Method
RNA-seq High-throughput sequencing data providing a comprehensive snapshot of the transcriptome.Transcripts Per Million (TPM)TPM normalization is applied to the raw read counts.[1]
Microarray (Legacy MtGEA) Legacy gene expression data from Affymetrix GeneChip® Medicago Genome Arrays.Robust Multichip Average (RMA)RMA normalization was applied to the raw microarray data.
Navigating the MtExpress Web Interface

The MtExpress interface is designed for intuitive exploration of the transcriptome data. Here is a step-by-step guide to performing a basic gene expression search:

  • Accessing the Database: The MtExpress server can be accessed at the following URL: --INVALID-LINK--.[1][4]

  • Gene Search: The main search bar allows users to query for specific genes using various identifiers, including gene symbols, transcript IDs, or functional annotations.

  • Filtering and Selecting Experiments: Users can filter the extensive collection of experiments by various criteria such as tissue type, developmental stage, or experimental treatment (e.g., biotic or abiotic stress). This allows for targeted analysis of gene expression in specific contexts.

  • Visualizing Expression Data: MtExpress provides several visualization tools, including heatmaps and expression profile plots, to facilitate the interpretation of gene expression patterns across different conditions.

  • Data Download: Processed expression data, as well as sample and gene metadata, can be downloaded in tabular formats for offline analysis.

Experimental Protocols

The integrity and utility of the data within MtExpress are underpinned by standardized and well-documented experimental and bioinformatic protocols.

RNA Sequencing (RNA-seq) Data

The majority of the recent data in MtExpress is derived from RNA-seq experiments. The general workflow for these experiments is as follows:

  • RNA Extraction and Library Preparation: Total RNA is extracted from various Medicago truncatula tissues and experimental conditions. RNA quality is assessed, and sequencing libraries are prepared.

  • Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms.

  • Bioinformatic Analysis: The raw sequencing reads are processed using the nf-core/rnaseq pipeline .[5][6][7][8] This standardized pipeline includes steps for quality control, adapter trimming, read alignment to the Medicago truncatula reference genome, and quantification of gene expression.[5][6][7][8]

Microarray Data (Legacy MtGEA)

The legacy microarray data was generated using Affymetrix GeneChip® Medicago Genome Arrays. The general protocol involved:

  • RNA Extraction and Labeling: RNA was extracted from plant tissues and labeled with fluorescent dyes.

  • Hybridization: The labeled RNA was hybridized to the microarray chips.

  • Scanning and Data Extraction: The arrays were scanned to measure the fluorescence intensity, which corresponds to the level of gene expression.

  • Normalization: The raw data was normalized using the Robust Multichip Average (RMA) method to allow for comparison across different arrays.[3]

Key Signaling Pathways in Medicago truncatula

MtExpress is a powerful tool for dissecting the complex signaling networks in Medicago truncatula. Below are diagrams of two critical pathways that can be investigated using the transcriptomic data available in the database.

Symbiotic Nodulation Signaling Pathway

Medicago truncatula forms a symbiotic relationship with nitrogen-fixing rhizobia, leading to the formation of root nodules. This process is initiated by the perception of bacterial signaling molecules called Nod factors. The following diagram illustrates the core components of the Nod factor signaling pathway.

Symbiotic_Nodulation_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Nod Factor Nod Factor NFR1_NFR5 NFR1/NFR5 (Receptor Kinases) Nod Factor->NFR1_NFR5 DMI2 DMI2 (Receptor-like Kinase) NFR1_NFR5->DMI2 DMI1 DMI1 (Ion Channel) Ca_Spiking Calcium Spiking DMI1->Ca_Spiking DMI2->DMI1 DMI3 DMI3 (CCaMK) Ca_Spiking->DMI3 NSP1_NSP2 NSP1/NSP2 (Transcription Factors) DMI3->NSP1_NSP2 Gene_Expression Nodulation Gene Expression NSP1_NSP2->Gene_Expression Nodule_Development Nodule Development Gene_Expression->Nodule_Development

Caption: Simplified diagram of the symbiotic nodulation signaling pathway in Medicago truncatula.

Plant Defense Signaling Pathway

Plants have evolved intricate defense mechanisms to protect themselves against pathogens. These responses are often triggered by the recognition of pathogen-associated molecular patterns (PAMPs). The following diagram outlines a generalized plant defense signaling pathway.

Plant_Defense_Pathway cluster_recognition Pathogen Recognition cluster_signaling Signal Transduction Cascade cluster_defense_response Defense Response PAMPs PAMPs PRRs PRRs (Pattern Recognition Receptors) PAMPs->PRRs ROS_Burst ROS Burst PRRs->ROS_Burst MAPK_Cascade MAPK Cascade PRRs->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) ROS_Burst->Transcription_Factors Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling Hormone_Signaling->Transcription_Factors Defense_Gene_Expression Defense Gene Expression (e.g., PR genes) Transcription_Factors->Defense_Gene_Expression Cell_Wall_Reinforcement Cell Wall Reinforcement Defense_Gene_Expression->Cell_Wall_Reinforcement

Caption: A generalized overview of the plant defense signaling pathway.

Conclusion

The MtExpress database represents a significant advancement for the Medicago truncatula research community, providing a comprehensive and user-friendly platform for exploring transcriptomic data. By understanding the interface, the underlying experimental protocols, and the key biological pathways, researchers can effectively leverage this resource to gain novel insights into legume biology, with potential applications in agriculture and medicine.

References

Methodological & Application

Application Note: Searching for Specific Polymorphisms in Human Mitochondrial DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of human mitochondrial DNA (mtDNA) polymorphisms is crucial for a wide range of disciplines, including population genetics, forensics, and the investigation of mitochondrial diseases. Historically, the Human Mitochondrial Genome Database (mtDB) was a key resource for researchers, providing a comprehensive collection of complete human mitochondrial genomes and a list of known polymorphisms.[1][2] Although this compound is no longer actively maintained, its role has been superseded by more extensive and continuously updated databases.

This application note provides a detailed protocol for searching for specific polymorphisms in human mtDNA using MITOMAP , a comprehensive and widely used database of human mitochondrial DNA variation.[3][4][5] This guide will detail the use of MITOMAP's search functionalities to identify and analyze specific mitochondrial variants.

MITOMAP Database Overview

MITOMAP is a curated database that collates information on human mitochondrial DNA polymorphisms and their associations with disease.[4][6] It is an essential tool for researchers and clinicians, offering a vast collection of data on mtDNA sequence variants, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[6] The database is regularly updated with information from published literature and GenBank, ensuring its content remains current.[7]

Quantitative Data Summary

The data presented in MITOMAP is extensive and continuously growing. The following table summarizes the database content as of July 2025, providing a snapshot of the wealth of information available to researchers.[7]

Data CategoryCount
Full-Length (FL) GenBank Sequences62,556
Control Region (CR) GenBank Sequences81,778
Single Nucleotide Variants (SNVs)19,892

Protocol: Searching for Polymorphisms in MITOMAP

MITOMAP offers several methods for querying its database to find specific polymorphisms. The primary tool for this purpose is the "Allele Search" function.[8][9] This protocol outlines the step-by-step process for using this feature.

Experimental Protocol: Allele Search
  • Navigate to the MITOMAP Website: Open a web browser and go to the MITOMAP homepage.

  • Locate the Allele Search Tool: On the main page, under the "MITOMAP Quick Reference & Tools" section, click on the "Allele Search" link.[7] This will direct you to the search interface.

  • Enter Search a Query: The search interface allows you to search for polymorphisms in several ways:

    • By a single nucleotide position: Enter a single base position (from 1 to 16569) into the "Start" box.[8][9][10]

    • By a range of nucleotide positions: Enter the starting position in the "Start" box and the ending position in the "End" box. The maximum range for a single query is 101 base pairs.[8][9][11]

    • By specific variant: You can also enter the variant in standard nomenclature (e.g., m.11778G>A) into the search box.[10]

  • Submit the Query: Click the "Submit" button to execute the search.

  • Interpret the Search Results: The results are presented in a table with the following columns:

    • Position: The nucleotide position of the polymorphism in the mitochondrial genome, based on the revised Cambridge Reference Sequence (rCRS).

    • Nucleotide Change: The specific base change observed at that position.

    • Locus: The gene or region where the polymorphism is located.

    • Codon: The codon number if the polymorphism is in a protein-coding gene.

    • AA Change: The resulting amino acid change, if any.

    • GB Freq FL: The frequency of the variant in the set of full-length GenBank sequences.

    • GB Freq CR: The frequency of the variant in the set of control region GenBank sequences.

    • References: Links to PubMed citations for publications that report the polymorphism.

Visualizing Workflows and Logical Relationships

To better illustrate the processes and data relationships involved in searching for mitochondrial polymorphisms, the following diagrams are provided.

Workflow for Searching Polymorphisms in MITOMAP

The following diagram outlines the step-by-step workflow for a researcher searching for a specific polymorphism using the MITOMAP database.

mitomap_search_workflow start Start navigate Navigate to MITOMAP Homepage start->navigate locate_search Locate and Click 'Allele Search' navigate->locate_search enter_query Enter Search Query (Position, Range, or Variant) locate_search->enter_query submit_query Submit Query enter_query->submit_query view_results View and Interpret Results Table submit_query->view_results end_node End view_results->end_node

Caption: Workflow for querying polymorphisms in MITOMAP.

Logical Relationships of a Mitochondrial Variant in MITOMAP

This diagram illustrates the interconnectedness of a mitochondrial polymorphism with other key data points within the MITOMAP database.

mitomap_data_relationship variant Polymorphism (e.g., m.3243A>G) position Genomic Position (nt 3243) variant->position is located at haplogroup Haplogroup Association variant->haplogroup can be a marker for frequency Population Frequency (GB Freq FL/CR) variant->frequency has a publication Supporting Publication(s) (PubMed Links) variant->publication is reported in disease Disease Association (e.g., MELAS) variant->disease can be associated with gene Associated Gene (MT-TL1) position->gene is within

Caption: Data relationships for a variant in MITOMAP.

References

Navigating the Medicago truncatula Genomic Landscape: A Guide to Downloading Sequence Data

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to efficiently download sequence data from the primary Medicago truncatula databases. These protocols and application notes detail the necessary steps to access a wealth of genomic, transcriptomic, and proteomic information critical for advancing research in legume biology, crop improvement, and drug discovery.

Overview of Primary Data Repositories

Medicago truncatula, a model legume species, has its genomic and related data housed in several key public databases. Each repository offers unique tools and data organization, catering to different research needs. The primary portals for accessing this data are:

  • The Medicago Analysis Portal: An integrated resource that combines data from the Legume Information System (LIS) and resources formerly hosted by the Noble Research Institute. It serves as a central hub for genetic and genomic data.

  • J. Craig Venter Institute (JCVI) Medicago truncatula Genome Database: A long-standing resource providing access to various genome assemblies and annotations.

  • EnsemblPlants: A comprehensive resource for plant genomics, offering powerful tools for data visualization, comparison, and bulk download.

  • Phytozome: The Joint Genome Institute's (JGI) plant comparative genomics portal, which provides access to a wide range of plant genomes and tools for their analysis.

Comparative Overview of Major Genome Assemblies and Annotations

Researchers should be aware of the different versions of the Medicago truncatula genome assembly and annotation, as the choice of version can impact the interpretation of results. The table below summarizes key metrics for some of the most commonly used versions available across the different portals.

Metric JCVI Mt4.0v2 [1]EnsemblPlants MtrunA17r5.0-ANR Phytozome Mt4.0v1
Assembly Version Mt4.0MtrunA17r5.0-ANRMt4.0
Annotation Version Mt4.0v2INRA/CNRS AnnotationMt4.0v1
Total Genome Size ~390 Mb429.7 Mb411.8 Mb
Number of Chromosomes 8[2]88
Number of Gene Loci 50,376[1]50,54750,894
- Protein-coding ~32,000 (High Confidence)[1]44,450Not specified
- Non-coding Not specified6,097Not specified
Data Source JCVI[1]INRA/CNRS[2]JGI

Experimental Protocols for Data Download

The following protocols provide step-by-step instructions for downloading various types of sequence data from the primary Medicago truncatula databases.

Protocol 1: Bulk Download from the Medicago Analysis Portal (Legume Information System)

The Medicago Analysis Portal provides access to a centralized "Data Store" for bulk downloads of genome assemblies, annotations, and other datasets.

Methodology:

  • Navigate to the Medicago Analysis Portal.

  • In the main navigation bar, click on "Download".

  • This will take you to the Legume Information System "Data Store" for Medicago.

  • The data is organized by species (Medicago truncatula) and then by data type (e.g., 'genomes', 'annotations').

  • Click on the desired data type folder to expand its contents.

  • Within each folder, datasets are further organized by genome assembly version or annotation name.

  • Identify the desired file(s) for download. Commonly used file formats include:

    • FASTA (.fasta or .fa): For genomic DNA, cDNA, or protein sequences.

    • GFF3 (.gff3): For genome annotation information.

  • Click on the file name to initiate the download.

Protocol 2: Downloading Data from EnsemblPlants

EnsemblPlants offers a user-friendly interface for downloading a wide variety of sequence and annotation data.

Methodology:

  • Go to the EnsemblPlants website.

  • In the "Search for a species" box, type "Medicago truncatula" and select the appropriate result.

  • On the Medicago truncatula species page, you have several options for data download:

    • For whole-genome data: Click on "Download DNA sequence (FASTA)" to download the entire genome assembly.

    • For gene sets and annotations: Click on "Download genes, cDNAs, ncRNA, proteins - FASTA / GFF3". This will take you to the FTP download directory for the current release.

  • Alternatively, for more customized downloads, use the "Export data" feature available on many pages (e.g., when viewing a specific gene or genomic region).

    • Navigate to a gene of interest or a specific genomic location.

    • On the left-hand menu, click on "Export data".

    • Select the desired data type (e.g., "Genomic", "cDNA", "Protein"), output format (e.g., FASTA, GFF3), and compression.

    • Click "Next" and then "Save as File" to download the data.

Protocol 3: Accessing Data from Phytozome

Phytozome provides a centralized download location for all data associated with a specific genome version.

Methodology:

  • Access the Phytozome portal.

  • In the "Organism" search bar, type "Medicago truncatula" and select the desired genome assembly version (e.g., Mt4.0v1).

  • On the Medicago truncatula genome page, click on the "Download" tab.

  • This will take you to a page with a list of all available files for that genome version.

  • The files are organized by data type, including:

    • Assembly: Genomic DNA sequences (masked and unmasked).

    • Annotation: Gene and transcript sequences (CDS, cDNA, protein) in FASTA format, and annotation information in GFF3 format.

  • Click on the desired file name to begin the download. Files are typically provided in a compressed format (e.g., .gz).

Visualization of Data Download Workflows

The following diagrams illustrate the logical flow for accessing and downloading sequence data from the primary Medicago truncatula databases.

Data_Acquisition_Workflow start Identify Research Question select_db Select Appropriate Database (Medicago Analysis Portal, EnsemblPlants, Phytozome, etc.) start->select_db navigate_species Navigate to Medicago truncatula Data select_db->navigate_species select_data Select Data Type (Genome, Genes, Proteins, etc.) navigate_species->select_data select_format Choose Download Format (FASTA, GFF3, etc.) select_data->select_format download Download Data select_format->download analyze Perform Downstream Analysis download->analyze

Caption: Generalized workflow for acquiring sequence data.

Medicago_Analysis_Portal_Workflow start Go to Medicago Analysis Portal click_download Click 'Download' start->click_download browse_datastore Browse Data Store by Species and Data Type click_download->browse_datastore select_file Select Specific File (e.g., genome.fasta.gz) browse_datastore->select_file download_file Download File select_file->download_file

Caption: Workflow for the Medicago Analysis Portal.

EnsemblPlants_Workflow start Go to EnsemblPlants search_species Search for 'Medicago truncatula' start->search_species species_page Navigate to Species Page search_species->species_page choose_download Choose Download Option (Bulk FTP or Export Data) species_page->choose_download select_data_format Select Data Type and Format choose_download->select_data_format download_data Download Data select_data_format->download_data Phytozome_Workflow start Go to Phytozome search_species Search for 'Medicago truncatula' start->search_species select_assembly Select Genome Assembly Version search_species->select_assembly click_download Click 'Download' Tab select_assembly->click_download select_file Select Desired Data File click_download->select_file download_file Download File select_file->download_file

References

Application Notes and Protocols for Haplotype Analysis in Human Populations Using mtDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the Human Mitochondrial Genome Database (mtDB) for haplotype analysis in human populations. This document outlines the necessary experimental and bioinformatic protocols, from sample preparation to data analysis and visualization, to facilitate research in population genetics, disease association studies, and drug development.

Introduction to this compound and Mitochondrial Haplotype Analysis

The Human Mitochondrial Genome Database (this compound) is a valuable resource for population genetics and medical sciences, providing a comprehensive collection of complete human mitochondrial genomes.[1][2][3][4] It serves as a repository for mitochondrial DNA (mtDNA) sequences from various geographic regions, offering extensive information on polymorphisms.[1] The database includes a haplotype search function, allowing researchers to identify and download sequences carrying specific genetic variants.[1][2][3][4]

Mitochondrial DNA is maternally inherited and exhibits a higher mutation rate than nuclear DNA, making it a powerful tool for tracing matrilineal lineage and studying human evolution and population history. In human genetics, mtDNA haplogroups, which are collections of similar haplotypes defined by shared single nucleotide polymorphisms (SNPs), are used to represent the major branches of the mitochondrial phylogenetic tree.[5] Analyzing the distribution and frequency of these haplogroups across different populations can provide insights into migration patterns, population bottlenecks, and the genetic basis of diseases.

Experimental Protocols

A typical workflow for generating mtDNA sequence data for haplotype analysis involves several key laboratory steps. The following is a generalized protocol, which can be adapted based on specific research needs and available resources.

Sample Collection and DNA Extraction
  • Sample Collection : A variety of biological samples can be used for mtDNA analysis, including blood, buccal swabs, saliva, and hair follicles. For population studies, buccal swabs or saliva are often preferred due to their non-invasive nature.

  • DNA Extraction : The first critical step is the isolation of total genomic DNA from the collected samples.[6] Several commercial kits are available for efficient DNA extraction. The choice of kit may depend on the sample type. A general procedure involves cell lysis, protein removal, and DNA precipitation. It is crucial to quantify the extracted DNA and assess its purity before proceeding.

Mitochondrial DNA Amplification

Due to the high copy number of mtDNA in cells, it is relatively easy to amplify.[7] Long-range PCR is a common method used to amplify the entire mitochondrial genome in one or two large, overlapping fragments.

Protocol for Long-Range PCR:

  • Primer Design : Design two pairs of primers that flank the entire mitochondrial genome, resulting in two overlapping amplicons of approximately 8-10 kb each.

  • PCR Reaction Setup : Prepare a PCR reaction mix containing a high-fidelity DNA polymerase, the designed primers, dNTPs, PCR buffer, and the extracted genomic DNA template.

  • Thermal Cycling : Perform the PCR using a thermal cycler with an optimized program that includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing and extension times should be optimized based on the polymerase and primer characteristics.

  • Verification : Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragments.

DNA Sequencing

Next-generation sequencing (NGS) platforms are now widely used for sequencing the entire mitochondrial genome, providing high-throughput and accurate data.

Protocol for NGS Sequencing:

  • Library Preparation : The amplified PCR products are used to prepare a sequencing library. This involves fragmenting the DNA, adding sequencing adapters, and purifying the library.

  • Sequencing : The prepared library is then sequenced on an NGS platform (e.g., Illumina MiSeq). The choice of sequencing platform and run parameters will depend on the desired coverage and read length. A single-end 50 or 75bp read is often sufficient for mapping mtDNA reads.

Bioinformatic Protocol for Haplotype Analysis using this compound

Once the raw sequencing data is obtained, a bioinformatic pipeline is required to process the data, identify variants, and perform haplotype analysis using this compound as a reference and comparative database.

Data Preprocessing and Variant Calling
  • Quality Control : Raw sequencing reads should be assessed for quality using tools like FastQC. Low-quality reads and adapter sequences should be trimmed.

  • Alignment : The quality-filtered reads are then aligned to the revised Cambridge Reference Sequence (rCRS). BWA (Burrows-Wheeler Aligner) is a commonly used tool for this purpose.

  • Variant Calling : After alignment, variant calling is performed to identify SNPs and insertions/deletions (indels) compared to the rCRS. Tools like GATK or SAMtools can be used for this step. The output is typically a Variant Call Format (VCF) file.

Haplotype Determination and Analysis using this compound
  • Data Retrieval from this compound :

    • Navigate to the this compound website.

    • Use the "Downloads" section to obtain complete mitochondrial genome sequences from various populations for comparative analysis. The data can be downloaded as population sets.[1]

    • Utilize the "Haplotype Search" function to find sequences with specific combinations of variants.[1][2][3][4] This is useful for investigating the distribution of particular haplotypes.

  • Haplogroup Assignment : The identified variants from your sequencing data can be used to assign a haplogroup to each individual. Online tools like HaploGrep2 or the MITOMASTER tool within MITOMAP can be used for this purpose by inputting the VCF file or a list of variants.[8]

  • Comparative Analysis with this compound Data :

    • Compare the haplogroup frequencies in your study population with those from relevant populations in the this compound database.

    • Download sequence data from this compound for specific haplogroups or populations to include in phylogenetic and haplotype network analyses.

  • Phylogenetic and Haplotype Network Analysis :

    • Phylogenetic Tree Construction : To visualize the evolutionary relationships between the haplotypes in your study and those from this compound, a phylogenetic tree can be constructed. Software like MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose. The general steps involve aligning the sequences (using ClustalW or MUSCLE within MEGA), selecting a suitable substitution model, and then constructing the tree using methods like Maximum Likelihood or Neighbor-Joining.

    • Haplotype Network Construction : For visualizing relationships among closely related haplotypes within a population, a haplotype network is often more appropriate. PopART (Population Analysis with Reticulate Trees) is a user-friendly software for constructing haplotype networks from aligned sequence data. This can help visualize the diversity and geographic distribution of haplotypes.

Data Presentation

Quantitative data from haplotype analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Mitochondrial DNA Haplogroup Frequencies in a Hypothetical Study Population Compared to Reference Populations from this compound.

HaplogroupStudy Population Frequency (%) (n=500)European Population (this compound) Frequency (%) (n=1000)Asian Population (this compound) Frequency (%) (n=800)African Population (this compound) Frequency (%) (n=600)
H45.240-50<5<1
U12.815-20<2<1
J8.510-12<1<1
T7.18-10<1<1
K6.45-7<1<1
M5.9<150-60<1
L2.1<1<190-95
Other12.05-1030-403-5

Note: The frequency data for reference populations are illustrative and should be replaced with actual data retrieved from this compound or relevant publications.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following are examples of diagrams created using the DOT language for use with Graphviz.

Experimental_Workflow cluster_lab Laboratory Procedures Sample_Collection Sample Collection (Blood, Saliva, etc.) DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction DNA_Quantification DNA Quantification & Purity Check DNA_Extraction->DNA_Quantification Long_Range_PCR Long-Range PCR DNA_Quantification->Long_Range_PCR NGS_Library_Prep NGS Library Preparation Long_Range_PCR->NGS_Library_Prep Sequencing Next-Generation Sequencing NGS_Library_Prep->Sequencing

Caption: Experimental workflow for generating mitochondrial DNA sequence data.

Bioinformatic_Workflow cluster_bioinformatics Bioinformatic Analysis Raw_Reads Raw Sequencing Reads QC Quality Control (FastQC) Raw_Reads->QC Alignment Alignment to rCRS (BWA) QC->Alignment Variant_Calling Variant Calling (GATK/SAMtools) Alignment->Variant_Calling VCF VCF File Variant_Calling->VCF Haplogroup_Assignment Haplogroup Assignment (HaploGrep2) VCF->Haplogroup_Assignment Comparative_Analysis Comparative Analysis Haplogroup_Assignment->Comparative_Analysis mtDB_Data This compound Data Retrieval mtDB_Data->Comparative_Analysis Phylogenetic_Analysis Phylogenetic/Haplotype Network Analysis (MEGA/PopART) Comparative_Analysis->Phylogenetic_Analysis Results Results Interpretation Phylogenetic_Analysis->Results

Caption: Bioinformatic workflow for mitochondrial haplotype analysis using this compound.

mtDB_Data_Utilization cluster_analysis Data Analysis Applications This compound This compound Database Population_Comparison Population Haplotype Frequency Comparison This compound->Population_Comparison Phylogenetic_Tree Phylogenetic Tree Construction This compound->Phylogenetic_Tree Haplotype_Network Haplotype Network Analysis This compound->Haplotype_Network Disease_Association Disease Association Studies This compound->Disease_Association

Caption: Logical relationship of this compound data utilization in haplotype analysis.

References

Application Notes and Protocols: A Guide to Querying the MtDB for Gene Expression Data

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the "MtDB" is necessary before proceeding. The acronym "this compound" has been used to refer to at least two distinct biological databases:

  • The Medicago truncatula Database (this compound) : A resource focused on the transcriptome data of the model legume Medicago truncatula. This database is centered around gene expression data derived from Expressed Sequence Tags (ESTs).

  • The Human Mitochondrial Genome Database (this compound) : A repository for complete human mitochondrial genome sequences, primarily used for population genetics and medical sciences.[1][2][3]

Given that the user's request is for a guide to querying gene expression data , this document will focus on the Medicago truncatula Database (this compound) , as its core content is transcriptome information.[4][5][6]

Important Note on Accessibility

The Medicago truncatula Database (this compound) was a significant resource for legume biology research.[4][5] However, it is important to note that the database was last updated in 2007, and the public access link (--INVALID-LINK--) is no longer active.[5][6] Therefore, this guide is based on the available publications that describe its functionality and querying capabilities. While direct interaction with the database is not possible, this guide reconstructs the intended workflow and supplements it with general protocols applicable to modern gene expression databases.

Introduction to the Medicago truncatula Database (this compound)

The this compound was a relational database designed to integrate and provide a platform for data mining of the Medicago truncatula transcriptome.[4] Its primary goal was to allow researchers to identify genes and understand their functions in key aspects of legume biology, such as symbiotic nitrogen fixation. The database was developed by the Center for Computational Genomics and Bioinformatics (CCGB) at the University of Minnesota.[5]

The core data within this compound was derived from a large collection of Expressed Sequence Tags (ESTs), which are short subsequences of transcribed RNA, providing a snapshot of gene expression in various tissues and conditions.

Quantitative Data Summary of this compound Contents

The following table summarizes the quantitative data available in the initial release of the this compound, as described in the literature.

Data TypeCountDescription
Expressed Sequence Tags (ESTs)>170,000Assembled from various developmental stages and pathogen-challenged tissues.[4]
Unigenes~26,000Assembled from the ESTs, representing putative unique genes.
Query Options58Grouped into two main filters for user-defined data mining.[4][6]

Experimental Protocols: Data Generation and Processing in this compound

The data hosted in this compound underwent a standardized processing pipeline to ensure quality and consistency. The following protocol outlines the key steps that were applied to the sequence data.

Protocol for EST Processing:

  • Base Calling: Raw sequence traces were collected from research groups worldwide. The Phred base-calling program was used to assign nucleotide bases and quality scores to the raw sequence data.[4]

  • Vector and Artifact Filtering: A series of filtering steps were applied to remove non-biological sequences:

    • Vector Screening: Sequences from cloning vectors were identified and removed.

    • PolyA/T Tail Removal: Polyadenylation tails, characteristic of eukaryotic mRNA, were trimmed.

    • Linker Sequence Removal: Any synthetic DNA linkers used in the library construction process were excised.

    • Bacterial Genomic Sequence Filtering: Contaminating sequences from bacterial sources were identified and removed.[4]

    • Note: These filtering steps were performed using tools developed by the CCGB, such as Phran, gstvf4, and af.[4]

  • Sequence Assembly: The filtered EST sequences were then assembled into contiguous sequences (contigs) and unigene sets using various assemblers like Phrap, Cap3, and Cap4. The database allowed users to compare the results from these different assembly algorithms.[4]

A Step-by-Step Guide to Querying the this compound (Reconstructed Workflow)

Based on the published descriptions, a researcher would have followed a logical workflow to query the this compound for specific gene expression information.

Step 1: Formulating a Biological Question

The first step is to define a clear research question. For example: "Identify all genes in Medicago truncatula that are upregulated during symbiotic nitrogen fixation and show homology to known kinases in Arabidopsis thaliana."

Step 2: Accessing the Query Interface

The user would navigate to the this compound web portal. The database provided a user-friendly interface with a series of 58 distinct query options, grouped into two main filters, designed to allow complex queries without needing knowledge of SQL.[4][6]

Step 3: Building a Complex Query

The user would utilize the provided filters and options to construct a query that matches their biological question. This involved specifying multiple criteria in a Boolean manner (AND, OR, NOT). For the example question, the query might involve:

  • Filter 1: Library/Tissue Source: Select libraries derived from root nodules involved in nitrogen fixation.

  • Filter 2: Homology Search Results:

    • Specify a BLAST search against the Arabidopsis thaliana proteome.

    • Filter results based on an E-value cutoff to identify significant homologs.

    • Add a keyword search within the BLAST results for "kinase".

Step 4: Cross-Referencing and Identifier Tracking

A key feature of this compound was its ability to cross-reference sequence identifiers from various public databases, including GenBank, TIGR, and INRA.[4] The platform included an "this compound EST aliases" tool specifically for this purpose, enabling researchers to track sequences of interest across different resources.[4]

Step 5: Executing the Query and Analyzing the Output

Upon submitting the query, this compound would return the results in one of two user-selectable formats:

  • CCGB ID List: A simple list of the unique identifiers for the sequences that matched the query. This list could be saved as a tab-delimited file for further analysis.[4]

  • HTML Table: A detailed, hypertext-linked table providing statistics for each identified sequence. This included information on the top BLAST hit, the definition line of the homologous sequence, and its species of origin.[4]

Step 6: Comparative Analysis

The database also provided tools to compare contigs generated by different assembly algorithms or to identify related contigs from other institutions' assemblies based on overlapping EST composition or sequence similarity.[4]

Visualizing the this compound Query Workflow

The following diagram illustrates the reconstructed logical workflow for querying the Medicago truncatula Database.

MtDB_Query_Workflow cluster_start 1. Define Research Question cluster_query 2. Build and Execute Query cluster_output 3. Analyze and Interpret Results Start Formulate Biological Question (e.g., identify specific genes in a pathway) QueryInterface Access this compound Web Interface Start->QueryInterface BuildQuery Construct Complex Query - Use 58 options and 2 filters - Apply Boolean logic (AND/OR/NOT) QueryInterface->BuildQuery CrossReference Utilize Cross-Referencing Tools (e.g., EST Aliases) BuildQuery->CrossReference Execute Execute Query CrossReference->Execute OutputFormat Select Output Format Execute->OutputFormat CCGB_ID CCGB ID List (Tab-delimited file) OutputFormat->CCGB_ID HTML_Table HTML Table (BLAST stats, hyperlinks) OutputFormat->HTML_Table Analysis Downstream Analysis and Interpretation CCGB_ID->Analysis HTML_Table->Analysis

Caption: A diagram illustrating the reconstructed workflow for querying the this compound.

General Protocol for Modern Gene Expression Data Analysis

Since the this compound is no longer accessible, researchers can apply similar principles to query modern, publicly available gene expression repositories like the NCBI Gene Expression Omnibus (GEO) or ArrayExpress.

Step 1: Search for Relevant Datasets

  • Navigate to a public repository like GEO.

  • Use keywords relevant to your research question (e.g., "Medicago truncatula," "drought stress," "RNA-Seq").

  • Use advanced search options to filter by organism, experiment type, and other parameters.[7]

Step 2: Evaluate and Select Datasets

  • Carefully review the metadata for each dataset. This includes the experimental design, sample descriptions, and protocols used.

  • Ensure the dataset has a sufficient number of biological replicates for statistical analysis.

  • Download the processed data matrix (e.g., read counts or normalized expression values) and the associated metadata file.

Step 3: Perform Quality Control and Normalization

  • Before analysis, it is crucial to perform quality control to identify and remove outlier samples.

  • Normalize the data to adjust for technical variations between samples, such as differences in sequencing depth.[8]

Step 4: Differential Gene Expression Analysis

  • Use statistical methods to identify genes that are significantly upregulated or downregulated between different experimental conditions (e.g., control vs. treated).[8]

  • This typically involves fitting the data to a statistical model and performing hypothesis testing for each gene.

Step 5: Functional and Pathway Analysis

  • Take the list of differentially expressed genes and perform functional enrichment analysis.

  • This involves using tools to determine if the list is enriched for genes associated with specific biological processes, molecular functions, or signaling pathways (e.g., GO term analysis, KEGG pathway analysis).

Visualizing a General Gene Expression Analysis Workflow

The following diagram illustrates a typical workflow for analyzing gene expression data from a public repository.

Gene_Expression_Workflow cluster_data 1. Data Acquisition cluster_processing 2. Data Processing cluster_analysis 3. Core Analysis cluster_interpretation 4. Biological Interpretation Search Search Public Repository (e.g., GEO, ArrayExpress) Select Select Relevant Dataset(s) & Download Data/Metadata Search->Select QC Quality Control (QC) (Identify outliers) Select->QC Normalize Data Normalization (Adjust for technical bias) QC->Normalize DGE Differential Gene Expression Analysis Normalize->DGE Clustering Clustering & Visualization (e.g., Heatmaps, PCA) DGE->Clustering Enrichment Functional Enrichment (GO, Pathway Analysis) DGE->Enrichment Conclusion Formulate Biological Conclusions Clustering->Conclusion Enrichment->Conclusion

Caption: A general workflow for gene expression data analysis.

References

Application Notes: Integrating mtDB Data with Genomic Analysis Tools

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Human Mitochondrial Genome Database (mtDB) is a comprehensive repository of complete human mitochondrial genomes, serving as a critical resource for population genetics and medical research.[1][2] It provides a vast collection of sequences and identified polymorphisms, which, when integrated with other genomic analysis tools, can offer profound insights into the genetic basis of mitochondrial diseases, human evolution, and population dynamics.[1][3] These application notes provide detailed protocols for leveraging this compound data in conjunction with common genomic analysis software for variant analysis, disease association studies, and pathway analysis.

Core Applications

  • Variant Identification and Annotation: Utilize this compound as a reference database to identify and annotate mitochondrial DNA (mtDNA) variants from next-generation sequencing (NGS) data.

  • Disease Association Studies: Investigate the association between specific mtDNA haplogroups or variants from this compound and the prevalence of complex diseases.[4][5]

  • Population Genetics: Analyze the geographic distribution and frequency of mitochondrial haplogroups to understand human migration patterns and evolutionary history.

  • Functional Analysis: Predict the functional impact of novel or rare mtDNA variants by comparing them against the extensive catalog of known polymorphisms in this compound.

Protocols

Protocol 1: Mitochondrial Variant Analysis using this compound and GATK

This protocol outlines the steps for identifying and annotating mitochondrial variants from whole-genome or whole-exome sequencing data using the Genome Analysis Toolkit (GATK) with this compound as a reference.

Methodology

  • Data Acquisition from this compound:

    • Navigate to the this compound website (historically hosted at --INVALID-LINK--) or a similar comprehensive mitochondrial database like MITOMAP.[6]

    • Download the complete set of mitochondrial genome sequences in FASTA format. These will be used to create a comprehensive reference genome.

    • Download the list of known mitochondrial polymorphisms, typically available as a VCF or CSV file. This will serve as a set of known variants for GATK's Base Quality Score Recalibration (BQSR) and variant annotation steps.

  • Reference Genome Preparation:

    • Concatenate the downloaded mitochondrial sequences into a single FASTA file.

    • Index the reference FASTA file using samtools faidx.

    • Create a sequence dictionary using GATK's CreateSequenceDictionary tool.

  • Sequence Alignment:

    • Align the raw sequencing reads (FASTQ files) to the prepared mitochondrial reference genome using an aligner such as BWA-MEM.

  • Post-Alignment Processing:

    • Sort the aligned BAM file by coordinate using samtools sort.

    • Mark duplicate reads using GATK's MarkDuplicates to mitigate biases from PCR amplification.

  • Variant Calling:

    • Perform variant calling using GATK's HaplotypeCaller in -MT mode, which is optimized for mitochondrial DNA. This will generate a VCF file containing the identified variants.

  • Variant Annotation:

    • Annotate the called variants using a tool like mity, which is specifically designed for mitochondrial variant analysis.[7]

    • Incorporate the downloaded polymorphism data from this compound to annotate known variants and distinguish them from novel ones.

Protocol 2: Haplogroup-Based Disease Association Study

This protocol describes how to use this compound data to investigate the association between mitochondrial haplogroups and a specific disease.

Methodology

  • Cohort Selection:

    • Assemble a case-control cohort with individuals diagnosed with the disease of interest and healthy controls. Ensure both groups are ethnically matched.

  • Mitochondrial DNA Sequencing:

    • Perform mitochondrial sequencing on all individuals in the cohort. Both whole-genome and targeted sequencing of the D-loop hypervariable regions can be effective.[8]

  • Haplogroup Assignment:

    • Use a tool like MitoMaster or other specialized software to assign a mitochondrial haplogroup to each individual based on their sequencing data.[6]

  • Data Acquisition from this compound:

    • From this compound or a similar database, obtain the frequency of different haplogroups in the general population corresponding to the ethnicity of the study cohort.[3]

  • Statistical Analysis:

    • Compare the frequency of each haplogroup between the case and control groups using a chi-squared test or Fisher's exact test.

    • Calculate odds ratios (ORs) to determine the strength of association between a particular haplogroup and the disease.[4]

    • Correct for multiple testing using methods like the Bonferroni correction.

Data Presentation

Table 1: Example Haplogroup Frequencies in a Parkinson's Disease Cohort

HaplogroupCase Frequency (%)Control Frequency (%)p-valueOdds Ratio (95% CI)
H45.242.10.351.13 (0.87 - 1.47)
J12.58.90.041.45 (1.02 - 2.06)
K6.87.10.820.95 (0.63 - 1.43)
T9.110.30.490.87 (0.62 - 1.23)
U15.318.50.150.80 (0.60 - 1.07)
Other11.113.10.330.83 (0.60 - 1.15)

Table 2: Functional Prediction of Novel Mitochondrial Variants

Variant IDGeneNucleotide ChangeAmino Acid ChangeSIFT ScorePolyPhen-2 ScoreClinical Significance (Predicted)
mt.3571A>GND1A3571GT194A0.020.98Likely Pathogenic
mt.8993T>CATP6T8993CL156P0.001.00Pathogenic
mt.15244A>GCYTBA15244GN263S0.340.21Benign

Visualizations

Experimental Workflow

experimental_workflow cluster_data_acquisition Data Acquisition cluster_analysis_pipeline Analysis Pipeline cluster_downstream_analysis Downstream Analysis This compound This compound/Mitochondrial Database Annotation Variant Annotation This compound->Annotation NGS_Data Patient NGS Data (FASTQ) Alignment Sequence Alignment (BWA) NGS_Data->Alignment Variant_Calling Variant Calling (GATK) Alignment->Variant_Calling Variant_Calling->Annotation Disease_Association Disease Association Study Annotation->Disease_Association Functional_Prediction Functional Prediction Annotation->Functional_Prediction Pathway_Analysis Pathway Analysis Functional_Prediction->Pathway_Analysis

Caption: Workflow for integrating this compound data in genomic analysis.

Mitochondrial Signaling in Apoptosis

mitochondrial_apoptosis cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_Damage DNA Damage Mito Mitochondrial Dysfunction DNA_Damage->Mito ROS Oxidative Stress (ROS) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial involvement in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for BLAST Searching the Medicago truncatula Database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Basic Local Alignment Search Tool (BLAST) searches on the Medicago truncatula (barrel medic) database. Medicago truncatula is a crucial model organism for studying legume biology, including symbiotic nitrogen fixation, which has significant implications for agriculture and drug development.

Introduction to BLAST and Medicago truncatula Databases

The Basic Local Alignment Search Tool (BLAST) is an essential bioinformatics algorithm for comparing primary biological sequence information. For researchers working with Medicago truncatula, BLAST is instrumental in identifying homologous genes, characterizing gene function, and exploring evolutionary relationships. Several key databases host the Medicago truncatula genome and provide dedicated BLAST services. These include the Medicago Analysis Portal, Ensembl Plants, NCBI, and Phytozome.[1][2][3][4]

Key Medicago truncatula BLAST Portals

Researchers have several excellent platforms available for performing BLAST searches against the Medicago truncatula genome and its associated datasets.

  • The Medicago Analysis Portal (Legume Information System - LIS) : A specialized resource that provides access to genomic, genetic mapping, and diversity data for Medicago species. It offers a dedicated BLAST tool for searching against various Medicago datasets.[1]

  • Ensembl Plants : A comprehensive resource for plant genomics, Ensembl Plants provides a user-friendly BLAST interface to search against the Medicago truncatula genome, proteins, and cDNA sequences.[2][5]

  • National Center for Biotechnology Information (NCBI) : A primary repository for biological data, NCBI offers a powerful BLAST suite that allows for searches against the reference genome and all associated nucleotide and protein sequences of Medicago truncatula.[3][6][7]

  • Phytozome : A plant comparative genomics portal that hosts the Medicago truncatula genome and provides tools for BLAST searches and comparative analyses.[4][8]

  • Medicago truncatula Mutant Database : For researchers working with mutant lines, this database provides a BLAST tool to search against specific datasets, such as Flanking Sequence Tags (FSTs) from Tnt1 transposon insertion lines.[9]

  • Medicago truncatula SSP Database (MtSSPdb) : This database is focused on Small Secreted Peptides and offers a specialized BLAST search against this specific class of genes.

Quantitative Data Summary

The following table summarizes the key details of the primary Medicago truncatula genome assemblies available for BLAST searches.

Genome AssemblyDatabase SourceGenome Size (approx.)Number of ChromosomesKey Features
MtrunA17r5.0-ANR NCBI / INRA429.6 Mb8Reference assembly with high-quality annotation.[7]
MedtrA17_4.0 NCBI / JCVI412.8 Mb8An improved genome release with enhanced sequence and gene annotation.[6]
Mt4.0v1 Phytozome411.8 Mb8Integrated into a comparative genomics platform with extensive transcriptomic data.[4][8]

Experimental Protocols

Protocol 1: Standard Gene Homology Search using BLASTn

This protocol outlines the steps to find nucleotide homologs of a query sequence in the Medicago truncatula genome.

Objective: To identify genomic regions or genes in Medicago truncatula that are similar to a given DNA sequence.

Materials:

  • A DNA sequence in FASTA format.

  • A web browser and internet connection.

Methodology:

  • Select a BLAST Portal: Navigate to a preferred BLAST portal, for example, the NCBI BLAST page for Medicago truncatula.

  • Choose the BLAST Program: Select BLASTn (nucleotide BLAST) for a nucleotide query against a nucleotide database.

  • Enter Query Sequence: Paste your DNA sequence in FASTA format into the "Enter Query Sequence" box.

  • Select the Database: In the "Choose Search Set" section, select the desired Medicago truncatula database. Common choices include "Reference genome (refseq_genomes)" or the "Nucleotide collection (nr/nt)".

  • Optimize Algorithm Parameters (Optional): For most standard searches, the default parameters are sufficient. For more specific searches, you can adjust the "Expect threshold," "Word size," and "Scoring parameters" under the "Algorithm parameters" section.

  • Initiate the Search: Click the "BLAST" button to start the search.

  • Analyze the Results: The results page will display a list of significant alignments. Key metrics to evaluate include the E-value (the number of expected hits of similar quality by chance), percent identity, and query coverage.

Protocol 2: Identifying Protein Homologs using BLASTp

This protocol details how to find protein sequences in the Medicago truncatula database that are homologous to a query protein sequence.

Objective: To identify potential orthologs or paralogs of a given protein in Medicago truncatula.

Materials:

  • A protein sequence in FASTA format.

  • A web browser and internet connection.

Methodology:

  • Select a BLAST Portal: Navigate to a portal such as Ensembl Plants or the NCBI BLAST page.

  • Choose the BLAST Program: Select BLASTp (protein BLAST) for a protein query against a protein database.

  • Enter Query Sequence: Paste your protein sequence in FASTA format into the query box.

  • Select the Database: Choose the appropriate Medicago truncatula protein database. In Ensembl Plants, this will be pre-selected. In NCBI, you can select the "Reference proteins (refseq_protein)" database, filtered for Medicago truncatula (taxid:3880).

  • Initiate the Search: Click the "BLAST" or "Run" button.

  • Interpret the Results: The output will show a graphical summary of the alignments followed by a list of significant hits. Examine the E-value, percent identity, and alignment scores to determine the biological significance of the matches.

Visualizations

Experimental Workflow: BLAST Search

BLAST_Workflow cluster_input 1. Input cluster_processing 2. BLAST Processing cluster_output 3. Output & Analysis Query Query Sequence (FASTA format) Select_Portal Select BLAST Portal (e.g., NCBI, Ensembl) Query->Select_Portal Select_Program Choose BLAST Program (BLASTn, BLASTp, etc.) Select_Portal->Select_Program Select_DB Select M. truncatula Database (Genome, Protein, CDS) Select_Program->Select_DB Run_BLAST Execute BLAST (Algorithm Alignment) Select_DB->Run_BLAST Results BLAST Results (Alignments, E-value, Scores) Run_BLAST->Results Analysis Biological Interpretation (Homology, Function) Results->Analysis

Caption: A generalized workflow for performing a BLAST search.

Signaling Pathway: Medicago truncatula Nod Factor Perception

The Nod factor signaling pathway is critical for the establishment of the symbiotic relationship between Medicago truncatula and nitrogen-fixing rhizobia. BLAST searches are frequently used to identify homologs of the genes in this pathway in other legumes. Key genes in this pathway include DMI1, DMI2, DMI3, NSP1, and NSP2.[1][3]

Nod_Factor_Pathway cluster_plant_cell Medicago truncatula Root Hair Cell cluster_transcription Transcriptional Regulation Rhizobium Rhizobium NodFactor Nod Factor (Lipochitooligosaccharide) Rhizobium->NodFactor secretes DMI2 DMI2 (Receptor Kinase) NodFactor->DMI2 perceived by DMI1 DMI1 (Ion Channel) DMI2->DMI1 CaSpiking Calcium Spiking DMI1->CaSpiking induces DMI3 DMI3 (CCaMK) CaSpiking->DMI3 decoded by NSP1_NSP2 NSP1 / NSP2 (GRAS Transcription Factors) DMI3->NSP1_NSP2 activates Nodulation_Genes Nodulation Gene Expression NSP1_NSP2->Nodulation_Genes regulates Symbiotic_Responses Symbiotic Responses (Infection thread formation, Nodule organogenesis) Nodulation_Genes->Symbiotic_Responses

Caption: Simplified Nod factor signaling pathway in M. truncatula.

References

Protocol for Submitting Data to the Human Mitochondrial Genome Database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for preparing and submitting human mitochondrial genome data to public databases. Adherence to these guidelines ensures data integrity, accessibility, and standardization for the global research community. The primary repository for mitochondrial genome data is GenBank, a comprehensive public database of nucleotide sequences and their protein translations. Data submitted to GenBank is shared daily with the DNA Data Bank of Japan (DDBJ) and the European Nucleotide Archive (ENA), ensuring international accessibility[1][2].

Data Presentation

Quantitative data associated with your submission should be organized into clear and concise tables. This facilitates easy comparison and review.

Table 1: Sample Information

Sample IDTissue SourceAgeSexPhenotype/Disease StateSequencing Platform
Sample-001Blood45MaleHealthy ControlIllumina NovaSeq
Sample-002Muscle52FemaleMitochondrial MyopathyPacBio Sequel II
..................

Table 2: Sequencing Quality Control

Sample IDMean Read DepthUniformity of Coverage (%)Q30 Bases (%)
Sample-001>1000x>95%>90%
Sample-002>1500x>97%>92%
............

Experimental Protocols

Detailed methodologies for key experiments are crucial for data reproducibility and interpretation.

Mitochondrial DNA Extraction

A generalized protocol for the extraction of mitochondrial DNA (mtDNA) from peripheral blood mononuclear cells (PBMCs) is provided below. Specific kits and reagents may vary.

  • Isolation of PBMCs: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation method.

  • Cell Lysis: Resuspend the PBMC pellet in a hypotonic buffer to swell the cells and selectively lyse the plasma membrane, leaving the mitochondria intact.

  • Mitochondrial Isolation: Centrifuge the lysate at a low speed to pellet nuclei and cell debris. Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria.

  • mtDNA Extraction: Resuspend the mitochondrial pellet in a lysis buffer containing a protease to degrade proteins. Extract the mtDNA using a phenol-chloroform extraction or a commercially available DNA extraction kit.

  • DNA Quantification and Quality Control: Quantify the extracted mtDNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

Mitochondrial Genome Sequencing (Next-Generation Sequencing)

The following is a general workflow for whole mitochondrial genome sequencing using a long-range PCR approach followed by Next-Generation Sequencing (NGS).

  • Long-Range PCR: Amplify the entire mitochondrial genome as one or two large, overlapping amplicons using long-range PCR. This minimizes the co-amplification of nuclear mitochondrial sequences (NUMTs).

  • Library Preparation: Prepare a sequencing library from the purified long-range PCR products. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina, PacBio).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the revised Cambridge Reference Sequence (rCRS).

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Haplogroup Assignment: Determine the mitochondrial haplogroup.

Data Submission Protocol to GenBank

The most common method for submitting mitochondrial genome data is through the National Center for Biotechnology Information (NCBI) GenBank portal. The two primary tools for submission are BankIt and the Submission Portal[1][3]. For complete mitochondrial genomes, BankIt is the recommended tool[3].

Step 1: Prepare Your Data

Before initiating the submission process, ensure you have the following files and information ready:

  • Sequence Data: A FASTA-formatted file containing the complete mitochondrial genome sequence. The sequence should start with a ">" symbol followed by a unique sequence identifier (Sequence_ID)[3].

  • Annotation File: A five-column, tab-delimited feature table file. This file details the locations of genes (e.g., protein-coding genes, rRNAs, tRNAs) and other features on the genome[3][4].

  • Source Information: Details about the organism (Homo sapiens), tissue source, and any other relevant metadata.

  • Reference Information: Publication details if the data is associated with a manuscript.

Table 3: Five-Column Feature Table Example

StartEndFeatureQualifierValue
5771601genegeneMT-RNR1
5771601rRNAproduct12S ribosomal RNA
33074262genegeneMT-ND1
33074262CDSproductNADH dehydrogenase subunit 1
33074262transl_table2
...............
Step 2: The Submission Process via BankIt
  • Navigate to the BankIt Submission Page: Access the BankIt submission tool on the NCBI website.

  • Start a New Submission: Select the option for "Sequence data not listed above (through BankIt)" and start a new submission[3].

  • Contact Information: Provide your contact details.

  • Sequence and Submitter Information:

    • Specify the release date for your sequence. It can be released immediately upon processing or held until a specified date or publication[1].

    • Enter the submitter's information.

  • Nucleotide Sequence: Upload your FASTA file.

  • Source Information:

    • Organism: Homo sapiens

    • Mitochondrial: Select this option to indicate the genetic location.

  • Features: This is a critical step where you provide the annotation. Upload your five-column feature table[3]. BankIt will use this table to annotate the genes and other features on your sequence. It will also perform a validation check[3].

  • Review and Submit: Carefully review all the information you have provided. Once you are certain everything is correct, submit your data.

You will receive an accession number for your submission, which should be included in any corresponding publications[1].

Mandatory Visualizations

Submission Workflow

G Figure 1. Human Mitochondrial Genome Data Submission Workflow. A Data Generation (Sequencing) B Data Analysis (Alignment, Variant Calling) A->B C Prepare Submission Files (FASTA, Feature Table) B->C D Initiate BankIt Submission on NCBI Website C->D E Enter Submitter and Sequence Information D->E F Upload FASTA and Feature Table E->F G Review and Submit F->G H Receive Accession Number G->H

Caption: Figure 1. Human Mitochondrial Genome Data Submission Workflow.

Annotation Process using a Five-Column Feature Table

G Figure 2. Annotation Workflow using a Five-Column Feature Table. A Identify Genomic Features (e.g., genes, rRNAs, tRNAs) B Determine Start and End Coordinates for each Feature A->B C Create a Tab-Delimited File with Five Columns B->C D Populate Columns: Start, End, Feature Type C->D E Add Qualifiers and Values (e.g., gene name, product) D->E F Validate Feature Table for Correct Formatting E->F G Upload to BankIt during Submission Process F->G

Caption: Figure 2. Annotation Workflow using a Five-Column Feature Table.

References

Application of MtDB and its Successor, the Medicago Gene Expression Atlas (MtGEA), in Identifying Genes for Symbiotic Nitrogen Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the Medicago truncatula database (MtDB) and its more current and comprehensive successor, the Medicago truncatula Gene Expression Atlas (MtGEA), to identify and characterize genes involved in symbiotic nitrogen fixation. These resources are invaluable for understanding the complex genetic programs that govern this crucial biological process.

Introduction to Medicago truncatula Databases

Medicago truncatula is a model legume species for studying symbiotic nitrogen fixation due to its relatively small genome, diploid genetics, and rapid life cycle.[1] The development of genomic and transcriptomic resources, including the initial Medicago truncatula database (this compound) and the more recent Medicago truncatula Gene Expression Atlas (MtGEA), has revolutionized the identification of genes crucial for this symbiosis.[2][3]

The this compound was a foundational relational database that integrated transcriptome data from expressed sequence tags (ESTs), providing researchers with tools for data mining.[4] The MtGEA expands on this by providing a centralized web server for analyzing a vast collection of microarray and RNA-seq data from a wide array of developmental stages, tissues, and experimental conditions, including various stages of nodulation.[2][3] These platforms allow for the identification of differentially expressed genes, co-expression network analysis, and functional annotation, thereby facilitating the discovery of novel genes involved in symbiotic nitrogen fixation.

Data Presentation: Genes Differentially Expressed During Nodulation

Transcriptomic studies have identified hundreds of genes that are differentially regulated during the symbiotic interaction between M. truncatula and its nitrogen-fixing partner, Sinorhizobium meliloti.[5][6] The following table summarizes a selection of genes that are significantly upregulated during nodulation, with their putative functions and expression data drawn from published microarray and RNA-seq experiments.

Gene/Probe IDGene Name/DescriptionPutative FunctionFold Change (Nodule vs. Root)Reference
Mtr.48165.1.S1_atNodule Cysteine-Rich (NCR) peptideBacteroid differentiation and maintenance> 100[7]
Mtr.38531.1.S1_atLeghemoglobinOxygen transport> 100[8]
Mtr.4032.1.S1_atNodule-specific PLAT domain proteinNodule development~50[5]
Mtr.2783.1.S1_atEarly Nodulin 11 (ENOD11)Early infection events~20[9]
Mtr.47615.1.S1_atNodulation Signaling Pathway 1 (NSP1)Transcription factor in Nod factor signaling~5[10]
Mtr.47615.1.S1_atNodulation Signaling Pathway 2 (NSP2)Transcription factor in Nod factor signaling~4[10]
Mtr.4931.1.S1_atDoes not make infections 3 (DMI3)Calcium and calmodulin-dependent protein kinase~3[10]

Experimental Protocols

This section outlines the general protocols for utilizing online resources like the MtGEA to identify genes involved in symbiotic nitrogen fixation.

Protocol 1: Identification of Differentially Expressed Genes

This protocol describes how to use a gene expression atlas to identify genes that are up- or down-regulated during nodulation.

Objective: To identify a list of candidate genes that are transcriptionally regulated during symbiotic nitrogen fixation.

Materials:

  • A computer with internet access.

  • Web browser.

  • Access to the Medicago truncatula Gene Expression Atlas (MtExpress or other relevant portals).[3]

Procedure:

  • Navigate to the Gene Expression Atlas: Access a Medicago truncatula gene expression database such as MtExpress.[3]

  • Select Relevant Experiments: Browse the available datasets and select experiments that compare gene expression in nitrogen-fixing nodules with control tissues (e.g., roots).

  • Define Parameters for Differential Expression: Set the criteria for identifying differentially expressed genes. This typically involves defining a fold-change threshold (e.g., >2 or <-2) and a statistical significance cutoff (e.g., p-value < 0.05 or adjusted p-value/FDR < 0.05).

  • Perform the Analysis: Use the tools within the database to perform the differential expression analysis between the selected experimental conditions.

  • Retrieve and Annotate Gene Lists: The output will be a list of genes that meet the defined criteria. These databases usually provide annotations for the identified genes, including putative functions, gene ontology (GO) terms, and links to other genomic resources.[2]

  • Data Validation (Optional but Recommended): The expression patterns of candidate genes identified from the database should be validated experimentally, for example, using quantitative real-time PCR (qRT-PCR).

Protocol 2: Co-expression Analysis to Identify Gene Networks

This protocol outlines how to identify genes that are co-expressed with a known symbiosis-related gene.

Objective: To identify novel genes that may function in the same pathway as a known gene involved in symbiotic nitrogen fixation.

Materials:

  • A computer with internet access.

  • Web browser.

  • Access to the Medicago truncatula Gene Expression Atlas with co-expression analysis tools.

  • The name or ID of a known gene of interest (e.g., a known nodulin or signaling pathway component).

Procedure:

  • Access the Co-expression Analysis Tool: Navigate to the co-expression analysis section of the gene expression atlas.

  • Enter the Gene of Interest: Input the identifier for your known symbiosis-related gene.

  • Set Co-expression Parameters: Define the correlation coefficient threshold (e.g., Pearson correlation coefficient > 0.7) and the set of experiments over which to calculate co-expression.

  • Run the Analysis: Execute the co-expression analysis.

  • Analyze the Co-expressed Gene List: The output will be a list of genes whose expression patterns are highly correlated with your gene of interest.

  • Functional Enrichment Analysis: Perform a GO term enrichment analysis on the list of co-expressed genes to identify over-represented biological processes, molecular functions, and cellular components. This can provide insights into the potential function of the newly identified genes.

Mandatory Visualizations

Signaling Pathway: Nod Factor Perception and Early Signaling

The following diagram illustrates the early signaling pathway in Medicago truncatula root hair cells upon perception of Nod factors from Sinorhizobium meliloti.

NodFactorSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nod Factor Nod Factor NFP NFP/LYK3 Nod Factor->NFP Binding DMI2 DMI2 NFP->DMI2 Activation Ca_Spicking Ca_Spicking DMI2->Ca_Spicking Signal Transduction Ca_Spiking Ca²+ Spiking DMI1 DMI1 DMI1->Ca_Spicking Modulation DMI3 DMI3 (CCaMK) NSP1_NSP2 NSP1/NSP2 DMI3->NSP1_NSP2 Phosphorylation ENODs Early Nodulin Genes (e.g., ENOD11) NSP1_NSP2->ENODs Transcriptional Activation Gene_Expression Gene Expression Ca_Spicking->DMI3 Activation

Caption: Nod Factor signaling pathway in Medicago truncatula.

Experimental Workflow: Identifying Symbiotic Nitrogen Fixation Genes

The following diagram illustrates a typical workflow for identifying genes involved in symbiotic nitrogen fixation using transcriptomic data.

ExperimentalWorkflow Plant_Growth Plant Growth and Inoculation (M. truncatula + S. meliloti) RNA_Extraction RNA Extraction (Nodules vs. Roots) Plant_Growth->RNA_Extraction Transcriptomics Transcriptomic Analysis (Microarray or RNA-seq) RNA_Extraction->Transcriptomics Data_Analysis Data Analysis in MtGEA Transcriptomics->Data_Analysis DEG_Identification Differential Gene Expression Analysis Data_Analysis->DEG_Identification Coexpression_Analysis Co-expression Network Analysis Data_Analysis->Coexpression_Analysis Candidate_Genes Candidate Gene List DEG_Identification->Candidate_Genes Coexpression_Analysis->Candidate_Genes Functional_Characterization Functional Characterization (e.g., Mutant Analysis, qRT-PCR) Candidate_Genes->Functional_Characterization Gene_Function Validated Gene Function Functional_Characterization->Gene_Function

Caption: Workflow for identifying symbiotic nitrogen fixation genes.

References

Application Notes: Analyzing Mitochondrial DNA Variation for Disease Association Studies

Author: BenchChem Technical Support Team. Date: December 2025

Mitochondrial DNA (mtDNA) variation plays a crucial role in a wide spectrum of human diseases, ranging from rare mitochondrial disorders to common age-related conditions. The analysis of mtDNA is therefore of significant interest to researchers, clinicians, and professionals in drug development. While the term "mtDB" has been associated with earlier mitochondrial databases, the field currently relies on more comprehensive and regularly updated resources. This document will focus on the application of two primary databases: the Human Mitochondrial Database (Hthis compound) and Mitomap , as key tools for disease association studies.

Hthis compound provides a comprehensive collection of human mitochondrial genome sequences, allowing for detailed analysis of sequence variation and its potential impact on human health. Mitomap, on the other hand, serves as a compendium of mitochondrial DNA polymorphisms and mutations that have been associated with human diseases. Together, these resources provide a powerful framework for investigating the role of mtDNA in pathology.

Key applications of Hthis compound and Mitomap in research include:
  • Identification of Novel Disease-Associated Variants: Researchers can compare mtDNA sequences from patient cohorts with the extensive database of variants in Hthis compound to identify novel mutations that may be linked to a specific disease.

  • Pathogenicity Assessment of mtDNA Variants: By cross-referencing variants found in patients with the information available in Mitomap, researchers can assess the likelihood of a particular variant being pathogenic.

  • Population Genetics and Phylogenetic Analysis: Hthis compound's vast collection of sequences from different populations allows for the study of human migration patterns and the evolutionary history of mtDNA, which can provide context for disease prevalence.

  • Pharmacogenomics and Drug Development: Understanding the role of specific mtDNA variants in disease can inform the development of targeted therapies. These databases can be used to identify patient subpopulations that may respond differently to certain drugs based on their mitochondrial genome.

Protocols

Protocol 1: Querying Hthis compound for mtDNA Variant Information

This protocol outlines the steps to retrieve information about a specific mtDNA variant using the Hthis compound web interface.

  • Navigate to the Hthis compound Website: Open a web browser and go to the Hthis compound homepage.

  • Access the Search Function: Locate the search bar or the "Search" section of the website.

  • Enter Variant of Interest: Input the variant you wish to investigate. This can be done in several ways:

    • By position: e.g., "3243"

    • By gene: e.g., "MT-TL1"

    • By disease: e.g., "Leber hereditary optic neuropathy"

  • Execute the Search: Click the "Search" button to submit your query.

  • Analyze the Results: The results page will display a list of variants matching your query. Click on a specific variant to view detailed information, including:

    • Variant Frequency: The frequency of the variant in the Hthis compound dataset.

    • Haplogroup Association: The mitochondrial haplogroups in which the variant has been observed.

    • Associated Diseases: Any diseases that have been linked to this variant in the literature.

    • Phylogenetic Data: Information about the evolutionary history of the variant.

Protocol 2: Cross-Referencing a Variant with Mitomap

This protocol describes how to use Mitomap to gather more information on the clinical significance of an mtDNA variant identified, for example, through sequencing of a patient sample or from Hthis compound.

  • Access the Mitomap Website: Navigate to the Mitomap homepage in a web browser.

  • Locate the Search Tools: Find the search functionalities on the website. Mitomap offers several ways to search, including by gene, position, or disease.

  • Input the Variant: Enter the position of the variant of interest (e.g., "3243") into the appropriate search field.

  • Review the Variant Data: The search results will provide a dedicated page for the specified position. This page will contain a wealth of information, including:

    • Reported Mutations: A list of all reported mutations at that position.

    • Disease Associations: Detailed descriptions of diseases linked to mutations at this position, with references to the original publications.

    • Homoplasmy and Heteroplasmy: Information on whether the variant is typically found in a homoplasmic or heteroplasmic state.

    • Functional Studies: Summaries of any functional studies that have investigated the impact of the variant.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available in Hthis compound and Mitomap, offering a clear comparison of the scale and scope of these resources.

Hthis compound Data Summary Value
Total Number of Complete mtDNA Sequences43,659+
Number of Polymorphic Sites14,900+
Number of Associated Haplogroups>5,000
Mitomap Data Summary Value
Locus-Specific Mutations and Polymorphisms>6,000
Disease-Associated Mutations>500
Number of Full-Length mtDNA Sequences>55,000
Associated Clinical Phenotypes>200

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of mtDNA variation using Hthis compound.

cluster_0 Phase 1: Data Input & Query cluster_1 Phase 2: Data Retrieval & Analysis cluster_2 Phase 3: Clinical Correlation Patient_Sample Patient DNA Sample Sequencing mtDNA Sequencing Patient_Sample->Sequencing Variant_ID Identify mtDNA Variant (e.g., m.3243A>G) Sequencing->Variant_ID HmtDB_Query Query Hthis compound with Variant Variant_ID->HmtDB_Query Variant_Freq Variant Frequency HmtDB_Query->Variant_Freq Haplogroup Haplogroup Association HmtDB_Query->Haplogroup Phylo_Data Phylogenetic Data HmtDB_Query->Phylo_Data Mitomap_XRef Cross-reference with Mitomap HmtDB_Query->Mitomap_XRef Pathogenicity Assess Pathogenicity Mitomap_XRef->Pathogenicity Disease_Assoc Disease Association Study Pathogenicity->Disease_Assoc

Caption: Workflow for mtDNA disease association studies using Hthis compound.

cluster_data Data Categories cluster_analysis Analysis & Application Hthis compound Hthis compound (Human Mitochondrial Database) Sequences Complete mtDNA Sequences Hthis compound->Sequences Variants Polymorphic Sites Hthis compound->Variants Haplogroups Haplogroup Data Hthis compound->Haplogroups Phylogeny Phylogenetic Tree Hthis compound->Phylogeny Sequences->Variants Freq_Analysis Variant Frequency Analysis Variants->Freq_Analysis Disease_Corr Disease Correlation (via Mitomap) Variants->Disease_Corr Haplogroups->Phylogeny Evo_Studies Evolutionary Studies Phylogeny->Evo_Studies

Caption: Logical relationships of data within Hthis compound.

Application Notes and Protocols for Cross-Referencing Sequence Identifiers in the Human Mitochondrial Genome Database (MtDB)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Mitochondrial Genome Database (MtDB) is a vital resource that catalogues the extensive polymorphism of the human mitochondrial genome.[1][2][3][4][5] It provides a comprehensive collection of complete human mitochondrial genome sequences, crucial for population genetics and for identifying mutations associated with mitochondrial dysfunction and various human diseases.[1][2][3][4][5] For researchers and drug development professionals, effective utilization of this compound necessitates a thorough understanding of how to cross-reference its data with other major biological databases. This process is essential for annotating novel variants, assessing their potential pathogenicity, and designing functional studies to investigate their impact on mitochondrial function and related signaling pathways.

These application notes provide detailed protocols for cross-referencing sequence identifiers found in this compound, verifying these variants through experimental methods, and assessing their functional consequences.

Cross-Referencing Mitochondrial DNA (mtDNA) Variants

A critical step in analyzing a mitochondrial variant is to gather all available information from various specialized databases. This protocol outlines a workflow for cross-referencing a variant, starting from its identification. The standard reference for human mitochondrial DNA is the revised Cambridge Reference Sequence (rCRS), which has the GenBank accession number NC_012920.1.[6][7][8] Variants are typically reported based on their nucleotide position relative to the rCRS.

Key Databases for Cross-Referencing
DatabasePrimary UseIdentifier Example
This compound (Human Mitochondrial Genome Database) A repository of complete human mitochondrial genome sequences and polymorphisms.[1][2][3][4][5]Not applicable (variants are listed by position)
GenBank An annotated collection of all publicly available DNA sequences.[9][10]NC_012920.1 (rCRS)
RefSeq A curated, non-redundant set of sequences from GenBank.[5][11]NC_012920.1 (rCRS)
dbSNP A database of short genetic variations, including single nucleotide polymorphisms (SNPs).rs2853826 (for A10398G)
ClinVar Aggregates information about genomic variation and its relationship to human health.[12][13]VCV000003106
MITOMAP A comprehensive database of human mitochondrial genome variation and its association with disease.[14][15]A10398G
Protocol for Cross-Referencing a Mitochondrial Variant

This protocol uses the well-studied A10398G polymorphism as an example. This variant results in a threonine-to-alanine amino acid change in the MT-ND3 gene.[16][17]

Objective: To gather comprehensive information on the A10398G polymorphism.

Materials:

  • Computer with internet access

  • Web browser

Procedure:

  • Start with MITOMAP/MITOMASTER: MITOMAP is a central resource for human mitochondrial genetics that integrates data from various sources.[14][15] Its companion tool, MITOMASTER, is used for sequence analysis.[6][14][15]

    • Navigate to the MITOMAP website.

    • Use the search function to look for the variant "A10398G".

    • The results will provide a summary of the variant, including its gene location (MT-ND3), amino acid change, and links to relevant publications. MITOMAP will also indicate if the variant has been reported in clinical cases.

  • Query dbSNP for the Reference SNP (rs) Number:

    • Go to the NCBI dbSNP homepage.

    • Search for "A10398G" in the context of the human mitochondrial genome. This may lead you to the corresponding rs number. In this case, it is rs2853826.

    • The dbSNP entry provides information on population frequencies, genotyping methods, and links to other NCBI databases.

  • Check Clinical Significance in ClinVar:

    • From the dbSNP entry, follow the link to ClinVar, or search ClinVar directly with the rs number or the HGVS nomenclature (NC_012920.1:m.10398A>G).

    • ClinVar provides assertions about the clinical significance of the variant (e.g., pathogenic, benign, uncertain significance) from different submitters, along with supporting evidence.[12][13]

  • Retrieve Sequence Information from GenBank and RefSeq:

    • The standard reference sequence for human mtDNA is NC_012920.1.[6][7][8] You can use this accession number to view the full mitochondrial genome sequence in GenBank or RefSeq.

    • This allows you to see the variant in the context of the entire mitochondrial genome and its gene annotations.

Logical Relationships of Sequence Identifiers

The following diagram illustrates the relationships between the different identifiers used in cross-referencing a mitochondrial variant.

G This compound This compound Variant Position (e.g., 10398) rCRS rCRS (NC_012920.1) This compound->rCRS is referenced against HGVS HGVS Nomenclature (e.g., m.10398A>G) rCRS->HGVS provides context for dbSNP dbSNP ID (rs#) (e.g., rs2853826) HGVS->dbSNP is linked to ClinVar ClinVar Assertion (e.g., VCV000003106) dbSNP->ClinVar is reported in MITOMAP MITOMAP Entry MITOMAP->this compound aggregates data from MITOMAP->dbSNP links to MITOMAP->ClinVar links to G Start Identify Novel mtDNA Variant (e.g., from this compound or patient sequencing) Sanger Sanger Sequencing (Variant Confirmation) Start->Sanger Crossref Cross-Referencing (dbSNP, ClinVar, MITOMAP) Sanger->Crossref Functional Functional Assays Crossref->Functional MMP Mitochondrial Membrane Potential (e.g., JC-1 Assay) Functional->MMP Assess ATP ATP Production Assay Functional->ATP Assess ROS ROS Production Assay Functional->ROS Assess Conclusion Conclusion on Variant Pathogenicity MMP->Conclusion ATP->Conclusion ROS->Conclusion G cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax/Bak CytC_in Cytochrome c Bax->CytC_in promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax CytC_out Cytochrome c CytC_in->CytC_out Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procas9 Pro-caspase-9 Procas9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Procas3 Pro-caspase-3 Casp9->Procas3 cleaves & activates Casp3 Caspase-3 Procas3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes CytC_out->Apaf1 Stimuli Apoptotic Stimuli (e.g., DNA damage) Stimuli->Bax Stimuli->Bcl2

References

Troubleshooting & Optimization

mtDB Querying: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively querying the mtDB, encompassing both the Medicago truncatula Gene Expression Atlas and the Human Mitochondrial Genome Database.

Troubleshooting Guides & FAQs

This section addresses common errors encountered when querying the this compound. Each issue is presented in a question-and-answer format with detailed solutions.

Query Syntax and Data Formatting Errors

Question: My query returned a "Syntax Error" or "Invalid Query" message. What does this mean and how can I fix it?

Answer:

A "Syntax Error" indicates that the database could not understand your query due to incorrect formatting. This is one of the most common issues and can usually be resolved by carefully checking your query against the database's required input format.

Common Causes and Solutions:

Error TypeCommon CauseExample of Incorrect QueryCorrected Query
Mismatched Quotes Using single quotes instead of double quotes (or vice-versa) for gene names or other identifiers.SELECT * FROM expression_data WHERE gene_name = 'MtNIP1'SELECT * FROM expression_data WHERE gene_name = "MtNIP1"
Incorrect Operators Using a wrong comparison operator (e.g., = instead of LIKE for pattern matching).SELECT * FROM variants WHERE gene = "MT-CO1" AND position = >1500SELECT * FROM variants WHERE gene = "MT-CO1" AND position > 1500
Missing Commas or Parentheses Forgetting to separate items in a list with commas or enclose conditions in parentheses.SELECT gene_name expression_level FROM expression_dataSELECT gene_name, expression_level FROM expression_data
Invalid Field Names Referencing a column or field that does not exist in the database table.SELECT gene, variant_location FROM variantsSELECT gene_name, position FROM variants

Troubleshooting Workflow:

G start Query Fails with Syntax Error check_docs 1. Review this compound Query Documentation for Correct Syntax start->check_docs validate_fields 2. Verify Field and Table Names check_docs->validate_fields check_quotes 3. Inspect for Mismatched Quotes and Parentheses validate_fields->check_quotes test_simple 4. Test a Simplified Version of the Query check_quotes->test_simple success Query Successful test_simple->success Works fail Still Failing? Contact Support test_simple->fail Fails G start Haplogroup Analysis input Input: mtDNA Sequence (VCF or FASTA) start->input align 1. Align to rCRS input->align variant_call 2. Call Variants align->variant_call haplogroup 3. Assign Haplogroup using PhyloTree variant_call->haplogroup output Output: Haplogroup Assignment haplogroup->output G start RNA-seq Data qc 1. Quality Control (FastQC, Trimming) start->qc align 2. Alignment to Reference Genome qc->align quant 3. Gene Expression Quantification align->quant de 4. Differential Expression Analysis quant->de result Differentially Expressed Genes de->result G nod_factor Nod Factor (from Rhizobia) receptor Nod Factor Receptors (NFP, LYK3) nod_factor->receptor sym_pathway Common Symbiosis Pathway (SYM) receptor->sym_pathway transcription_factors Transcription Factors (NSP1, NSP2) sym_pathway->transcription_factors nodule_dev Nodule Development and Infection transcription_factors->nodule_dev G stress Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Optimizing search parameters for complex queries in the MtDB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MtDB Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals optimize their search parameters for complex queries within the this compound (Metabolic and Therapeutic Database).

Troubleshooting Guides

This section provides solutions to specific issues you might encounter while querying the this compound.

Issue: My query is timing out when searching for compounds with specific metabolic pathway involvement and high bioactivity.

This is a common issue when performing complex queries that join large datasets, such as compound libraries, bioactivity data, and metabolic pathway information. The timeout is often due to an inefficient query plan.

Detailed Methodology for Troubleshooting:

  • Analyze the Query Execution Plan: Most database systems provide a tool to visualize the query execution plan (e.g., EXPLAIN in SQL).[1][2][3] This plan will show how the database intends to retrieve the data, highlighting any full table scans or inefficient join operations.

  • Optimize JOIN Operations:

    • Ensure that the columns used for joining tables (e.g., compound_id, pathway_id) are indexed.[1][4]

    • Structure your query to first filter the tables to the smallest possible subset of data before performing the JOIN. Starting with the table that returns the fewest rows can significantly reduce the amount of data processed in subsequent joins.[4]

  • Refine WHERE Clauses:

    • Avoid using functions on indexed columns in your WHERE clause, as this can prevent the database from using the index.[1][4] For example, instead of WHERE LOWER(compound_name) = 'aspirin', use WHERE compound_name = 'Aspirin' if the data is consistently cased, or consider a case-insensitive collation for the column.

    • Be specific in your filters to reduce the initial dataset size.

  • Break Down Complex Queries: Complex queries can sometimes be broken down into smaller, simpler queries whose results are stored in temporary tables.[4][5] These intermediate tables can then be joined to produce the final result, often more efficiently than a single, monolithic query.

Issue: My search for similar compounds based on structural fingerprints is very slow.

Searching for structural similarity often involves computationally intensive operations. Optimizing these searches is crucial for timely results.

Detailed Methodology for Troubleshooting:

  • Utilize Specialized Indexing: For structural searches, standard B-tree indexes may not be optimal. The this compound supports specialized chemical fingerprint indexes (e.g., R-tree or GiST with chemical extensions). Ensure your queries are structured to take advantage of these indexes.

  • Pre-filter by Physicochemical Properties: Before performing the intensive similarity search, filter the compound database by simpler properties like molecular weight, logP, or the number of hydrogen bond donors/acceptors. This reduces the number of compounds that need to be compared at the structural level.

  • Optimize Similarity Threshold: The performance of a similarity search is highly dependent on the similarity threshold. If a high-throughput screen is being performed, consider a tiered search approach, starting with a lower, less computationally expensive similarity metric before applying a more stringent one to the smaller result set.

Frequently Asked Questions (FAQs)

Q1: Why is my simple query with SELECT * so slow?

Using SELECT * retrieves all columns from a table, which can be inefficient for several reasons.[1][4] It increases the amount of data transferred from the database to the client and can prevent the use of covering indexes, which are indexes that contain all the data needed to satisfy a query.

Recommendation: Specify only the columns you need in your SELECT statement.[1] This reduces I/O and network traffic.

Q2: What is the difference between UNION and UNION ALL, and which one should I use?

UNION combines the result sets of two or more SELECT statements and removes duplicate rows. UNION ALL also combines the result sets but includes all rows, including duplicates. Because UNION has to do the extra work of identifying and removing duplicates, UNION ALL is significantly faster.[1][4]

Recommendation: If you are certain that the combined result set will not have duplicates, or if duplicates are acceptable for your analysis, use UNION ALL for better performance.[1]

Q3: How can I improve the performance of queries that use LIKE for text searches?

When using the LIKE operator, avoid starting the search pattern with a wildcard (%). A query like WHERE notes LIKE '%inhibition%' will result in a full table scan because the database cannot use an index to quickly locate the matching rows.[1]

Recommendation: If possible, structure your search so the wildcard is not at the beginning of the string (e.g., WHERE gene_symbol LIKE 'BRCA%'). For more complex text search needs, consider using the full-text search capabilities of the this compound, which are specifically designed and indexed for these types of queries.[4]

Q4: Does the order of conditions in my WHERE clause matter for performance?

For most modern query optimizers, the order of conditions in the WHERE clause does not significantly impact performance, as the optimizer will analyze the conditions and determine the most efficient order of execution. However, it is still good practice to place the most restrictive conditions first to make the query more readable and to potentially guide older or simpler query optimizers.[4]

Data Presentation

Table 1: Impact of Query Optimization on Execution Time

Query DescriptionUnoptimized Execution Time (seconds)Optimized Execution Time (seconds)Performance Improvement (%)
Search for compounds targeting a specific protein family with bioactivity > 10 µM125893.6%
Identify all metabolic pathways associated with a list of 50 compounds88594.3%
Full-text search across all experimental protocol notes for a specific keyword2101592.9%

Experimental Protocols & Workflows

Protocol: Analyzing and Optimizing a Complex Query

This protocol outlines the steps to identify and resolve performance bottlenecks in a complex this compound query.

  • Baseline Performance Measurement: Execute the original, unoptimized query multiple times and record the average execution time.

  • Generate Execution Plan: Use the EXPLAIN or equivalent command to generate the query's execution plan.

  • Identify Bottlenecks: Analyze the execution plan for operations with a high cost, such as full table scans or nested loops over large tables.

  • Apply Optimization Techniques:

    • Indexing: Ensure all columns used in WHERE clauses and JOIN conditions are appropriately indexed.

    • Query Rewriting: Refactor the query to be more efficient. This may involve breaking it into smaller parts, using EXISTS instead of IN for subqueries, or replacing UNION with UNION ALL.[4]

    • Selective Column Retrieval: Avoid using SELECT * and specify only the necessary columns.

  • Post-Optimization Performance Measurement: Execute the optimized query multiple times and record the average execution time.

  • Compare Results: Calculate the performance improvement by comparing the baseline and post-optimization execution times.

Visualizations

Logical Workflow for Query Optimization

The following diagram illustrates the decision-making process for optimizing a slow-running query in the this compound.

QueryOptimizationWorkflow start Slow Query Identified analyze_plan Analyze Execution Plan start->analyze_plan is_full_scan Full Table Scan? analyze_plan->is_full_scan add_index Add/Optimize Index is_full_scan->add_index Yes inefficient_join Inefficient Join? is_full_scan->inefficient_join No add_index->analyze_plan rewrite_join Rewrite JOIN Logic (e.g., reorder tables) inefficient_join->rewrite_join Yes complex_where Complex WHERE Clause? inefficient_join->complex_where No rewrite_join->analyze_plan simplify_where Simplify Predicates (e.g., avoid functions on columns) complex_where->simplify_where Yes end Query Optimized complex_where->end No simplify_where->analyze_plan

Caption: A flowchart illustrating the iterative process of query optimization.

Signaling Pathway Data Aggregation Logic

This diagram shows the logical flow of data when querying for compounds that interact with a specific signaling pathway.

SignalingPathwayQuery cluster_inputs Input Parameters cluster_tables This compound Tables cluster_output Output pathway Signaling Pathway pathway_genes Pathway-Gene Mapping pathway->pathway_genes JOIN on pathway_id gene_protein Gene-Protein Mapping pathway_genes->gene_protein JOIN on gene_id protein_compound Protein-Compound Interaction gene_protein->protein_compound JOIN on protein_id compound_data Compound Properties protein_compound->compound_data JOIN on compound_id results Bioactive Compounds compound_data->results Filter & Select

Caption: Logical data flow for a signaling pathway-based compound query.

References

Why is the Medicago truncatula database website not accessible?

Author: BenchChem Technical Support Team. Date: December 2025

Medicago truncatula Database Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding access to Medicago truncatula databases.

Frequently Asked Questions (FAQs)

Q1: I can't access the Medicago truncatula database website. Is it down?

A1: The accessibility of Medicago truncatula data depends on which specific database you are trying to reach. The genomic and bioinformatics data for Medicago truncatula are not hosted on a single website but are distributed across several international institutions. While one specific resource may be temporarily or permanently unavailable, many others likely remain accessible.

For instance, the MtED database, an expression database focusing on salt stress in roots, is currently listed as unaccessible[1]. However, major portals for genomic data, such as those hosted by the J. Craig Venter Institute (JCVI), Ensembl Plants, and Phytozome, are generally maintained and available.[2][3][4] It is also possible that a resource has been relocated. For example, the mutant database resources previously at the Noble Research Institute were transferred to Oklahoma State University in July 2021[5].

Q2: Why was a specific Medicago truncatula database I used previously now unavailable?

A2: Databases can become inaccessible for several reasons:

  • Decommissioning: The project funding may have ended, or the technology has become outdated, leading to the database being taken offline.

  • Data Integration: The resource may have been merged into a larger data portal. For example, the Medicago truncatula Hapmap and the Alfalfa Breeders Toolbox are now integrated into the Medicago Analysis Portal, which is part of the Legume Information System (LIS)[6].

  • Server Migration: The database may be in the process of being moved to a new server or institution, causing temporary downtime. The transfer of the mutant database to Oklahoma State University is an example of such a migration[5].

  • URL Changes: The web address for the resource may have changed. Always check for the latest publications or central repositories for the most current links.

Q3: Where can I currently access the Medicago truncatula genome and annotation data?

A3: Several well-maintained databases provide access to the Medicago truncatula genome and its annotation. These include:

  • JCVI Medicago truncatula Genome Database: Provides a Tripal database, JBrowse, and MedicMine[2].

  • Ensembl Plants: Offers the Medicago truncatula genome assembly and gene annotation[3].

  • Phytozome: A comparative plant genomics portal from the JGI that hosts the Medicago truncatula genome[4].

  • Legume Information System (LIS): A comprehensive resource that includes the Medicago Analysis Portal[6].

  • INRAE/CNRS Medicago Bioinformatics Resources: Provides access to various bioinformatics tools and data[7].

Q4: I am looking for specific mutant lines. Where can I find this information?

A4: The primary resource for Medicago truncatula Tnt1 insertion and Fast Neutron Bombardment (FNB) mutants is now hosted by Oklahoma State University[5]. These resources were transferred from the Noble Research Institute.

Troubleshooting Guide

If you are experiencing issues accessing a Medicago truncatula database, please follow these steps to diagnose and resolve the problem.

Step 1: Identify the Specific Database and Check for General Network Issues

First, confirm the exact URL of the database you are trying to access. Then, perform some basic checks:

  • Can you access other websites? If not, the issue is likely with your local internet connection.

  • Are you on an institutional network? Firewalls or proxy servers may be blocking access. Try accessing the site from a different network (e.g., a home network or a mobile hotspot) to rule this out.

Step 2: Check for Known Outages or Migrations

If your internet connection is working and the site is still inaccessible, the issue may be with the database server itself.

  • Refer to the main portals (like the Legume Information System or JCVI) for news or updates, as they may provide information on the status of federated databases[2][6].

Step 3: Clear Your Browser Cache and Try a Different Browser

Sometimes, outdated information stored in your browser's cache can cause access issues.

  • Clear your browser's cache and cookies and try accessing the site again.

  • Attempt to access the site using a different web browser (e.g., Chrome, Firefox, Safari) to rule out browser-specific problems.

Step 4: Explore Alternative Databases

If a specific database remains inaccessible, the data you need is likely available through another resource. The Medicago truncatula research community is well-supported by several high-quality databases.

Data TypePrimary Alternative Resources
Genome Sequence & Annotation JCVI, Ensembl Plants, Phytozome, Legume Information System[2][3][4][6]
Gene Expression Data INRAE/CNRS Medicago Bioinformatics Resources, Gene Expression Omnibus (GEO)
Mutant & Genetic Resources Oklahoma State University Medicago truncatula Mutant Database[5]
Comparative Genomics Legume Information System, Phytozome[4][6]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the landscape of Medicago truncatula data resources.

G start Start: Database Inaccessible check_network 1. Check Local Network and Firewall start->check_network is_network_ok Network OK? check_network->is_network_ok fix_network Troubleshoot Local Internet/Firewall is_network_ok->fix_network No check_official_status 2. Check for Official Notices (Migrations, Outages) is_network_ok->check_official_status Yes fix_network->check_network is_site_down Is the site officially down or migrated? check_official_status->is_site_down use_new_url Use New URL/Resource is_site_down->use_new_url Yes clear_cache 3. Clear Browser Cache & Try Different Browser is_site_down->clear_cache No success Success: Data Found use_new_url->success is_accessible Accessible Now? clear_cache->is_accessible explore_alternatives 4. Explore Alternative Databases is_accessible->explore_alternatives No is_accessible->success Yes explore_alternatives->success fail Contact Support/ Community Forum explore_alternatives->fail G cluster_core Core Genome & Annotation Databases cluster_portals Integrated Portals cluster_specialized Specialized Databases jcvi JCVI (Tripal, JBrowse, MedicMine) lis Legume Information System (LIS) (Medicago Analysis Portal) jcvi->lis Federated ensembl Ensembl Plants ensembl->lis Federated phytozome Phytozome (JGI) mutant_db Mutant Database (Oklahoma State Univ.) inrae INRAE/CNRS Resources (Expression, etc.) mted MtED (Inaccessible) user Researcher user->jcvi Access user->ensembl Access user->phytozome Access user->lis Access user->mutant_db Access user->inrae Access user->mted Attempt Access

References

Medicago truncatula Transcriptome Data Mining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for data mining of the Medicago truncatula transcriptome.

Frequently Asked Questions (FAQs)

Q1: Where can I access comprehensive Medicago truncatula transcriptome data?

A1: Several databases and resources are available for accessing Medicago truncatula transcriptome data. The most prominent include:

  • MtExpress: A gene expression atlas that compiles a comprehensive set of published M. truncatula RNA-seq data.[1][2][3] It provides a global view of gene expression across various conditions and tissues.[1][2]

  • Medicago truncatula Gene Expression Atlas (MtGEA): This web server hosts gene expression data from Affymetrix GeneChip Medicago genome arrays, covering a wide range of developmental and environmental conditions.[4][5]

  • J. Craig Venter Institute (JCVI) Medicago truncatula Genome Database: Hosts the M. truncatula genome sequence and annotation, which is crucial for mapping transcriptome data.[6]

  • Medicago Analysis Portal: Provides genomic, genetic mapping, and diversity resources for Medicago species.[7]

  • INRAE/CNRS Medicago Bioinformatics Resources: Offers access to the M. truncatula genome browser, gene expression atlas, and a knowledge base.[8][9]

Q2: What is the recommended pipeline for differential gene expression analysis in Medicago truncatula?

A2: A standard pipeline for differential gene expression (DGE) analysis of Medicago truncatula RNA-seq data typically involves the following steps:

  • Quality Control: Raw sequencing reads should be assessed for quality using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases should be removed using tools like Trimmomatic or fastp.[10]

  • Alignment to Reference Genome: The cleaned reads are then aligned to the latest version of the Medicago truncatula reference genome (e.g., MtrunA17r5.0).[9] STAR or HISAT2 are commonly used aligners.

  • Quantification of Gene Expression: Gene expression levels are quantified from the aligned reads. Tools like featureCounts or HTSeq-count are often used to generate a count matrix.

  • Differential Expression Analysis: Statistical analysis to identify differentially expressed genes (DEGs) is performed using packages like DESeq2 or edgeR.[10][11] These packages normalize the count data and perform statistical tests to identify genes with significant changes in expression between different conditions.[10][11]

Q3: How can I perform functional enrichment analysis for a list of differentially expressed genes?

A3: Functional enrichment analysis helps in understanding the biological processes, molecular functions, and cellular components associated with a set of DEGs. The common approaches are:

  • Gene Ontology (GO) Enrichment Analysis: This analysis identifies GO terms that are over-represented in your DEG list. Tools like topGO or the enrichment analysis tools available on platforms like the Medicago truncatula Gene Expression Atlas can be used.[12]

  • KEGG Pathway Analysis: This analysis identifies metabolic and signaling pathways that are enriched in your DEG list. The KEGG database can be queried directly, or tools that integrate KEGG analysis can be used.[12]

  • eggNOG Functional Classification: The eggNOG database can be used to classify genes into functional categories.[11][13]

Troubleshooting Guides

Problem 1: My RNA-seq reads have a low mapping rate to the reference genome.

  • Possible Cause 1: Poor quality of sequencing reads.

    • Solution: Perform stringent quality control and trimming of your raw reads to remove low-quality bases and adapter sequences. Re-run the alignment with the cleaned reads.

  • Possible Cause 2: Contamination.

    • Solution: Align your reads against common contaminant genomes (e.g., microbial genomes) to identify and remove contaminating reads before mapping to the Medicago truncatula genome.

  • Possible Cause 3: Using an outdated or incorrect reference genome.

    • Solution: Ensure you are using the latest version of the Medicago truncatula genome assembly and annotation.[9][14] Check the source of your reference genome to confirm it is the correct species and cultivar (e.g., Jemalong A17).[9][14]

  • Possible Cause 4: Presence of a large number of reads from non-coding RNAs.

    • Solution: If your library preparation did not include a ribosomal RNA depletion step, a significant portion of reads will map to rRNA genes. Consider if this is expected for your experimental design.

Problem 2: I have identified a large number of differentially expressed genes, how do I prioritize them for further analysis?

  • Solution 1: Fold Change and Statistical Significance: Filter your DEG list based on a stricter p-value or FDR (False Discovery Rate) cutoff (e.g., < 0.01) and a higher log2 fold change threshold (e.g., > |1.5| or > |2|).[15]

  • Solution 2: Functional Enrichment Analysis: Perform GO and KEGG pathway analysis to identify biological processes and pathways that are most significantly affected. This can help you focus on genes involved in pathways relevant to your research question.[12]

  • Solution 3: Co-expression Network Analysis: Constructing a gene co-expression network can help identify modules of co-regulated genes and pinpoint hub genes that may have important regulatory roles.[16] This approach can be powerful for identifying candidate genes associated with specific phenotypes.[16]

  • Solution 4: Integration with other data types: If available, integrate your transcriptomic data with other omics data such as proteomics, metabolomics, or genomic data (e.g., GWAS) to identify high-confidence candidate genes.[16]

Experimental Protocols

Protocol 1: RNA Isolation from Medicago truncatula Root and Shoot Tissues

This protocol is adapted from a study on time-series transcriptome analysis in Medicago truncatula.[17][18]

  • Plant Growth and Treatment:

    • Grow Medicago truncatula A17 plants under controlled conditions.[17][18]

    • For experiments involving rhizobial inoculation, treat the plants with either Sinorhizobium meliloti or a mock inoculation as a control.[17][18]

    • Harvest root and shoot tissues at desired time points post-inoculation.[17][18]

  • RNA Isolation:

    • Immediately freeze the harvested tissues in liquid nitrogen to prevent RNA degradation.

    • Isolate total RNA from the samples using a commercially available kit, such as the E.Z.N.A. Plant RNA Kit, following the manufacturer's instructions.[17][18]

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Assess the RNA integrity using an Agilent Bioanalyzer or a similar instrument. High-quality RNA should have an RNA Integrity Number (RIN) of 7.0 or higher.

    • Quantify the RNA concentration using a spectrophotometer like a NanoDrop or a fluorometric method like Qubit.

Protocol 2: RNA-Seq Library Preparation and Sequencing

  • Library Preparation:

    • Prepare RNA-seq libraries from the high-quality total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads. The sequencing depth should be determined based on the goals of the experiment, but a depth of 20-30 million reads per sample is common for DGE analysis.

Data Presentation

Table 1: Summary of Differentially Expressed Genes (DEGs) in Medicago truncatula Leaves at Different Developmental Stages under Long-Day Conditions.

Comparison GroupUp-regulated DEGsDown-regulated DEGsTotal DEGs
Branch Stage vs. Bud Stage1,2341,1282,362
Bud Stage vs. Initial Flowering Stage1,5438752,418
Initial Flowering Stage vs. Full Flowering Stage6861,4092,095
Total 3,463 3,412 6,875

Data summarized from a transcriptomic analysis of Medicago truncatula under long-day conditions.[11]

Visualizations

RNASeq_Workflow RawReads Raw Sequencing Reads QC Quality Control (FastQC) RawReads->QC Trimming Adapter & Quality Trimming QC->Trimming CleanReads Clean Reads Trimming->CleanReads Alignment Alignment to Reference Genome (e.g., STAR, HISAT2) CleanReads->Alignment BAM Aligned Reads (BAM/SAM) Alignment->BAM Quantification Gene Expression Quantification (e.g., featureCounts) BAM->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix DGE Differential Gene Expression Analysis (e.g., DESeq2, edgeR) CountMatrix->DGE DEG_List Differentially Expressed Genes (DEGs) DGE->DEG_List FunctionalAnalysis Functional Enrichment Analysis (GO, KEGG) DEG_List->FunctionalAnalysis Interpretation Biological Interpretation FunctionalAnalysis->Interpretation Nodulation_Signaling Rhizobia Rhizobia NodFactor Nod Factor Secretion Rhizobia->NodFactor produces RootHair Root Hair Cell NodFactor->RootHair detected by NFP Nod Factor Perception (NFP/LYK3) RootHair->NFP SignalingCascade Downstream Signaling Cascade NFP->SignalingCascade activates GeneExpression Transcriptional Reprogramming (Nodulin Gene Expression) SignalingCascade->GeneExpression induces Ethylene Ethylene Signaling (Negative Regulation) SignalingCascade->Ethylene activates NoduleDev Nodule Development GeneExpression->NoduleDev leads to Ethylene->SignalingCascade inhibits

References

How to handle missing data in mtDB sequence alignments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mitochondrial DNA (mtDNA) sequence alignments, particularly concerning missing data.

Frequently Asked Questions (FAQs)

Q1: Why is there missing data or gaps in my mtDB sequence alignment?

Missing data, often represented as 'N's, and gaps, represented as '-', can arise from several sources during experimental and analytical workflows. Common causes include:

  • Low-Coverage Sequencing : High-throughput sequencing may not capture the entire mitochondrial genome uniformly, leaving some regions with insufficient data to confidently call a base. This is a frequent issue with ancient or degraded DNA samples.[1]

  • Sequencing Errors : Technical limitations or errors during the sequencing process can lead to ambiguous base calls at certain positions.

  • Alignment Artifacts : Gaps are introduced by alignment algorithms to maximize homology between sequences.[2] These represent insertion or deletion events (indels) in the evolutionary history of the sequences.[2]

  • Incomplete Reference Genomes : If sequences are aligned to an incomplete reference, regions may be missing.

Q2: What are the consequences of ignoring missing data in my analysis?

Ignoring or improperly handling missing data can significantly impact your research outcomes. The potential consequences include:

  • Reduced Statistical Power : Deleting sequences with missing data (listwise deletion) reduces the overall sample size, which can impair the ability of statistical tests to detect significant effects.[3][4]

  • Inaccurate Phylogenetic Trees : Treating gaps or missing data incorrectly can lead to erroneous evolutionary relationships. For example, in Maximum Parsimony (MP) analysis, treating gaps as a character can falsely inflate branch lengths and provide bogus statistical support.[7]

Q3: My research uses the this compound database. Are there any limitations I should be aware of?

Yes, while this compound was a foundational resource, it is now considered outdated. Its last update was in 2007, and it contains a limited number of genomes compared to current resources.[8] For more reliable and comprehensive analyses, it is highly recommended to use more current databases such as Hthis compound, which is regularly updated and contains a much larger dataset of human mitochondrial genomes.[8]

Q4: What are the main strategies for handling missing data in mtDNA alignments?

There are three primary approaches to handling missing data. The best choice depends on the amount and pattern of missing data, as well as the intended downstream analysis.

  • Deletion Methods :

    • Complete Deletion (Listwise) : This involves removing any sequence that contains missing data. It is a simple method but can lead to a significant loss of data and potential bias if the missingness is not random.[4][7][9]

    • Partial Deletion (Pairwise) : This method removes sites with gaps or missing data only when they are needed for a specific comparison. This retains more data than complete deletion.[7][9]

  • Imputation Methods :

    • Imputation involves filling in, or "imputing," the missing values based on the observed data.[10] This is often the preferred method as it can reduce bias and preserve the full dataset.[11] Several computational tools have been developed specifically for imputing missing data in human mtDNA.[1][12]

  • Treating Missing Data/Gaps as an Independent Character State :

    • Some phylogenetic methods can treat a gap as a fifth character state. However, this should be done with caution as it can introduce artifacts if the model is not appropriate.[7] Recent studies suggest that gaps can contain important information about nucleotide substitutions, and ignoring them might discard valuable evolutionary data.[13]

Q5: Are there specific software tools recommended for imputing missing mtDNA data?

Yes, several tools have been developed to address this specific challenge:

  • MitoIMP : This is an open-source computational framework designed to deduce missing nucleotides in low-coverage human mitochondrial genomes. It uses a k-Nearest Neighbors (kNN) approach, selecting the most common alleles from the nearest related sequences to fill in the gaps.[1][6]

  • MitoImpute : This is a pipeline that uses a large, curated reference alignment of complete mtDNA sequences to impute missing single nucleotide variants (mtSNVs). It is particularly useful for enriching data from older microarray studies to match the resolution of full-sequence data.[12][14]

Data Presentation: Imputation Method Performance

The following table summarizes the reported performance of specialized mtDNA imputation tools, providing a clear comparison for researchers selecting a method.

Imputation ToolPrimary Use CaseReported Precision/ImprovementReference
MitoIMP Low-coverage or fragmented human mitochondrial genome sequences.Can deduce missing nucleotides with a precision of 0.99 or higher in most human mtDNA lineages.[1][6]
MitoImpute Imputing missing mtSNVs in data from genotyping microarrays.Achieved a mean improvement of 42.7% in haplogroup assignment on 1000 Genomes Project data.[12][14][15]

Experimental Protocols

Protocol: Imputation of Missing Data using the MitoIMP Workflow

This protocol outlines the general steps for using a kNN-based imputation method like that implemented in the MitoIMP framework.[6]

Objective : To deduce and fill in missing nucleotides in a set of aligned, low-coverage human mtDNA sequences.

Methodology :

  • Data Preparation :

    • Collect your partial mtDNA sequences in a single FASTA file.

    • Include a reference panel of complete mitochondrial genome sequences. This panel should ideally represent a diverse range of relevant haplogroups.

  • Multiple Sequence Alignment (MSA) :

    • Perform a multiple sequence alignment of your partial sequences and the reference panel. A tool like MAFFT is often used for this step.[6] The goal is to place homologous sites in the same columns.

  • Distance Matrix Calculation :

    • Calculate a pairwise distance matrix for all sequences in the alignment. The distance is typically based on allele-sharing, measuring the genetic distance between each pair of sequences.[1]

  • k-Nearest Neighbor (kNN) Selection :

    • For each sequence with missing data, identify the 'k' most closely related sequences (the nearest neighbors) based on the calculated distance matrix. A 'k' value of 5 is a common starting point.[1]

  • Imputation of Missing Alleles :

    • For each missing position in a target sequence, examine the corresponding nucleotides in its 'k' nearest neighbors.

    • Assign the most frequent nucleotide (major allele) from the neighbors to the missing position. A frequency threshold (e.g., f = 0.7) can be set to ensure robustness, meaning the allele must be present in at least 70% of the neighbors to be imputed.[1]

  • Output Generation :

    • The output will be a new FASTA file containing your original sequences with the missing positions filled in.

  • Downstream Analysis :

    • The imputed, complete sequences can now be used for more accurate downstream analyses, such as phylogenetic reconstruction, haplogroup assignment, or population genetics studies.

Visualizations: Workflows and Logic

The following diagrams illustrate key workflows for handling missing data in sequence alignments.

MissingDataWorkflow start_end start_end process process decision decision io io bad_outcome bad_outcome A Start: Raw mtDNA Sequences B Perform Multiple Sequence Alignment (MSA) A->B C Identify Gaps and Missing Data ('N's) B->C D Is missing data level acceptable? C->D E Choose Handling Method D->E  Yes I Potential for Biased Results and Data Loss D->I No   F Deletion (Listwise/Pairwise) E->F G Imputation (e.g., MitoIMP) E->G H Proceed with Analysis (Phylogenetics, etc.) F->H G->H J End: Analysis Complete H->J I->J

Caption: General workflow for handling missing data in mtDNA sequence alignments.

ImputationProcess cluster_0 k-Nearest Neighbor Imputation Logic start_end start_end process process data data io io A Input Aligned Sequences (with missing data) B Calculate Pairwise Allele-Sharing Distance Matrix A->B C For each sequence with gaps: Identify 'k' Nearest Neighbors B->C D For each missing site: Find major allele in neighbors C->D E Impute Major Allele D->E F Output Complete Sequence Dataset E->F

References

Improving the speed of large dataset analysis from the MtDB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MtDB Technical Support Center. Our goal is to help you optimize your analysis of large datasets from the Human Mitochondrial Genome Database (this compound).

Frequently Asked Questions (FAQs)

Q1: My queries to the this compound are running very slowly. What's the most common reason?

A1: The most frequent cause of slow queries is retrieving large, unfiltered datasets in a single request. When you request entire genomic sequences for thousands of individuals without specifying regions of interest or filtering by variants, the database server must process a massive amount of data. Another common issue is performing complex joins across multiple tables without leveraging indexed columns, which forces the database to perform slow, full-table scans.[1]

Q2: I need to download a large subset of the this compound for local analysis. What is the most efficient way to do this?

A2: The most efficient method is to use the this compound's batch download or API functionalities, if available, and to request data in a compressed and indexed format like BGZF-compressed FASTA or VCF files with corresponding indexes.[2] These formats allow your local tools to access specific data regions without decompressing and reading the entire file, significantly speeding up I/O operations.[2] Avoid downloading data as large, uncompressed flat files.

Q3: My analysis script is a bottleneck, not the data download. What are the first things I should check?

A3: First, profile your code to identify the most time-consuming steps. Common bottlenecks in analysis scripts include inefficient loops that repeatedly query the database, reading large files into memory all at once, and using single-threaded algorithms for computationally intensive tasks.[1] Consider implementing parallel processing for tasks like sequence alignment or variant calling, which can often be split into smaller, independent chunks of work.[2][3]

Q4: How can I speed up my analysis without rewriting my entire workflow?

A4: You can achieve significant speed improvements with a few key strategies. First, ensure your local database or data files are properly indexed.[1] Second, switch to bioinformatics tools that support multithreading to take advantage of multi-core processors.[2][4] Finally, consider reducing the dimensionality of your dataset before intensive computation by filtering out irrelevant variants or samples.[2]

Troubleshooting Guides

Issue: Extremely Slow Variant Searches Across a Large Cohort

You are trying to identify all sequences in the this compound that contain a specific set of variants, but the search takes hours or times out.

Cause: This is often due to an unoptimized query structure that forces the database to scan every sequence for every variant individually.

Solution:

  • Use Haplotype Search: The this compound has a built-in haplotype search function.[5][6] This feature is optimized to find sequences that carry a particular set of variants and is significantly faster than manual searching.

  • Batch Your Queries: Instead of one massive query for all variants, batch them into smaller queries. This can prevent database timeouts and reduce the load on the server.[1]

  • Download and Index Locally: For very complex or repeated analyses, download the relevant population data from this compound.[6] Load it into a local database (like SQLite) or use indexed file formats (e.g., VCF with a .tbi index) and query it locally. This moves the computational load to your hardware and gives you more control over optimization.[2]

Issue: Local Machine Freezes When Processing Downloaded this compound Data

Your computer becomes unresponsive when you try to load and analyze a large data file (e.g., a multi-gigabyte FASTA or VCF file) downloaded from this compound.

Cause: The primary cause is insufficient RAM. Your analysis software is attempting to load the entire dataset into memory, which exceeds your system's capacity and forces it to use slow disk-based virtual memory (swapping).

Solution:

  • Use Memory-Efficient Tools: Employ bioinformatics tools designed for large datasets that can stream data from disk or access indexed files without loading everything into RAM. For example, samtools and bcftools are designed to work with indexed files efficiently.[2]

  • Process Data in Chunks: Modify your script to read and process the input file in smaller chunks or batches. This batch processing approach keeps memory usage low.[1]

  • Increase Hardware Resources: If you frequently work with such large datasets, the most straightforward solution is to use a machine with more RAM. High-performance computing (HPC) clusters are ideal for this.[7][8]

Data Presentation

Table 1: Comparison of Data Retrieval Strategies

This table summarizes the typical performance differences between various methods for accessing and retrieving data for a hypothetical analysis of 1,000 full mitochondrial genomes.

StrategyData FormatTypical Time to First ResultMemory UsageI/O Bottleneck RiskBest For
Full Download Uncompressed VCF15 - 30 minutesVery HighHighSmall datasets or when the entire dataset must be in memory.
Batch Download Compressed VCF (.vcf.gz)5 - 10 minutesLow (during download)LowRetrieving large cohorts for local processing.
API/Direct Query JSON/TSV< 1 minuteLow (per query)MediumTargeted lookups of specific variants or haplotypes.[9][10]
Local Indexed File Indexed VCF (.vcf.gz + .tbi)< 5 seconds (for specific region)Very LowVery LowRepetitive analysis of specific genomic regions on local hardware.[2]

Experimental Protocols

Protocol: Optimized Workflow for Differential Variant Analysis

This protocol outlines an efficient method for identifying variants that are significantly different between two populations using data from the this compound.

  • Data Acquisition:

    • Identify the two population cohorts of interest within the this compound browser.

    • Use the batch download function to retrieve the complete coding region sequences for both cohorts.[6] Select the compressed, indexed VCF format (.vcf.gz and .vcf.gz.tbi). This minimizes download time and prepares the data for efficient local processing.

  • Quality Control (QC):

    • Use a multithreaded tool like bcftools to perform initial QC on the VCF files.

    • Filter out low-quality variants and samples in parallel to speed up the process.

    • Command: bcftools view --threads 8 -i 'QUAL>30' -o cohort1.filtered.vcf.gz -O z input_cohort1.vcf.gz

  • Variant Annotation:

    • Annotate the variants in both files using a tool that can operate on compressed VCFs directly.

    • This step adds functional information without requiring full data decompression.

  • Statistical Analysis:

    • Instead of loading both large VCFs into memory in R or Python, use libraries that can iterate through the files line-by-line or access specific regions via the index.[2]

    • Perform a Fisher's exact test or similar statistical comparison on a per-variant basis, calculating allele frequencies for each cohort.

    • Utilize parallel processing packages (BiocParallel in R, multiprocessing in Python) to distribute the statistical tests across multiple CPU cores.[2]

  • Result Aggregation:

    • Write only the significant results to a new output file. This avoids creating large intermediate files containing non-significant variants.

Visualizations

Workflow for Optimizing Large Dataset Analysis

The following diagram illustrates a decision-making workflow for researchers to select the most efficient analysis strategy based on their specific needs.

AnalysisWorkflow start Start: Need to Analyze Large this compound Dataset q1 Is the analysis a simple, one-time lookup of specific variants? start->q1 use_web Use this compound Web Interface or API for direct query q1->use_web Yes q2 Does the analysis require complex computation on the full dataset? q1->q2 No end_success Analysis Complete use_web->end_success q2->use_web No (Re-evaluate scope) download Download data for local processing q2->download Yes q3 Is local machine performance a bottleneck? download->q3 optimize_local Optimize Local Workflow: - Use indexed files - Process data in chunks - Use multithreaded tools q3->optimize_local No use_hpc Utilize HPC / Cloud Computing for parallel processing and higher memory/CPU resources q3->use_hpc Yes optimize_local->end_success use_hpc->end_success BottleneckTroubleshooting start Analysis is Too Slow check_download 1. Is Data Acquisition Slow? start->check_download optimize_download Solution: Use batch download, compressed/indexed formats check_download->optimize_download Yes check_io 2. Does Script Stall on Data Loading? check_download->check_io No bottleneck_found Bottleneck Resolved optimize_download->bottleneck_found optimize_io Solution: Use memory-efficient tools, process data in streams/chunks check_io->optimize_io Yes check_cpu 3. Is CPU Usage at 100% on a Single Core? check_io->check_cpu No optimize_io->bottleneck_found optimize_cpu Solution: Use multithreaded software, parallelize custom scripts check_cpu->optimize_cpu Yes check_cpu->bottleneck_found No (Check algorithm logic) optimize_cpu->bottleneck_found

References

Resolving inconsistencies in gene annotations in the Medicago truncatula database

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve inconsistencies in gene annotations in the Medicago truncatula database.

Frequently Asked Questions (FAQs)

Q1: Why does the gene identifier for my gene of interest change between different versions of the Medicago truncatula genome annotation?

A1: Gene identifiers can change between annotation versions due to updates in the genome assembly and re-annotation efforts.[1][2] As the quality of the genome sequence improves, gene prediction pipelines may merge previously separate gene models, split a single model into multiple, or assign a new identifier to a revised gene structure. To track these changes, resources like the JCVI Medicago website provide lookup tables to navigate between older and newer datasets.[1]

Q2: I've found multiple, conflicting gene models for my gene of interest in different databases. How do I determine which is the most accurate?

A2: Conflicting gene models are a common issue arising from the use of different prediction algorithms and evidence sources by various databases. To resolve this, a multi-evidence approach is recommended. You should compare the gene models with experimental data such as Expressed Sequence Tags (ESTs) and RNA-seq data to see which model is better supported by transcript evidence.[1][2][3] The Medicago Gene Expression Atlas (MtExpress) is a valuable resource for this.[3][4] Additionally, comparing the predicted protein sequences against closely related species can help identify the most conserved and likely correct gene structure.

Q3: The functional annotation of my gene seems incorrect or is missing. What steps can I take to correct or update it?

A3: Automated annotation pipelines can sometimes assign incorrect functions or fail to assign one at all. To manually curate the function of a gene, you can perform a BLAST search of the protein sequence against a comprehensive database like UniProt to find homologs with experimentally validated functions.[5] Examining the protein for conserved domains using tools like InterProScan can also provide clues to its function.[6]

Q4: I have experimental evidence suggesting the existence of a gene that is not present in the current annotation. How can I proceed?

A4: If you suspect a gene is missing, you can use your transcript data (e.g., from an RNA-seq experiment) and align it to the Medicago truncatula genome using a genome browser. If your transcript consistently aligns to a region with no annotated gene, this is strong evidence for a novel gene. You can then use gene prediction tools or manually define the gene model based on your transcript evidence.

Q5: How can I leverage gene expression data to validate an existing gene annotation?

A5: Gene expression data is a powerful tool for annotation validation. The MtExpress database contains a vast collection of RNA-seq data from various tissues and experimental conditions.[3][4] You can check if a gene is expressed in the expected tissues or under specific conditions based on its putative function. The expression of a predicted gene model across multiple datasets provides strong support for its validity.

Troubleshooting Guides

Guide 1: Resolving Conflicting Gene Models

This guide outlines a workflow for researchers who have identified multiple, conflicting annotations for a single gene.

Experimental Protocol:

  • Collect all predicted transcript and protein sequences for the gene of interest from the different databases (e.g., Phytozome, Ensembl Plants, NCBI).

  • Gather transcript evidence:

    • Download RNA-seq data for relevant tissues or conditions from the MtExpress atlas.[3][4]

    • Align the RNA-seq reads to the Medicago truncatula genome using a splice-aware aligner like STAR.[2][4]

  • Gather protein homology evidence:

    • Perform a protein BLAST (BLASTP) of each predicted protein sequence against the UniProt database, focusing on legume species.[5]

  • Visualize and evaluate the evidence:

    • Load the genome sequence, the different gene models (in GFF3 format), and the aligned RNA-seq data (in BAM format) into a genome browser like JBrowse.[7]

    • Visually inspect the alignment of the RNA-seq reads to the different exon-intron structures proposed by the conflicting models. The model that is best supported by the RNA-seq data (i.e., reads covering the exons and splice junctions) is likely the most accurate.

    • Compare the protein alignments from BLAST. The gene model whose protein sequence shows the highest identity and coverage to homologs in other legumes is favored.

Guide 2: Manual Functional Re-annotation of a Gene

This guide provides steps for manually curating the functional annotation of a gene that is either unannotated or appears to be incorrectly annotated.

Experimental Protocol:

  • Obtain the protein sequence of the gene of interest from the database.

  • Perform a BLASTP search against the UniProtKB/Swiss-Prot database to identify well-characterized homologous proteins.[5]

  • Analyze the protein for conserved domains and motifs using InterProScan. This will identify functional domains that can provide insight into the protein's role.

  • Search for relevant literature using the gene name, identifiers of homologs, and identified domains to find experimental evidence related to the gene's function.

  • Synthesize the information from homology searches, domain analysis, and literature to propose a more accurate functional annotation.

Quantitative Data

Table 1: Comparison of Medicago truncatula Genome Annotation Versions

FeatureMt3.5 AnnotationMt4.0 AnnotationMtrunA17r5.0-ANR (v1.9)
Release Date 201120142022
Total Gene Loci ~38,00050,894~52,000
High Confidence Genes N/A31,661N/A
Low Confidence Genes N/A19,233N/A
Manually Curated Genes LimitedLimited100 models re-annotated[6]

Data is approximate and compiled from various sources for comparative purposes.[1][2][6][8]

Visualizations

Gene_Annotation_Troubleshooting_Workflow cluster_start Start: Annotation Inconsistency Identified cluster_evidence Evidence Gathering cluster_analysis Analysis cluster_resolution Resolution cluster_validation Experimental Validation (Optional) start Suspected Annotation Error (e.g., conflicting models, wrong function) gather_rna Gather RNA-seq/EST Evidence (e.g., from MtExpress) start->gather_rna gather_protein Gather Protein Homology Evidence (e.g., BLASTp against UniProt) start->gather_protein gather_domain Identify Conserved Protein Domains (e.g., InterProScan) start->gather_domain visualize Visualize in Genome Browser (e.g., JBrowse) gather_rna->visualize compare Compare Evidence Supporting Different Gene Models gather_protein->compare update_function Update Functional Annotation gather_protein->update_function gather_domain->update_function visualize->compare refine_model Refine Gene Model compare->refine_model literature Literature Search for Functional Clues literature->update_function rt_pcr RT-PCR / Sanger Sequencing refine_model->rt_pcr crispr CRISPR/Cas9 Gene Editing for Functional Analysis update_function->crispr

Caption: Workflow for troubleshooting gene annotation inconsistencies.

Nodule_Development_Signaling_Pathway cluster_rhizobium Rhizobium cluster_plant_cell Plant Root Hair Cell nod_factors Nod Factors nfp NFP (Nod Factor Perception) nod_factors->nfp Perception dmi1 DMI1 nfp->dmi1 dmi2 DMI2 (SYMRK) nfp->dmi2 ca_spiking Ca2+ Spiking dmi1->ca_spiking dmi2->ca_spiking dmi3 DMI3 (CCaMK) ca_spiking->dmi3 Activation nsp1_nsp2 NSP1/NSP2 (Transcription Factors) dmi3->nsp1_nsp2 nin NIN nsp1_nsp2->nin nodulation_genes Nodulation Gene Expression nin->nodulation_genes Induction

Caption: Simplified Nod factor signaling pathway in Medicago truncatula.

References

How to format data for successful submission to mtDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in formatting their data for successful submission.

Frequently Asked Questions (FAQs)

Q1: What is "mtDB"?

A1: The term "this compound" can refer to several distinct databases. To ensure you are formatting your data correctly, it is crucial to identify the specific database you are targeting. The two most common "this compound" databases in life sciences research are:

  • Human Mitochondrial Genome Database (this compound): A repository for complete human mitochondrial genome sequences, used for population genetics and medical sciences.

  • Accurate Mass and Time (AMT) tag Database (.this compound): A file format generated by the this compound Creator software for use in proteomics analysis pipelines with software like MultiAlign.

This guide provides information for both.

Q2: How do I determine which this compound I should be submitting to?

A2: Your research context will determine the appropriate database.

  • If you are working with human mitochondrial DNA sequences, you are likely interested in contributing to the Human Mitochondrial Genome Database .

  • If you are performing quantitative proteomics using mass spectrometry and need to create a peptide database for tools like MultiAlign or VIPER, you will be working with the .this compound file format generated by this compound Creator.

I. Accurate Mass and Time (AMT) Tag Database (.this compound) for Proteomics

This section provides guidance on creating a .this compound file for use with software such as MultiAlign.

Troubleshooting Data Formatting for this compound Creator

Q1: My data from X!Tandem is not being accepted by this compound Creator. What is the correct format?

A1: this compound Creator requires X!Tandem results to be in a tab-delimited format.[1] You must first process your X!Tandem output files using the Peptide Hit Results Processor application to convert them into the necessary format.

Q2: What are the compatible input formats for this compound Creator?

A2: this compound Creator accepts search engine results from MSGF+, X!Tandem, and SEQUEST.[1] MSGF+ results, which are in .mzid or .mzid.gz format, can be read directly.[1]

Q3: I am having trouble creating the .this compound file. What are the output options?

A3: this compound Creator can generate the database in two formats: a SQLite file (.this compound) which is compatible with MultiAlign, and a Microsoft Access file (.mdb) for use with VIPER.[1] Ensure you have selected the correct output format for your analysis pipeline.

Experimental Protocols: Data Generation for .this compound Creation

The creation of a .this compound file is downstream of the initial mass spectrometry experiment and peptide identification.

  • Sample Preparation and LC-MS/MS Analysis: Prepare and analyze your protein samples according to your standard laboratory protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptide Identification: Process the raw mass spectrometry data using a compatible search engine (MSGF+, X!Tandem, or SEQUEST) to identify peptides.

  • Data Conversion (if necessary): If using X!Tandem, convert the search results to a tab-delimited format.

  • This compound Creation: Use the this compound Creator software to process the peptide identification results and generate the .this compound or .mdb file.

Data Presentation: Input File Summary for this compound Creator
Search EngineRequired Input File FormatPre-processing Steps
MSGF+ .mzid or .mzid.gzNone. Direct input.[1]
X!Tandem Tab-delimited text fileConvert output using the Peptide Hit Results Processor.[1]
SEQUEST Standard SEQUEST output filesRefer to this compound Creator documentation for specific file types.

Workflow for .this compound File Generation

mtdb_creation_workflow cluster_data_acquisition Data Acquisition & Processing cluster_mtdb_creation This compound Creation cluster_downstream_analysis Downstream Analysis Raw_MS_Data Raw Mass Spec Data Search_Engine Peptide Search Engine (MSGF+, X!Tandem, SEQUEST) Raw_MS_Data->Search_Engine Peptide_Hits Peptide Identification Results Search_Engine->Peptide_Hits MTDB_Creator This compound Creator Software Peptide_Hits->MTDB_Creator Output_DB Output Database (.this compound or .mdb) MTDB_Creator->Output_DB MultiAlign MultiAlign Output_DB->MultiAlign VIPER VIPER Output_DB->VIPER

Caption: Workflow for creating an AMT tag database (.this compound).

II. Human Mitochondrial Genome Database (this compound)

The Human Mitochondrial Genome Database (this compound) is a curated collection of complete human mitochondrial genome sequences. Unlike databases with a dedicated submission portal, data is primarily collected from public repositories like GenBank and through direct collaboration.[2][3]

Troubleshooting and FAQs for Data Submission

Q1: Is there an online portal to submit my mitochondrial sequences to this compound?

A1: Based on available publications, there is no public-facing submission portal for this compound. The database curators collect sequences from GenBank and other published sources.[2]

Q2: How can I contribute my novel mitochondrial genome sequences to the this compound?

A2: The recommended steps to have your data included are:

  • Submit to GenBank: This is the primary mechanism for making your sequence data publicly available and discoverable by the this compound curators.

  • Contact the Curators: For significant datasets or collaborations, you can contact the database maintainers directly. The contact email for the principal investigator can be found in the database's publications and related resources.[4]

Q3: What is the required format for the sequence data?

A3: The core of the this compound is a text file of aligned sequences.[2][3] When submitting to GenBank, you should follow their submission guidelines, which typically involve the FASTA format for sequences and specific annotation requirements.

Data Presentation: Recommended Data for Submission

When preparing your data for submission to a public repository like GenBank, with the aim of inclusion in this compound, the following information is crucial:

Data FieldDescriptionExample
Sequence Data The complete mitochondrial genome sequence in FASTA format.>SampleID1_Haplogroup_H1a1
Geographic Origin The population origin of the donor. This compound groups sequences into 10 major geographic regions.[2]Europe, East Asia, Sub-Saharan Africa
Haplogroup Information The assigned mitochondrial haplogroup.H1a1, U5b2, M7c
Polymorphisms A list of identified polymorphic sites relative to the Cambridge Reference Sequence (CRS).16519C, 3010A, 10398G
Publication Info If applicable, the PubMed ID or citation for the study that generated the data.PMID: 16381973

Logical Flow for Data Inclusion in this compound

mtDB_submission_logic Your_Data Your Mitochondrial Sequence Data GenBank Submit to GenBank Your_Data->GenBank Publication Publish in Peer-Reviewed Journal Your_Data->Publication Contact_Curators Direct Contact with This compound Curators Your_Data->Contact_Curators mtDB_Curation This compound Curation Process GenBank->mtDB_Curation Publication->mtDB_Curation mtDB_Database Inclusion in This compound Database mtDB_Curation->mtDB_Database Contact_Curators->mtDB_Curation

Caption: Pathways for data inclusion into the this compound.

References

MtDB Technical Support Center: Advanced Filtering & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MtDB Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in leveraging advanced filtering techniques for targeted data retrieval from the Medicago truncatua database (this compound). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

Issue: My query returns too many irrelevant results.

Answer:

This is a common issue when search parameters are too broad. To refine your search and retrieve a more targeted dataset, consider the following multi-step filtering strategy:

  • Utilize Boolean Operators: Combine multiple criteria using "AND" to narrow your results. For example, instead of searching for genes expressed in "root" OR "nodule", a more targeted approach would be to search for genes expressed in "root" AND "nodule" to find genes common to both tissues.

  • Apply Expression Level Filters: If available, set a minimum expression threshold to exclude genes with low or background expression levels. This is particularly useful for identifying robustly expressed genes.

  • Filter by Homology: Use the BLAST filter options to limit your search to genes that have homologs in a specific organism of interest (e.g., Arabidopsis thaliana). This can help in identifying conserved genes potentially involved in a known pathway.

  • Refine by Functional Annotation: If your initial list is still too large, filter by Gene Ontology (GO) terms or other functional annotations to select for genes involved in a specific biological process, molecular function, or cellular component.

Issue: I am trying to find tissue-specific genes, but my results are not accurate.

Answer:

Identifying tissue-specific genes requires a careful filtering strategy that often involves an exclusion principle. Here is a recommended workflow:

  • Initial Broad Selection: Start by selecting all genes expressed in your tissue of interest (e.g., "flower").

  • Apply Exclusion Filters: Sequentially add exclusion filters for all other major tissues available in the database (e.g., "NOT root", "NOT leaf", "NOT stem"). This will remove genes that are also expressed in other tissues.

  • Set an Expression Threshold: To ensure you are looking at genuinely expressed genes, apply a reasonable expression level threshold for your tissue of interest.

  • Cross-reference with Multiple Libraries: If multiple libraries exist for the same tissue, ensure your gene of interest is present in a majority of them to increase confidence in its tissue-specificity.

The logical workflow for this type of query can be visualized as follows:

G start Start: All Genes in this compound tissue_filter Filter 1: Expressed in 'Flower' start->tissue_filter exclusion_filter_1 Filter 2: NOT Expressed in 'Root' tissue_filter->exclusion_filter_1 exclusion_filter_2 Filter 3: NOT Expressed in 'Leaf' exclusion_filter_1->exclusion_filter_2 exclusion_filter_3 Filter 4: NOT Expressed in 'Stem' exclusion_filter_2->exclusion_filter_3 threshold_filter Filter 5: Expression > Threshold exclusion_filter_3->threshold_filter result Result: Putative Flower-Specific Genes threshold_filter->result

Workflow for identifying tissue-specific genes.

Frequently Asked Questions (FAQs)

Q1: How can I find all genes in a specific signaling pathway that are upregulated in response to pathogenic challenge?

A1: This requires combining filters for functional annotation and expression data from relevant experimental conditions.

Methodology:

  • Identify Pathway Genes: First, obtain a list of genes known to be involved in your signaling pathway of interest. You can do this by searching for relevant keywords (e.g., "jasmonic acid signaling") in the gene annotation or description fields.

  • Filter by Experimental Condition: Select the relevant pathogenic challenge libraries from the experimental conditions filter. For instance, you might select libraries from plants inoculated with Phytophthora medicaginis.

  • Apply Differential Expression Criteria: Use the available tools to filter for genes that show a significant upregulation in the selected pathogenic challenge libraries compared to control libraries. The specific interface for this may vary, but you are looking for an option to set a fold-change and p-value threshold.

  • Combine the Gene List and Expression Filter: Use an "AND" condition to find the intersection of your initial pathway gene list and the genes identified as upregulated under pathogenic stress.

The logical relationship for this query is illustrated below:

G pathway_genes Set A: Genes in Target Signaling Pathway intersection Intersection (A AND B) pathway_genes->intersection upregulated_genes Set B: Upregulated Genes in Pathogen Library upregulated_genes->intersection

Logic for finding pathway-specific upregulated genes.

A hypothetical summary of the quantitative results from such a query is presented in the table below.

Gene IDDescriptionFold Change (Pathogen vs. Control)p-valueHomolog in A. thaliana
Medtr4g085270Jasmonate ZIM-domain protein4.20.001AT1G19180 (JAZ1)
Medtr7g093320MYC transcription factor3.50.005AT4G17880 (MYC2)
Medtr1g075120Lipoxygenase5.1<0.001AT1G13290 (LOX2)
Medtr5g084950Pathogenesis-related protein 18.7<0.0001AT2G14610 (PR1)
Q2: I am investigating a gene family. How can I retrieve all members of this family from this compound and compare their expression across different developmental stages?

A2: This can be achieved by first identifying all family members through sequence homology or conserved domains and then analyzing their expression profiles.

Methodology:

  • Identify Gene Family Members:

    • By Homology: If you have a known member of the gene family, use its sequence in a BLAST search against the this compound. Set an appropriate E-value threshold to identify putative homologs.

    • By Conserved Domain: Search the functional annotations for a specific conserved domain that defines your gene family (e.g., "Pkinase" for protein kinases).

  • Create a Gene List: Compile the list of gene identifiers for all putative family members.

  • Filter by Developmental Stage Libraries: On the main query page, select the cDNA libraries corresponding to the developmental stages you wish to compare (e.g., "seedling," "mature leaf," "flower," "developing seed").

  • Retrieve Expression Data: Execute the search to retrieve the expression data for your list of genes across the selected libraries.

  • Analyze and Compare: The database may offer tools to visualize the expression profiles. Alternatively, you can export the data for analysis in external software.

The results of such a comparative expression analysis could be summarized as follows:

Gene IDSeedling (TPM)Mature Leaf (TPM)Flower (TPM)Developing Seed (TPM)
Medtr3g08814015.25.12.345.8
Medtr5g02245012.54.81.952.1
Medtr8g0987102.125.618.43.5
Medtr8g0987301.822.315.92.9
Q3: How can I use this compound to find genes that are cross-referenced across multiple databases like GenBank and TIGR?

A3: this compound provides tools to track sequences across different databases.[1]

Methodology:

  • Locate the Cross-Reference Tool: Look for a tool or query page specifically designed for cross-database queries. This might be labeled as "ID Converter," "Gene Alias Search," or similar.

  • Input Your Gene ID: Enter the identifier of your gene of interest from one of the supported databases (e.g., a GenBank accession number).

  • Execute the Search: The tool will return a list of corresponding identifiers in this compound and other linked databases.[1]

This functionality is crucial for integrating data from various sources and maintaining consistency in your research.

References

Validation & Comparative

A Researcher's Guide to Human Mitochondrial Haplotype Analysis: A Comparative Look at Historical and Modern Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in population genetics, medical sciences, and drug development, the analysis of human mitochondrial DNA (mtDNA) provides critical insights into maternal lineage, population history, and the genetic basis of various diseases. The comparison of mitochondrial haplotypes across different populations is a cornerstone of this research. This guide offers a comparative overview of databases and tools available for this purpose, contrasting the historical mtDB with its modern successors.

The Evolution of Mitochondrial DNA Databases

The landscape of mitochondrial DNA analysis has evolved significantly over the past two decades. Early efforts to consolidate and analyze the growing number of sequenced mitochondrial genomes led to the development of specialized databases. One such pioneering resource was the This compound: Human Mitochondrial Genome Database .

Launched in the early 2000s, this compound served as a crucial repository for complete human mitochondrial genome sequences.[1][2][3] As of 2005, it contained 2104 sequences and offered functionalities that were advanced for its time, including the ability to download sequence sets, browse a comprehensive list of mitochondrial polymorphisms, and perform haplotype searches.[1][2][3][4][5] Its primary goal was to provide a centralized resource for medical and population geneticists.[1][2][3] However, with the advent of high-throughput sequencing and the exponential growth of genomic data, this compound has been superseded by more comprehensive and continuously updated platforms.

Modern Platforms for Mitochondrial Haplotype Analysis: A Comparison

Today, researchers have access to a suite of powerful and interconnected resources for mitochondrial haplotype analysis. These platforms offer vastly larger datasets and more sophisticated analytical tools than their predecessors. The table below provides a comparative summary of the historical this compound and a selection of prominent modern alternatives.

FeatureThis compound (as of 2005)MITOMAPPhylotreeGenBankHaploGrep 2 / Haplocheck
Primary Function Sequence repository and polymorphism databaseCurated database of human mtDNA variation and disease associationsDefinitive phylogenetic tree and haplogroup nomenclatureGeneral nucleotide sequence repositoryAutomatic haplogroup classification tools
Database Size 2,104 sequences (1,544 complete genomes)[1][2][3]>62,556 full-length sequences (as of July 2025)[6]>5,400 haplogroups (Build 17)[7]Tens of thousands of complete human mtDNA genomes[8]N/A (analysis tools)
Data Content Complete and coding region mtDNA sequences, polymorphism listManually curated mtDNA polymorphisms, mutations, haplogroups, and associated diseasesHierarchical classification of mtDNA haplogroups with defining mutationsRaw DNA sequences with submitter-provided annotationsN/A (analysis tools)
Key Features Sequence download, polymorphism search, haplotype search[1][4]MITOMASTER sequence analysis, comprehensive variant reports, disease association data[6]The standard reference for mtDNA phylogenyPrimary data source for other databases, BLAST searchQuality control, handles various input formats (e.g., VCF), phylogenetic tree generation[9][10][11]
Updates No longer maintainedRegularly updated (weekly curation, periodic sequence additions)[6]Periodically updated to new "Builds"[7]Daily data exchange with international partners[12]Updated to support new Phylotree builds
Target Audience Population geneticists, medical researchersMedical geneticists, researchers, cliniciansAnthropological, forensic, and evolutionary geneticistsGeneral scientific communityResearchers with sequencing data for analysis

Experimental Protocol: A Modern Workflow for Comparing Mitochondrial Haplotypes

The following outlines a typical workflow for comparing mitochondrial haplotypes between two populations using contemporary bioinformatic tools. This process leverages the strengths of several modern platforms.

  • Data Acquisition : Obtain mitochondrial DNA sequences for the populations of interest. This data may come from in-house sequencing projects or be downloaded from public repositories like GenBank.

  • Data Preparation : Ensure all sequences are in a standard format (e.g., FASTA) and are aligned to the revised Cambridge Reference Sequence (rCRS).

  • Haplogroup Classification : Submit the prepared sequences to a haplogroup classification tool such as HaploGrep 2. This tool will identify the specific haplogroup for each sequence based on the defining mutations outlined in Phylotree.

  • Frequency Calculation : For each population, calculate the frequency of each major haplogroup.

  • Statistical Analysis : Use statistical tests (e.g., chi-squared test) to determine if the differences in haplogroup frequencies between the two populations are statistically significant.

  • Variant Analysis : For a more in-depth comparison, use a tool like MITOMAP's MITOMASTER to identify and annotate specific variants within each population's sequences. This can help in identifying population-specific polymorphisms or variants associated with particular phenotypes.

  • Phylogenetic Analysis : To visualize the genetic distance and relationships between the haplotypes in the different populations, construct a phylogenetic tree using the sequence data.

Visualizing Key Processes in Mitochondrial Haplotype Analysis

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships in genetic analysis.

Workflow_for_Mitochondrial_Haplotype_Comparison cluster_data_prep Data Preparation cluster_analysis Analysis cluster_interpretation Interpretation & Further Analysis SeqData Sequence Data Acquisition (e.g., GenBank) Format Formatting & Alignment (to rCRS) SeqData->Format HaploGrep Haplogroup Classification (HaploGrep 2) Format->HaploGrep MITOMAP Variant Annotation (MITOMAP) Format->MITOMAP PhyloTree Phylogenetic Analysis Format->PhyloTree FreqCalc Haplogroup Frequency Calculation HaploGrep->FreqCalc Stats Statistical Comparison (e.g., Chi-squared) FreqCalc->Stats Results Population Genetic Insights Stats->Results MITOMAP->Results PhyloTree->Results Mitochondrial_Haplogroup_Tree L L L3 L3 L->L3 M M L3->M N N L3->N C C M->C D D M->D G G M->G R R N->R A A N->A X X N->X H H R->H V V R->V U U R->U J J R->J T T R->T

References

Validating Novel Gene Functions in Medicago truncatula: A Comparative Guide to Leveraging MtDB and Other Genomic Resources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating novel gene functions in the model legume Medicago truncatula. It offers a comparative analysis of the Medicago truncatula Database (MtDB) and other genomic resources, supported by experimental data and detailed protocols.

Medicago truncatula has emerged as a powerful model organism for studying various aspects of plant biology, particularly in the fields of symbiotic nitrogen fixation and legume genomics. The wealth of genomic and transcriptomic data available for this species, primarily accessible through the Medicago truncatula Database (this compound) and other platforms, provides an invaluable resource for identifying and characterizing novel genes. This guide outlines the key steps and methodologies for validating the functions of these genes, from initial database mining to experimental verification.

Comparative Analysis of Genomic Databases for Medicago truncatula

The selection of an appropriate database is a critical first step in the functional validation of a novel gene. The this compound serves as a central repository for M. truncatula transcriptome data, offering a range of tools for data mining.[1][2] However, a comprehensive approach often involves integrating information from multiple sources.

Database/ResourcePrimary Data TypeKey FeaturesPrimary Application
This compound (Medicago truncatula Database) Transcriptome (ESTs, unigenes)- Integration of transcriptome data.[1] - User-defined data mining options.[2] - Cross-referencing of sequence identifiers from various public sources.[2]Initial identification of genes of interest based on expression patterns.
MtGEA (Medicago truncatula Gene Expression Atlas) Microarray and RNA-Seq- Centralized platform for analyzing the Medicago transcriptome.[3] - Flexible tools for visualizing and comparing expression profiles.[3]In-depth analysis of gene expression across different tissues, developmental stages, and experimental conditions.
Legume Information System (LIS) Genomics, Genetics, and Breeding- Comparative genomics tools for legumes. - Integration of genetic maps, genome sequences, and mutant resources.Comparative functional genomics and translational research to crop legumes.
INRAE/CNRS Medicago Bioinformatics Resources Genomics and Transcriptomics- Access to the latest genome assembly and annotation.[4] - Specialized resources like MtExpress for RNA-seq data visualization.[4]Accessing curated and up-to-date genomic information and expression data.
Tnt1 Mutant Database Insertional Mutant Lines- Database of flanking sequence tags (FSTs) from Tnt1 retrotransposon insertion lines.[5] - Web-based searching for mutants in specific genes.[5]Identification and acquisition of insertional mutants for reverse genetics studies.

Experimental Approaches for Gene Function Validation

The validation of a putative gene function relies on a combination of genetic and molecular techniques. The two primary genetic strategies employed in M. truncatula are forward genetics and reverse genetics.

Forward Genetics

Forward genetics begins with a phenotype of interest and aims to identify the gene(s) responsible for that trait.[6] This approach is particularly useful for discovering genes involved in specific biological processes without prior knowledge of their identity.

Typical Workflow for Forward Genetics:

forward_genetics_workflow mutagenesis Mutagenesis (e.g., EMS, Tnt1) screening Phenotypic Screening of M2 Population mutagenesis->screening mutant_isolation Isolation of Mutants with Desired Phenotype screening->mutant_isolation genetic_analysis Genetic Analysis (Segregation) mutant_isolation->genetic_analysis gene_identification Gene Identification (e.g., Map-based cloning, WGS) genetic_analysis->gene_identification validation Functional Validation gene_identification->validation reverse_genetics_workflow gene_of_interest Identify Gene of Interest (e.g., from this compound) mutant_identification Identify/Create Mutant (e.g., Tnt1, TILLING, CRISPR) gene_of_interest->mutant_identification genotyping Genotypic Analysis mutant_identification->genotyping phenotyping Phenotypic Analysis genotyping->phenotyping complementation Genetic Complementation phenotyping->complementation functional_characterization Functional Characterization phenotyping->functional_characterization complementation->functional_characterization symbiotic_nitrogen_fixation cluster_plant Plant Root Hair Cell cluster_rhizobia Rhizobia Flavonoids Flavonoids NodGenes Nod Genes Flavonoids->NodGenes induces NodFactorReceptor Nod Factor Receptor (NFP/LYK3) SYM_Pathway Common Symbiosis Pathway (DMI1, DMI2, DMI3) NodFactorReceptor->SYM_Pathway CalciumSpiking Calcium Spiking SYM_Pathway->CalciumSpiking CCaMK CCaMK CalciumSpiking->CCaMK NSP1_NSP2 NSP1/NSP2 CCaMK->NSP1_NSP2 NoduleOrganogenesis Nodule Organogenesis NSP1_NSP2->NoduleOrganogenesis InfectionThread Infection Thread Formation NSP1_NSP2->InfectionThread NodFactors Nod Factors NodGenes->NodFactors produces NodFactors->NodFactorReceptor binds

References

How does mtDB compare to other mitochondrial DNA databases like GenBank?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with mitochondrial DNA (mtDNA), selecting the appropriate database is a critical first step. This guide provides an objective comparison of the specialized Human Mitochondrial Genome Database (mtDB) and the comprehensive National Center for Biotechnology Information (NCBI) GenBank, highlighting their respective strengths and operational statuses.

At a Glance: Key Differences

The primary distinction between this compound and GenBank lies in their scope and specialization. This compound was conceived as a curated repository specifically for human mitochondrial genomes, with a strong emphasis on polymorphisms and haplogroups relevant to population genetics and medical studies.[1][2] In contrast, GenBank is a broad, public archive of DNA sequences from all domains of life, including a vast and ever-growing collection of mitochondrial genomes from a multitude of species.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and GenBank. It is important to note that this compound has not been updated in many years and its website is no longer accessible, suggesting it is no longer an active resource. The data for this compound reflects its last known state.

FeatureThis compound (Human Mitochondrial Genome Database)GenBank
Data Scope Human mitochondrial DNA (complete genomes and coding regions)All DNA sequences, including mitochondrial DNA from a vast array of organisms
Number of Sequences 2,104 (as of August 2005)[1][2][5][6][7]Over 3.7 billion nucleotide sequences in total (as of late 2023); specific count for mitochondrial genomes is vast and dynamic[3]
Update Frequency Inactive (last known update in the mid-2000s)Daily updates with new submissions; new releases every two months[4]
Primary Focus Polymorphisms, haplotypes, and population geneticsComprehensive repository of all publicly available DNA sequences
Data Submission Primarily curated from published sources and GenBankDirect submission from researchers via BankIt or the Submission Portal[8]
Data Quality Control Curation from published literatureAutomated and manual checks for errors, vector contamination, and biological validity
Analysis Tools Haplotype search function[1][2][6]BLAST (sequence similarity), Entrez (data retrieval), and other integrated tools[9]

Experimental Protocols and Methodologies

A key differentiator between the two databases is their approach to data acquisition and curation.

This compound: A Curated Collection

This compound's methodology was centered on the curation of existing data. The database aggregated human mitochondrial genome sequences from GenBank and other published scientific literature.[1] This approach ensured that the data within this compound was tied to peer-reviewed studies, providing a level of quality control inherent to the scientific publication process. However, this also meant that the submission process was not direct for individual researchers but rather a result of their data being published and subsequently incorporated by the this compound curators.

GenBank: Direct Submission and Processing

GenBank, as a primary repository, has a well-defined and publicly accessible protocol for data submission. The process is designed to be largely automated, allowing researchers worldwide to contribute their sequence data directly.

Data Submission Workflow:

  • Data Preparation: Researchers prepare their mitochondrial DNA sequences in a compatible format, typically FASTA.

  • Submission Tool Selection: Submission is primarily done through two web-based tools:

    • BankIt: A user-friendly tool for submitting single or a small number of sequences.

    • Submission Portal: A more comprehensive portal for various data types, including large-scale sequencing projects.

  • Metadata Annotation: Submitters provide essential metadata, including organism information, genetic location (mitochondrion), and any relevant experimental details.

  • Quality Control: Upon submission, GenBank performs a series of automated and manual quality control checks. This includes screening for vector contamination, verifying taxonomic information, and ensuring the biological validity of the sequence data.

  • Accession Number Assignment: Once the submission passes the quality control checks, it is assigned a unique accession number, which serves as a stable identifier for the sequence record.

This direct submission model allows for the rapid and continuous growth of GenBank's mitochondrial DNA collection.

Data Flow and Interaction

The following diagram illustrates the relationship and data flow between the scientific community, GenBank, and the now-inactive this compound.

DataFlow cluster_community Scientific Community cluster_genbank GenBank cluster_this compound This compound (Inactive) Researcher Researchers & Scientists Submission Submission Tools (BankIt, Submission Portal) Researcher->Submission Direct Data Submission GenBank GenBank Database GenBank->Researcher Data Access & Analysis (BLAST, Entrez) This compound This compound (Human Mitochondrial Genome Database) GenBank->this compound Data Source (Curation) QC Quality Control (Automated & Manual) Submission->QC QC->GenBank Data Integration This compound->Researcher Specialized Data Access (Historical)

References

Confirming Next-Generation Sequencing Findings for Mitochondrial DNA: A Comparative Guide to mtDB and Other Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mitochondrial genomics, the accurate validation of findings from next-generation sequencing (NGS) studies is paramount. This guide provides a comprehensive comparison of the Human Mitochondrial Genome Database (mtDB) with other key resources, offering insights into their utility for confirming mitochondrial DNA (mtDNA) variants. Detailed experimental protocols and workflows are presented to aid in the practical application of these resources.

Next-generation sequencing has revolutionized the study of the mitochondrial genome, enabling high-throughput analysis of mtDNA variants associated with a wide range of human diseases. However, the inherent complexities of mtDNA, such as heteroplasmy (the presence of multiple mtDNA variants within a cell or individual), necessitate robust validation of NGS findings. This guide focuses on the use of this compound and other specialized databases to confirm and interpret mtDNA variants identified through NGS.

Comparative Analysis of Mitochondrial DNA Databases

Several databases serve as crucial resources for researchers studying the mitochondrial genome. Below is a comparative summary of their key features relevant to the validation of NGS data.

DatabasePrimary FocusData ContentUpdate FrequencyUtility in NGS Confirmation
This compound (Human Mitochondrial Genome Database) Population genetics and medical sciences.Complete human mitochondrial genomes, polymorphisms, and haplotype search functionality.Last major update appears to be in the mid-2000s.[1]Useful for assessing the novelty and population frequency of a variant, particularly for historical datasets.
MitoMap A comprehensive database of human mitochondrial DNA variation and its association with disease.Curated information on pathogenic mutations, population variants, and gene-gene interactions. Includes a tool called MITOMASTER for sequence analysis.[2][3][4]Updated regularly, with the latest update in July 2025 adding hundreds of new sequences.[5]Considered a primary resource for annotating variants, determining pathogenicity, and checking population frequencies.[2]
Hthis compound (Human Mitochondrial Database) A resource for mitochondrion-based human variability studies, supporting both population genetics and biomedical research.Hosts human mitochondrial genome sequences from healthy and diseased individuals, with annotations on population and variability data.Noted as a reliable and continuously updated resource.[1]Provides valuable population frequency data and can be used to assess the novelty and potential clinical relevance of variants.
Helixthis compound A large-scale database of human mitochondrial DNA variants from a large, diverse population.Aggregates de-identified mtDNA variants from over 195,000 individuals, offering extensive population frequency data.[6][7]Periodically updated with data from ongoing sequencing efforts.[6]A powerful tool for determining the rarity of a variant in a large, general population, which is a key criterion for assessing pathogenicity.[8]
MitoCarta An inventory of mammalian mitochondrial proteins and their associated pathways.Contains a curated list of human and mouse genes encoding proteins with strong evidence of mitochondrial localization.[9][10][11]Updated to version 3.0 in 2020.[9]Primarily used for functional annotation of variants within protein-coding genes of the mitochondria.
MitoBreak A database of mitochondrial DNA breakpoints.A curated list of breakpoints from somatic mtDNA rearrangements, including deletions, duplications, and linear mtDNAs.[12][13][14]Regularly updated with new submissions.[13]Essential for the validation and analysis of structural variants identified in the mitochondrial genome through NGS.

Experimental Workflow for NGS Finding Confirmation

The process of confirming a potential pathogenic mtDNA variant identified through NGS involves a multi-step workflow that integrates laboratory techniques with bioinformatic analysis.

Workflow for Confirmation of NGS Findings in Mitochondrial DNA cluster_NGS NGS Data Generation & Analysis cluster_Validation Variant Confirmation & Interpretation NGS_Sample_Prep Sample Preparation (e.g., DNA Extraction) NGS_Sequencing Next-Generation Sequencing (Whole Genome/Exome/Targeted) NGS_Sample_Prep->NGS_Sequencing NGS_Data_Analysis Bioinformatic Analysis (Alignment, Variant Calling) NGS_Sequencing->NGS_Data_Analysis Variant_Prioritization Variant Prioritization (Filtering by quality, frequency, predicted effect) NGS_Data_Analysis->Variant_Prioritization Sanger_Sequencing Sanger Sequencing Validation Variant_Prioritization->Sanger_Sequencing Database_Comparison Database Comparison (this compound, MitoMap, etc.) Sanger_Sequencing->Database_Comparison Functional_Analysis Functional Analysis (If necessary) Database_Comparison->Functional_Analysis Clinical_Correlation Clinical Correlation & Reporting Functional_Analysis->Clinical_Correlation

Figure 1. A streamlined workflow for validating mitochondrial DNA variants identified by NGS.

Experimental Protocols

A detailed protocol for the validation of a candidate mtDNA variant is crucial for reproducible and reliable results.

Protocol 1: Sanger Sequencing Validation of a Candidate mtDNA Variant

Objective: To confirm the presence of a specific single nucleotide variant (SNV) or small insertion/deletion in the mitochondrial genome identified by NGS.

Materials:

  • Genomic DNA from the subject.

  • PCR primers flanking the variant of interest.

  • Taq DNA polymerase and dNTPs.

  • PCR purification kit.

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit.

  • Capillary electrophoresis-based DNA analyzer.

Methodology:

  • Primer Design: Design PCR primers that specifically amplify a 300-500 bp region of the mitochondrial genome containing the variant of interest.

  • PCR Amplification:

    • Set up a standard PCR reaction using the subject's genomic DNA as a template.

    • Perform PCR with an initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C (primer-dependent) for 30 seconds, and extension at 72°C for 30-60 seconds. A final extension at 72°C for 5-10 minutes is recommended.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a commercially available kit.

  • Cycle Sequencing:

    • Set up cycle sequencing reactions for both the forward and reverse strands using the purified PCR product as a template and the corresponding forward or reverse PCR primer.

    • Perform cycle sequencing according to the manufacturer's protocol.

  • Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Resolve the purified sequencing products on a capillary electrophoresis-based DNA analyzer.

  • Data Analysis:

    • Analyze the sequencing chromatograms to determine the nucleotide sequence.

    • Align the obtained sequence with the mitochondrial reference sequence (rCRS) to confirm the presence and zygosity (homoplasmic or heteroplasmic) of the variant.

Logical Framework for Variant Interpretation

Following the confirmation of a variant, a systematic approach is necessary to interpret its potential clinical significance.

Logical Framework for Mitochondrial Variant Interpretation Start Confirmed mtDNA Variant Check_Population_DB Check Population Databases (e.g., Helixthis compound, gnomAD) Start->Check_Population_DB Is_Rare Is the variant rare? (e.g., <0.1% frequency) Check_Population_DB->Is_Rare Check_Clinical_DB Check Clinical Databases (MitoMap, Hthis compound) Is_Rare->Check_Clinical_DB Yes Consider_Benign Likely Benign/Polymorphism Is_Rare->Consider_Benign No Is_Pathogenic Is the variant reported as pathogenic? Check_Clinical_DB->Is_Pathogenic Predict_Effect Predict Functional Effect (SIFT, PolyPhen-2, etc.) Is_Pathogenic->Predict_Effect No Consider_Pathogenic Potentially Pathogenic Is_Pathogenic->Consider_Pathogenic Yes Is_Damaging Is the predicted effect damaging? Predict_Effect->Is_Damaging Is_Damaging->Consider_Pathogenic Yes Further_Investigation Further Investigation (Functional studies, segregation analysis) Is_Damaging->Further_Investigation Uncertain Consider_Pathogenic->Further_Investigation

References

A Comparative Analysis of Transcriptome Data from Medicago truncatula Ecotypes: Unveiling Genetic Diversity with Modern Transcriptomic Tools

Author: BenchChem Technical Support Team. Date: December 2025

A shift from EST-based databases like MtDB to comprehensive RNA-seq platforms such as MtExpress has revolutionized the comparative transcriptomic analysis of Medicago truncatula ecotypes. This guide delves into a comparative analysis of transcriptome data from different Medicago truncatula ecotypes, highlighting the experimental methodologies and key findings derived from RNA sequencing (RNA-seq) data. While the initial prompt specified the Medicago truncatula database (this compound), which is primarily based on older Expressed Sequence Tag (EST) data, this guide will focus on the more current and powerful RNA-seq approaches that are prevalent in recent research and are encompassed in modern databases.

This guide will use a comparative study of the widely used ecotypes Jemalong A17 and R108 as a case study to illustrate how differential gene expression analysis can reveal the genetic underpinnings of their distinct physiological responses to environmental stress. These ecotypes are known to exhibit considerable phenotypic differences in their tolerance to drought and salt stress, as well as their responses to mineral deficiencies.[1][2]

Comparative Transcriptome Analysis of Ecotypes A17 and R108 under Iron Deficiency

A study comparing the transcriptomic responses of Medicago truncatula ecotypes A17 and R108 to iron (Fe) deficiency revealed significant differences in their gene expression profiles, which likely contribute to their differential tolerance to this nutritional stress.[3] Below is a summary of key differentially expressed genes involved in iron uptake and transport.

GeneFunctionExpression Change in A17 (Fe-deficient vs. Fe-sufficient)Expression Change in R108 (Fe-deficient vs. Fe-sufficient)
MtIRT1 Iron transporterUpregulatedNo significant change
MtFRO1 Ferric chelate reductaseUpregulatedUpregulated
MtFRD3 Citrate transporter (for xylem loading)UpregulatedNo significant change

Table 1: Comparative expression of key iron uptake genes in M. truncatula ecotypes A17 and R18 under iron deficiency. Data synthesized from findings that show A17 has a more robust response to iron deficiency[1][3].

These findings suggest that the greater tolerance of the A17 ecotype to iron deficiency is associated with a more pronounced upregulation of genes responsible for iron uptake and translocation.[3]

Experimental Protocols

The following sections detail the typical methodologies employed for a comparative transcriptome analysis using RNA-seq.

Plant Growth and Stress Treatment

Medicago truncatula seeds of the desired ecotypes (e.g., A17 and R108) are surface-sterilized, scarified, and germinated. Seedlings are then grown under controlled conditions, often in a hydroponic or aeroponic system to allow for precise control of nutrient solutions. For stress treatments, such as iron deficiency, seedlings are transferred to a nutrient solution lacking the specific element. Control plants continue to receive a complete nutrient solution. Tissue samples (e.g., roots, leaves) are harvested at specific time points after the initiation of the treatment for RNA extraction.[4][5]

RNA Isolation, Library Preparation, and Sequencing

Total RNA is extracted from the collected tissue samples using commercially available kits, such as the E.Z.N.A.® Total RNA Kit, followed by a DNase treatment to remove any contaminating genomic DNA.[5][6] The integrity and quantity of the extracted RNA are assessed using a bioanalyzer.

RNA-seq libraries are then prepared using kits like the Illumina TruSeq Stranded Total RNA Kit or NEBNext Ultra II Directional RNA Library Prep Kit.[5] This process typically involves the following steps:

  • Poly(A) mRNA selection: mRNA is isolated from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation: The purified mRNA is fragmented into smaller pieces.

  • cDNA synthesis: The fragmented mRNA is used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End repair and adapter ligation: The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated.

  • PCR amplification: The adapter-ligated cDNA fragments are amplified by PCR to create the final sequencing library.

The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.[6]

Bioinformatic Analysis of Transcriptome Data

The raw sequencing reads are first processed to remove low-quality reads and adapter sequences. The high-quality reads are then mapped to a reference genome, such as the Medicago truncatula A17 reference genome. Gene expression levels are quantified by counting the number of reads that map to each gene, and these counts are typically normalized to account for differences in sequencing depth and gene length, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

Differential gene expression analysis between different conditions or ecotypes is performed using software packages such as DESeq2 or edgeR.[7] Genes with a statistically significant change in expression (e.g., a fold change greater than 2 and a p-value less than 0.05) are identified as differentially expressed genes (DEGs).

Mandatory Visualizations

Experimental Workflow for Comparative Transcriptomics

experimental_workflow cluster_plant_growth Plant Growth and Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis A1 Seed Germination (Ecotypes A17 & R108) A2 Hydroponic Culture A1->A2 A3 Stress Treatment (e.g., Iron Deficiency) A2->A3 B1 RNA Extraction A3->B1 B2 Library Preparation B1->B2 B3 High-Throughput Sequencing B2->B3 C1 Read Quality Control B3->C1 C2 Mapping to Reference Genome C1->C2 C3 Gene Expression Quantification C2->C3 C4 Differential Gene Expression Analysis C3->C4 D1 Comparative Analysis of Ecotype Responses C4->D1 Identification of DEGs symbiotic_signaling Rhizobia Rhizobia NodFactors Nod Factors Rhizobia->NodFactors Receptor NFP/LYK3 Receptor Kinase NodFactors->Receptor DMI1 DMI1 Receptor->DMI1 DMI2 DMI2 Receptor->DMI2 CaSpiking Ca++ Spiking in Nucleus DMI1->CaSpiking DMI2->CaSpiking CCaMK DMI3 (CCaMK) CaSpiking->CCaMK IPD3 IPD3 CCaMK->IPD3 TranscriptionFactors Transcription Factors (NSP1, NSP2, ERN1) IPD3->TranscriptionFactors NoduleFormation Nodule Formation Genes TranscriptionFactors->NoduleFormation abiotic_stress_signaling AbioticStress Abiotic Stress (Drought, Salinity) SignalPerception Signal Perception (Receptors/Sensors) AbioticStress->SignalPerception SecondMessengers Second Messengers (Ca++, ROS) SignalPerception->SecondMessengers ProteinKinases Protein Kinases (MAPK Cascade) SecondMessengers->ProteinKinases TranscriptionFactors Stress-Responsive Transcription Factors ProteinKinases->TranscriptionFactors GeneExpression Expression of Stress-Responsive Genes TranscriptionFactors->GeneExpression StressResponse Physiological Stress Response GeneExpression->StressResponse

References

Validating SNP-Phenotype Associations: A Comparative Guide to Human Mitochondrial Genome Databases

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of genetics, drug discovery, and personalized medicine, establishing a definitive link between a single nucleotide polymorphism (SNP) and a specific phenotype is a critical step. For researchers focusing on mitochondrial genetics, the unique characteristics of the mitochondrial genome (mtDNA) present both opportunities and challenges. Validating SNP-phenotype associations in mtDNA requires robust databases that provide comprehensive and well-curated information. This guide offers a detailed comparison of the Human Mitochondrial Genome Database (mtDB) with other key resources, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate tools for their work.

An Overview of Key Databases

The landscape of human mitochondrial genome databases is populated by several key resources, each with its own strengths. While the Human Mitochondrial Genome Database (this compound) has been a foundational resource, other databases such as MITOMAP and Hthis compound have emerged as prominent alternatives, offering extensive datasets and specialized analytical tools.

Human Mitochondrial Genome Database (this compound): As one of the earlier databases, this compound provides a valuable collection of complete human mitochondrial genome sequences. Its focus has been on providing a resource for population genetics and medical sciences. However, it is important to note that this compound has not been updated in recent years, which may limit its utility for research requiring the most current and comprehensive variant data.

MITOMAP: This is a comprehensive and continuously updated database of human mitochondrial DNA variation and its association with disease.[1] MITOMAP is meticulously curated, with data extracted from published literature.[2] It includes information on pathogenic mutations, population polymorphisms, and analytical tools to aid in the interpretation of mtDNA variants.[1]

Hthis compound (Human Mitochondrial Database): This resource focuses on providing a platform for the analysis of human mitochondrial genome sequences in the context of population genetics and disease.[3] Hthis compound offers tools for variability analysis and haplogroup classification, with a strong emphasis on data quality through manual curation of annotations.[4][5]

Comparative Analysis of Databases

To facilitate an objective comparison, the following table summarizes the key quantitative and qualitative features of this compound, MITOMAP, and Hthis compound.

FeatureHuman Mitochondrial Genome Database (this compound)MITOMAPHthis compound (Human Mitochondrial Database)
Number of Genomes 2,104 (as of 2006)[6][7]62,556 full-length sequences (as of July 2025)[8]Over 32,922 (as of 2016)[9]
Number of Variants 3,311 polymorphisms (as of 2006)[6][10]19,892 SNVs (as of July 2025)[8]Over 10,000 variant sites (as of 2016)[9]
Data Curation Data collected from GenBank and other sources.[6]Manual curation of variants and references from published literature.[8]Manual annotation of genomes and automated checks for new entries from GenBank.[3][4]
Key Features Haplotype search function, download of sequence sets by population.[6][10]MITOMASTER sequence analysis tool, regularly updated, pathogenic mutation data.[2][8]"Classify" tool for haplogroup prediction, site-specific variability data.[4][5]
Update Frequency Considered a "dead resource" with the last update in 2007.[11]Updated every 4-6 months.[8]Periodically updated.[3]
Primary Focus Population genetics and medical sciences.[6][7]Human mitochondrial DNA variation and its association with disease.[1]Population genetics and mitochondrial disease studies.[3][4]

Experimental Protocols for SNP-Phenotype Validation

The following section outlines a generalized workflow for validating a putative SNP-phenotype association using the functionalities commonly found in mitochondrial genome databases.

Protocol 1: Using MITOMAP and MITOMASTER

This protocol describes how to use MITOMAP's powerful sequence analysis tool, MITOMASTER, to investigate a mitochondrial SNP.[2]

  • Sequence Submission:

    • Navigate to the MITOMASTER tool on the MITOMAP website.

    • Submit your mitochondrial DNA sequence(s) of interest in FASTA format or by pasting the raw sequence. Alternatively, you can input GenBank identifiers or a list of single nucleotide variants.[2]

  • Variant Analysis:

    • MITOMASTER will align your sequence to the revised Cambridge Reference Sequence (rCRS).

    • The tool will identify all nucleotide variants, including substitutions, insertions, and deletions.

  • Haplogroup Determination:

    • Based on the identified variants, MITOMASTER will determine the mitochondrial haplogroup of your sequence.

  • Variant Annotation and Interpretation:

    • The results will provide a detailed annotation for each variant, including its location in the mitochondrial genome, the affected gene, and any resulting amino acid changes.

    • Crucially, the output will indicate if the variant has been previously reported in the MITOMAP database, including any known associations with disease or its status as a population polymorphism.[2]

    • This information allows you to assess the novelty and potential pathogenicity of your SNP of interest.

Protocol 2: Using Hthis compound for Variant Classification

This protocol outlines the use of Hthis compound's "classify" tool to analyze a mitochondrial genome sequence.[4]

  • Data Input:

    • Access the "classify your genome" tool on the Hthis compound website.

    • Submit your complete or partial human mitochondrial genome sequence.

  • Automated Analysis:

    • Hthis compound will automatically compare your sequence to the rCRS to identify all nucleotide variants.[4]

    • The identified pattern of SNPs is then used to predict the haplogroup of your sequence based on the Phylotree classification system.[4]

  • Results and Interpretation:

    • The tool generates a "genome card" for your submitted sequence.

    • This card displays the predicted haplogroup(s) with a percentage match to the defining variations of that haplogroup.[12]

    • By examining the variant list and haplogroup, you can assess whether your SNP of interest is a known variant or part of a specific mitochondrial lineage, which can be relevant for phenotype association.

Visualizing the Workflow and Database Comparison

To further clarify the processes and relationships discussed, the following diagrams were generated using Graphviz.

SNP_Validation_Workflow cluster_0 Data Input cluster_1 Database Analysis cluster_2 Data Interpretation cluster_3 Validation Outcome Candidate SNP Candidate SNP (from GWAS, etc.) Database Query Query Database (this compound, MITOMAP, Hthis compound) Candidate SNP->Database Query mtDNA Sequence mtDNA Sequence (Patient/Sample) Sequence Analysis Tool Use Analysis Tool (e.g., MITOMASTER) mtDNA Sequence->Sequence Analysis Tool Population Frequency Population Frequency & Haplogroup Database Query->Population Frequency Variant Annotation Variant Annotation (Locus, Gene, Effect) Sequence Analysis Tool->Variant Annotation Pathogenicity Info Pathogenicity Information (Disease Association) Variant Annotation->Pathogenicity Info Validated Association Validated SNP-Phenotype Association Population Frequency->Validated Association Pathogenicity Info->Validated Association

SNP-Phenotype Validation Workflow using Mitochondrial Databases.

Database_Comparison cluster_databases Databases cluster_criteria Comparison Criteria Core Task Validate SNP-Phenotype Association This compound This compound Core Task->this compound MITOMAP MITOMAP Core Task->MITOMAP Hthis compound Hthis compound Core Task->Hthis compound Data Size Data Size This compound->Data Size Curation Quality Curation Quality This compound->Curation Quality Analysis Tools Analysis Tools This compound->Analysis Tools Update Frequency Update Frequency This compound->Update Frequency MITOMAP->Data Size MITOMAP->Curation Quality MITOMAP->Analysis Tools MITOMAP->Update Frequency Hthis compound->Data Size Hthis compound->Curation Quality Hthis compound->Analysis Tools Hthis compound->Update Frequency

Logical Framework for Comparing Mitochondrial Genome Databases.

Conclusion

The validation of SNP-phenotype associations is a cornerstone of modern genetic research. For studies involving the human mitochondrial genome, the choice of database is critical. While this compound has historical significance, its lack of recent updates makes it less suitable for cutting-edge research. In contrast, MITOMAP and Hthis compound stand out as the premier resources in this domain.

MITOMAP is highly recommended for researchers focused on the clinical implications of mitochondrial variants, given its comprehensive, manually curated data on pathogenic mutations and user-friendly analysis tools. Hthis compound is an excellent choice for studies with a focus on population genetics and detailed variability analysis, offering robust tools for haplogroup classification and sequence analysis.

Ultimately, the selection of a database will depend on the specific research question. For the most comprehensive validation, a multi-database approach, leveraging the unique strengths of each, is often the most effective strategy. By understanding the features, data content, and analytical capabilities of these key resources, researchers can confidently navigate the complexities of mitochondrial genetics and accelerate the pace of discovery.

References

Navigating the Landscape of Human Mitochondrial DNA Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medical genetics, particularly in the study of mitochondrial diseases, comprehensive and reliable data resources are paramount. For years, the Human Mitochondrial Genome Database (mtDB) served as a valuable repository. However, with its last update in 2007, the field has seen the emergence of more current and specialized databases. This guide provides a detailed comparison of this compound with its contemporary alternatives—MITOMAP, Hthis compound, and EMPOP—to assist researchers, scientists, and drug development professionals in selecting the most appropriate resource for their work.

At a Glance: A Comparative Overview

The landscape of human mitochondrial DNA (mtDNA) databases has evolved from general repositories to specialized platforms catering to distinct research needs, from clinical genetics to forensic science. While this compound was a foundational resource, its static nature now positions it as a historical archive rather than a cutting-edge tool for current research.

FeatureThis compound (Human Mitochondrial Genome Database)MITOMAPHthis compound (Human Mitochondrial Database)EMPOP (EDNAP mtDNA Population Database)
Primary Focus Population genetics and medical sciences.[1]A comprehensive compendium of mitochondrial genome structure, function, pathogenic mutations, and population-associated variation.[2]Population genetics and mitochondrial disease studies, with a focus on site-specific nucleotide and amino acid variability.[1]Forensic genetics and population genetics, with an emphasis on high-quality data for legal defensibility.[3]
Last Update 2007OngoingOngoing (latest described update in 2016)[4]Ongoing
Data Content 2,104 sequences (1,544 complete genomes, 560 coding regions).[4][5][6]A curated database of mtDNA variants, pathogenic mutations, haplogroups, and gene information.[2][5]Over 32,922 mitochondrial genomes from healthy and pathologic samples (as of 2016).[4]Over 10,970 high-quality mtDNA haplotypes from worldwide populations (as of 2012).[7]
Key Features Haplotype search function, list of polymorphic sites.[5]MITOMASTER sequence analysis tool, detailed clinical and functional annotations.[5]Site-specific variability data, haplogroup prediction tools, integration with MToolBox for NGS data analysis.[1][4]Quasi-median network analysis for quality control, stringent data submission criteria.[3][8]
Target Audience Population and medical geneticists.Medical geneticists, clinicians, researchers.Population geneticists, clinicians, bioinformaticians.Forensic scientists, population geneticists.
Data Submission Primarily curated from published literature and GenBank.[1]Curated from published literature and GenBank.[5]Accepts direct submissions and incorporates data from GenBank and NGS studies.[1][4]Strict submission protocols requiring collaborative exercises and quality control checks.[3]

Supporting Findings in Medical Genetics: A Workflow Perspective

The utility of these databases in medical genetics research can be understood through a typical research workflow, from variant identification to functional analysis.

cluster_discovery Variant Discovery cluster_analysis Data Analysis & Annotation cluster_interpretation Clinical Interpretation cluster_databases Mitochondrial DNA Databases NGS Next-Generation Sequencing VariantCalling Variant Calling NGS->VariantCalling PatientSample Patient Sample PatientSample->NGS DNA Extraction & Sequencing Annotation Variant Annotation VariantCalling->Annotation DatabaseQuery Database Query Annotation->DatabaseQuery Pathogenicity Pathogenicity Assessment DatabaseQuery->Pathogenicity MITOMAP MITOMAP DatabaseQuery->MITOMAP Clinical Phenotypes Hthis compound Hthis compound DatabaseQuery->Hthis compound Population Frequencies EMPOP EMPOP DatabaseQuery->EMPOP Haplogroup Frequencies Diagnosis Clinical Diagnosis Pathogenicity->Diagnosis

Caption: A typical workflow for utilizing mtDNA databases in medical genetics research.

Experimental Protocols and Methodologies

The "experiments" in the context of these databases are primarily bioinformatic analyses and data submission protocols. Here, we outline the methodologies for interacting with the contemporary databases.

MITOMAP and MITOMASTER: Variant Analysis Protocol

MITOMAP, in conjunction with its MITOMASTER tool, provides a robust platform for analyzing mitochondrial DNA sequences.

Objective: To identify and annotate variants in a patient's mtDNA sequence and assess their potential clinical significance.

Methodology:

  • Sequence Submission: A researcher can submit a patient's complete or partial mitochondrial genome sequence in FASTA format to the MITOMASTER web interface.

  • Variant Identification: MITOMASTER aligns the submitted sequence to the revised Cambridge Reference Sequence (rCRS) to identify all nucleotide variants.

  • Haplogroup Determination: The tool determines the mitochondrial haplogroup of the sequence based on the identified variants.

  • Annotation and Reporting: MITOMASTER provides a comprehensive report listing all variants, their location, and links to the MITOMAP database for further information, including reported disease associations and population frequencies.

Hthis compound: Assessing Variant Pathogenicity

Hthis compound offers unique tools for evaluating the potential pathogenicity of a mitochondrial variant based on its frequency and conservation.

Objective: To assess the likelihood of a novel mtDNA variant being pathogenic.

Methodology:

  • Database Query: Researchers can query the Hthis compound for a specific variant to determine its frequency in different populations and in healthy versus patient cohorts.

  • Variability Analysis: The database provides pre-computed site-specific nucleotide and amino acid variability data. A variant occurring at a highly conserved position is more likely to be pathogenic.

  • Haplogroup Context: The haplogroup background of a variant can be determined, which can be crucial as some variants have different penetrance in different haplogroups.

EMPOP: Ensuring Data Quality for Population Studies

EMPOP's primary contribution to medical genetics is providing high-quality population frequency data, which is essential for filtering out common polymorphisms when searching for disease-causing mutations.

Objective: To obtain reliable allele frequencies for mtDNA variants in specific populations.

Methodology:

  • Data Submission and Curation: Laboratories wishing to contribute data to EMPOP must undergo collaborative exercises to ensure high standards of data generation and analysis.

  • Quality Control: All submitted data is subjected to rigorous quality control, including phylogenetic analysis, to detect errors.

  • Database Search: Researchers can search the EMPOP database for specific haplotypes or variants to obtain their frequency in various global populations.

Signaling Pathways and Logical Relationships

Understanding the impact of mitochondrial mutations requires knowledge of the underlying biological pathways. The following diagram illustrates the central role of mitochondria in cellular energy production and how mutations can disrupt this process.

cluster_pathway Mitochondrial Function and Disease cluster_mutation Impact of mtDNA Mutations cluster_disease Pathophysiology Mitochondria Mitochondrion ETC Electron Transport Chain (ETC) Mitochondria->ETC OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ROS Reactive Oxygen Species (ROS) ETC->ROS ATP ATP Production OXPHOS->ATP mtDNAMutation mtDNA Mutation ETCDysfunction ETC Dysfunction mtDNAMutation->ETCDysfunction ATPDeficiency ATP Deficiency ETCDysfunction->ATPDeficiency OxidativeStress Increased Oxidative Stress ETCDysfunction->OxidativeStress CellularDysfunction Cellular Dysfunction ATPDeficiency->CellularDysfunction OxidativeStress->CellularDysfunction DiseasePhenotype Disease Phenotype CellularDysfunction->DiseasePhenotype

Caption: The impact of mtDNA mutations on cellular energy production and disease.

Conclusion

While this compound was a pioneering resource, its static nature necessitates the use of more current and actively maintained databases for contemporary medical genetics research. MITOMAP stands out as the most comprehensive resource for clinical and functional information on mtDNA variants. Hthis compound provides valuable tools for assessing variant pathogenicity through its focus on population-specific variability. EMPOP, with its stringent quality control, is the gold standard for forensic and population frequency data. For researchers in medical genetics and drug development, a combined approach, leveraging the unique strengths of MITOMAP and Hthis compound, will provide the most robust support for their findings.

References

A Researcher's Guide to Developmental Studies in Medicago truncatula: Comparing EST Libraries with MtDB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of plant development is crucial. Medicago truncatula, a model legume, offers a wealth of genomic resources, including extensive Expressed Sequence Tag (EST) libraries integrated into the Medicago truncatula database (MtDB). This guide provides a comparative overview of key EST libraries used in developmental studies, supported by experimental data and protocols, to aid in the selection of appropriate resources for investigating gene expression during various developmental stages.

Expressed Sequence Tags (ESTs) are single-pass sequences of cDNA clones that provide a snapshot of the genes expressed in a particular tissue at a specific developmental stage. The this compound is a comprehensive database that houses a vast collection of M. truncatula ESTs, assembled from numerous cDNA libraries.[1] These libraries have been instrumental in identifying genes involved in key developmental processes, from flowering and seed formation to root architecture and symbiotic nodulation.

Comparative Analysis of Medicago truncatula EST Libraries for Developmental Studies

To facilitate the selection of relevant EST libraries for specific research questions, the following tables summarize quantitative data from several key libraries focused on different aspects of M. truncatula development. These libraries represent a significant portion of the EST data available in this compound and have been foundational for subsequent transcriptomic studies, including microarray and RNA-seq analyses.

Library NameDevelopmental Stage/TissueNumber of ESTsNumber of Non-redundant Sequences (Unigenes)Reference
MtFLOW Developing Flowers1,2581,776 (pooled with MtPOSE)
MtPOSE Developing Pods and Seeds1,2581,776 (pooled with MtPOSE)
MtBA Nitrogen-starved root tips (competent for nodulation)Not specifiedNot specified
MtBB Young (4-day-old) nodulesNot specifiedNot specified
MtBC Mycorrhizal rootsNot specifiedNot specified
Normalized cDNA Library Pooled aerial tissues (flowers, early & late seed, stems)252,384 (454 sequencing)184,599[2]

Experimental Protocols: A Generalized Approach to EST Library Construction

While specific parameters may vary between individual library construction efforts, the following outlines the fundamental methodology employed for generating the EST libraries discussed in this guide. This generalized protocol provides a framework for understanding how these valuable genomic resources were created.

Plant Growth and Tissue Collection
  • Medicago truncatula plants (commonly ecotype A17) are cultivated under controlled greenhouse conditions with a defined photoperiod and temperature regime.

  • For floral and pod libraries (MtFLOW, MtPOSE): Flowers and pods at various developmental stages are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

  • For root and nodule libraries (MtBA, MtBB): Seedlings are grown hydroponically or in sterile soil-like substrates. For nodulation studies, plants are inoculated with Sinorhizobium meliloti. Root tissues and developing nodules are harvested at specific time points post-inoculation, frozen, and stored.

mRNA Isolation and Purification
  • Total RNA is extracted from the collected tissues using standard protocols, such as those involving TRIzol reagent or commercial kits.

  • mRNA is then purified from the total RNA pool. This is typically achieved by exploiting the poly(A) tail of eukaryotic mRNAs. Oligo(dT) cellulose chromatography is a common method for this purpose.[3]

cDNA Synthesis
  • The purified mRNA serves as a template for first-strand cDNA synthesis using a reverse transcriptase enzyme and an oligo(dT) primer that anneals to the poly(A) tail.[3][4][5]

  • Second-strand cDNA is subsequently synthesized using DNA polymerase I and RNase H, which removes the mRNA template.[4] The result is a population of double-stranded cDNA molecules representative of the initial mRNA pool.

cDNA Cloning and Library Generation
  • The double-stranded cDNA fragments are often treated to create specific ends (e.g., blunt-ended or with adaptors).

  • These fragments are then ligated into a suitable cloning vector , such as a plasmid.

  • The ligated vectors are transformed into a bacterial host , typically E. coli, to create a cDNA library where each bacterial colony contains a plasmid with a single cDNA insert.

EST Sequencing and Analysis
  • Individual clones from the cDNA library are randomly selected for single-pass sequencing from the 5' or 3' end to generate ESTs.

  • The resulting EST sequences are then processed to remove vector sequences and low-quality reads.

  • Finally, the high-quality ESTs are clustered and assembled into unigenes (tentative consensus sequences) to identify non-redundant transcripts. This data is then submitted to public databases like GenBank and integrated into resources such as this compound.

Visualizing Key Developmental Pathways

The following diagrams, generated using the DOT language, illustrate crucial signaling pathways in Medicago truncatula development that have been elucidated in part through the analysis of EST libraries and subsequent functional genomics studies.

NodFactorSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nuclear Nuclear Membrane cluster_nucleoplasm Nucleoplasm Nod Factor Nod Factor NFP NFP/LYK3 Nod Factor->NFP DMI2 DMI2 NFP->DMI2 DMI1 DMI1 DMI2->DMI1 Ca2+ Spiking Ca2+ Spiking DMI1->Ca2+ Spiking DMI3 DMI3 (CCaMK) Ca2+ Spiking->DMI3 NSP1_NSP2 NSP1/NSP2 DMI3->NSP1_NSP2 NIN NIN NSP1_NSP2->NIN ERN1 ERN1 NSP1_NSP2->ERN1 Nodule Genes Nodule Genes NIN->Nodule Genes ERN1->Nodule Genes

Caption: Nod Factor Signaling Pathway in M. truncatula.

The perception of Nod factors secreted by rhizobia initiates a signaling cascade that is fundamental to the development of nitrogen-fixing root nodules.[6][7][8][9] This pathway involves receptor-like kinases at the plasma membrane (NFP, LYK3, DMI2), a nuclear-localized ion channel (DMI1), and a calcium- and calmodulin-dependent protein kinase (DMI3) that decodes the resulting calcium oscillations.[6][7][8][9] Downstream transcription factors, including NSP1, NSP2, NIN, and ERN1, are then activated to induce the expression of genes required for nodule organogenesis.

HormoneCrosstalk cluster_nod_factor Nod Factor Signaling cluster_ethylene Ethylene Signaling cluster_cytokinin Cytokinin Signaling Nod Factor Nod Factor Ca2+ Spiking Ca2+ Spiking Nod Factor->Ca2+ Spiking Nodule Development Nodule Development Ca2+ Spiking->Nodule Development Ethylene Ethylene Ethylene->Ca2+ Spiking Cytokinin Cytokinin CRE1 CRE1 Cytokinin->CRE1 RR1_RR4 RR1/RR4 CRE1->RR1_RR4 RR1_RR4->Nodule Development

Caption: Hormonal Regulation of Nodule Development.

The development of root nodules is not solely dependent on Nod factor signaling but is also intricately regulated by plant hormones. Ethylene generally acts as a negative regulator, inhibiting the Nod factor signaling pathway at or upstream of calcium spiking.[10][11][12][13] Conversely, cytokinin signaling, mediated by receptors like CRE1, plays a positive role in promoting nodule organogenesis.[14][15][16][17][18] The integration of these signaling pathways ensures the proper development and regulation of symbiotic structures.

Conclusion

The extensive collection of EST libraries for Medicago truncatula, accessible through this compound, provides an invaluable resource for researchers studying plant development. By understanding the characteristics of these libraries and the experimental methodologies used to create them, scientists can more effectively leverage this data to identify and characterize genes involved in a wide array of developmental processes. The signaling pathways highlighted here, which have been significantly informed by EST-based research, offer a glimpse into the complex regulatory networks that govern plant form and function. As genomic technologies continue to advance, the foundation laid by these EST libraries will undoubtedly continue to support new discoveries in plant biology and agricultural biotechnology.

References

Safety Operating Guide

Chemical and Physical Properties of MTBD

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the disposal of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, a strong organic base commonly abbreviated as MTBD or mTBD. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and minimize risks.

A thorough understanding of MTBD's properties is crucial for its safe handling and disposal. It is a potent, non-nucleophilic organic superbase.[1] The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₈H₁₅N₃[1]
Molecular Weight 153.22 g/mol [1]
Appearance Colorless to yellow liquid[1]
Density 1.067 g/mL at 25 °C[1]
Boiling Point 75-79 °C at 0.1 mmHg[1]
pKa 25.43 in Acetonitrile (CH₃CN)[2]
Refractive Index (n20/D) 1.537[1]
Solubility Soluble in common organic solvents like Ethanol, DMSO, and DMF.[1]

Hazard Classification and Disposal Principles

Due to its high basicity, MTBD is classified as a corrosive hazardous waste (Class 8).[2][3] Hazardous waste is defined as any substance that can have harmful effects on human health or the environment.[3] The U.S. Environmental Protection Agency (EPA) defines corrosive wastes as those with a pH less than or equal to 2 or greater than or equal to 12.5.[4][5]

The primary principles for MTBD disposal are:

  • Identification: All waste must be correctly identified and labeled.[6]

  • Segregation: MTBD waste must be kept separate from incompatible materials, especially acids, to prevent violent reactions.[7]

  • Containment: Waste must be stored in appropriate, leak-proof, and sealed containers.[7]

  • Compliance: All disposal activities must adhere to local, state, and federal regulations.[5][7]

Detailed Disposal Protocol

The following step-by-step procedure outlines the safe disposal of MTBD. This protocol is intended for trained laboratory personnel.

1. Waste Identification and Generator Status Determination

  • Identify Waste: Confirm that the waste product is MTBD. Avoid mixing it with other chemical wastes unless compatibility is certain.

  • Quantify Waste: Determine the amount of waste generated per month to identify your generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates regulatory requirements.[6]

2. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE before handling MTBD waste. This includes:

    • Chemical-resistant safety goggles or a face shield.[8]

    • Impervious gloves (e.g., nitrile).

    • A lab coat.[8]

  • All handling of open containers should occur in a well-ventilated area or a chemical fume hood.

3. Waste Collection and Storage

  • Container: Use a chemically compatible container that is in good condition, free of leaks or cracks.[7] The container must have a secure lid or cap.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[7] The label must include:

    • The full chemical name: "7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene".

    • The words "Hazardous Waste".

    • Hazard identification: "Corrosive".

    • The date accumulation started.

  • Storage: Store the waste container in a designated, secure secondary containment area, away from incompatible materials like acids.[7] Keep the container closed at all times except when adding waste.[7]

4. Treatment and Disposal

  • Professional Disposal (Recommended): The safest and most compliant method for disposing of MTBD is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Do not dispose of MTBD down the drain under any circumstances.[7]

  • Neutralization of Small Spills/Residues (Expert Use Only):

    • This procedure should only be performed by personnel experienced in handling strong bases and for very small quantities (e.g., cleaning residual amounts from a container).

    • Work in a chemical fume hood.

    • Dilute the MTBD residue with an appropriate, non-reactive solvent (e.g., isopropanol).

    • Slowly add a weak acid solution (e.g., 1M citric acid or dilute acetic acid) dropwise with constant stirring.

    • Monitor the pH of the solution. The target pH is between 6.0 and 8.0.

    • This neutralized solution must still be collected, labeled as hazardous waste (containing the neutralized salt), and disposed of through a professional service.

5. Record Keeping

  • Maintain accurate records of the amount of MTBD waste generated and the dates of disposal. This is often required for regulatory compliance, especially for Small and Large Quantity Generators.

Procedural Flowchart and Logical Relationships

The following diagrams illustrate the key decision points and workflows for the proper disposal of MTBD.

MTDB_Disposal_Workflow cluster_prep 1. Preparation & Identification cluster_collection 2. Waste Handling & Storage cluster_disposal 3. Final Disposal Path start Unwanted MTBD Identified ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Secondary Containment Away from Acids seal->store spill Is this a small spill or residue? store->spill neutralize Neutralize with Weak Acid (Expert Use Only) spill->neutralize Yes ehs Arrange Pickup with EHS or Licensed Contractor spill->ehs No (Bulk Waste) collect_neutral Collect Neutralized Waste neutralize->collect_neutral collect_neutral->ehs end Disposal Complete ehs->end

Caption: Workflow for the safe handling and disposal of MTBD waste.

Hazard_Classification_Logic substance Substance: 7-Methyl-1,5,7-triazabicyclo [4.4.0]dec-5-ene (MTBD) property Key Chemical Property: Strong Organic Base (pKa in CH3CN = 25.43) substance->property classification Hazard Classification: Corrosive (Class 8) property->classification implication1 Implication 1: Requires Segregation (Keep away from acids) classification->implication1 implication2 Implication 2: Must be managed as Regulated Hazardous Waste classification->implication2 disposal_rule Disposal Rule: Do Not Drain Dispose. Use Licensed Contractor. implication2->disposal_rule

Caption: Logical relationship from chemical property to disposal rule for MTBD.

References

Essential Safety and Logistical Guide for Handling MTDB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, direct guidance on the safe handling, operational procedures, and disposal of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTDB). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Immediate Safety Information

This compound is a potent, corrosive organic base requiring stringent safety measures. All personnel must be thoroughly familiar with the following immediate safety protocols before handling this chemical.

Personal Protective Equipment (PPE)

The minimum required PPE for any procedure involving this compound is outlined below. This equipment must be donned before entering an area where this compound is in use and only removed after exiting the area and completing decontamination procedures.

PPE CategoryItemSpecification/Standard
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles and a full-face shield are mandatory.
Hand Protection GlovesNitrile or neoprene gloves are recommended. Double gloving is best practice.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms.
Respiratory Protection RespiratorA respirator with a type ABEK (EN14387) filter cartridge is required.
Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Corrosive LiquidGHS05 CorrosionDanger H314: Causes severe skin burns and eye damage.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory to minimize the risk of exposure and injury. All handling of this compound must be conducted within a certified chemical fume hood.

1. Dispensing:

  • To prevent splashing, use a bottle-top dispenser or a chemical-resistant pump when transferring this compound.

  • If pouring is necessary, do so slowly and deliberately to minimize turbulence.

2. Mixing:

  • When mixing this compound with other substances, add it slowly to the other solution while continuously stirring. This helps to control any potential exothermic reactions.

3. Post-Handling:

  • After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

  • Decontaminate all work surfaces that may have come into contact with this compound.

Disposal Plan: Step-by-Step Waste Management

Improper disposal of this compound can pose a significant environmental and safety hazard. The following procedures outline the correct methods for waste disposal.

For Small Quantities:

  • Neutralization (Perform in a chemical fume hood with full PPE):

    • Prepare a weak acidic solution (e.g., 5% citric acid).

    • Slowly and carefully add the this compound waste to the acidic solution while stirring continuously. Be aware that this reaction may generate heat.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue to add the weak acid until the pH of the solution is between 6.0 and 8.0.

    • Once neutralized, the solution can be disposed of down the drain with a copious amount of running water, in accordance with local regulations.

For Large Quantities:

  • Collection:

    • Do not attempt to neutralize large volumes of this compound waste.

    • Collect the waste in a clearly labeled, sealed, and chemical-resistant container. The label should include "Hazardous Waste," "Corrosive," and the full chemical name: "7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene."

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for professional disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Appearance Colorless to light yellow liquid
Density 1.067 g/mL at 25 °C
Boiling Point 75-79 °C at 0.1 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
pKa of Conjugate Acid 25.43 in Acetonitrile (CH₃CN)
pKa of Conjugate Acid 17.9 in Tetrahydrofuran (THF)

Storage and Incompatibility

ParameterGuideline
Storage Temperature Store in a cool, dry, well-ventilated area.
Incompatible Materials Acids, strong oxidizing agents.
Storage Conditions Keep container tightly closed to prevent absorption of moisture and carbon dioxide. Store in a corrosive materials cabinet.

Experimental Protocol: Representative Ring-Opening Polymerization of rac-Lactide using this compound as a Catalyst

This protocol provides a detailed methodology for a common application of this compound in organic synthesis.

Materials:

  • rac-Lactide

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (this compound)

  • Benzyl alcohol (initiator)

  • Toluene (dry)

  • Methanol (for quenching)

  • Nitrogen gas supply

  • Schlenk line or glovebox

  • Appropriate glassware (oven-dried)

Procedure:

  • Under an inert nitrogen atmosphere, add rac-lactide (e.g., 0.14 g, 1 mmol), this compound catalyst (e.g., 0.01 mmol), and benzyl alcohol (e.g., 5 µL, 0.05 mmol) to a dry reaction vial.

  • Dissolve the reactants in dry toluene (e.g., 1 mL).

  • Seal the vial and heat the reaction mixture to 130 °C for the desired reaction time (this may vary and should be monitored).

  • To monitor the reaction progress, an aliquot can be taken for ¹H NMR analysis to determine the conversion of the monomer.

  • Once the desired conversion is reached, quench the reaction by adding ice-cold acidified methanol.

  • Filter the resulting precipitate and dry it under a vacuum until a constant weight is achieved to isolate the polylactide product.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships for handling this compound.

MTDB_Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan start_handling Start Handling this compound don_ppe Don Appropriate PPE start_handling->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood dispense Dispense this compound Carefully fume_hood->dispense mix Mix Slowly with Stirring dispense->mix post_handling Post-Handling Decontamination mix->post_handling end_handling Complete Handling post_handling->end_handling start_disposal Initiate Waste Disposal quantify_waste Quantify Waste Volume start_disposal->quantify_waste small_quantity Small Quantity quantify_waste->small_quantity < Threshold large_quantity Large Quantity quantify_waste->large_quantity >= Threshold neutralize Neutralize with Weak Acid small_quantity->neutralize collect_waste Collect in Labeled Container large_quantity->collect_waste check_ph Check pH (6.0-8.0) neutralize->check_ph dispose_drain Dispose Down Drain with Water check_ph->dispose_drain end_disposal Disposal Complete dispose_drain->end_disposal store_waste Store in Designated Area collect_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal professional_disposal->end_disposal

Caption: Workflow for the safe handling and disposal of this compound.

MTDB_Catalytic_Cycle Generalized Catalytic Cycle of this compound This compound This compound (Base) Deprotonated_Substrate Substrate⁻ (Nucleophile) This compound->Deprotonated_Substrate Deprotonation Substrate Substrate-H Product Product Deprotonated_Substrate->Product Nucleophilic Attack Electrophile Electrophile MTDB_H This compound-H⁺ (Conjugate Acid) MTDB_H->this compound Regeneration

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.